molecular formula C6H12O2 B3021168 2-Ethyl-4-methyl-1,3-dioxolane CAS No. 4359-46-0

2-Ethyl-4-methyl-1,3-dioxolane

Cat. No.: B3021168
CAS No.: 4359-46-0
M. Wt: 116.16 g/mol
InChI Key: CSZCLQLJVFLXLI-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1,3-dioxolane, also known as this compound, is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Dioxolanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CSZCLQLJVFLXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1OCC(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863376
Record name 2-Ethyl-4-methyl-1,3-dioxolane
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Molecular Weight

116.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4359-46-0, 1568-99-6
Record name 2-Ethyl-4-methyl-1,3-dioxolane
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Record name 2-Ethyl-4-methyl-1,3-dioxolane, cis-
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Record name 2-Ethyl-4-methyl-1,3-dioxolane
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Record name 2-Ethyl-4-methyl-1,3-dioxolane
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Record name 2-ethyl-4-methyl-1,3-dioxolane
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Foundational & Exploratory

Stereoisomers of 2-Ethyl-4-methyl-1,3-dioxolane cis and trans

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-4-methyl-1,3-dioxolane: cis and trans

Abstract

This technical guide provides a comprehensive examination of the stereoisomerism of this compound, a heterocyclic compound with significant relevance in the flavor and fragrance industry and as an environmental analyte. The presence of two stereocenters at the C2 and C4 positions of the dioxolane ring gives rise to two diastereomeric pairs of enantiomers (cis and trans). This document, intended for researchers, chemists, and drug development professionals, delves into the fundamental principles of stereochemistry, conformational analysis, synthetic methodologies, and the critical analytical techniques required for the separation and characterization of these isomers. We present field-proven protocols for synthesis and analysis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 1,3-Dioxolanes

The 1,3-dioxolane scaffold is a five-membered cyclic acetal that serves as a cornerstone in modern organic chemistry.[1] These structures are frequently employed as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to their stability in basic and neutral conditions and their facile, acid-catalyzed cleavage.[2][3] Beyond their utility in synthesis, many 1,3-dioxolane derivatives are recognized for their broad spectrum of biological activities and their application as fragrance and flavoring agents.[2][4][5][6]

This compound (molecular formula C₆H₁₂O₂, molecular weight 116.158 g/mol ) is a notable example, characterized by a five-membered dioxolane ring with an ethyl group at the C2 position and a methyl group at the C4 position.[7][8] The presence of these two chiral centers dictates the existence of four distinct stereoisomers, which can be grouped into cis and trans diastereomeric pairs. The spatial arrangement of the ethyl and methyl substituents profoundly influences the molecule's physical properties, chemical reactivity, and sensory characteristics.[8] For instance, a stable mixture of cis and trans isomers, often found in a 60:40 ratio, is known to impart a "medicinal sweet" or "sickening sweet" odor and has been identified as a key component in drinking water taste and odor episodes.[9] A thorough understanding and control of its stereochemistry are therefore paramount for applications ranging from quality control in the food industry to environmental monitoring.

Stereochemistry and Conformational Analysis

The this compound molecule possesses two stereocenters, leading to two pairs of enantiomers. The relative orientation of the substituents at C2 and C4 defines the diastereomers: cis, where the ethyl and methyl groups are on the same face of the ring, and trans, where they are on opposite faces.

  • cis-isomer pair : (2R, 4R)-2-ethyl-4-methyl-1,3-dioxolane and (2S, 4S)-2-ethyl-4-methyl-1,3-dioxolane.

  • trans-isomer pair : (2R, 4S)-2-ethyl-4-methyl-1,3-dioxolane and (2S, 4R)-2-ethyl-4-methyl-1,3-dioxolane.

Unlike the six-membered 1,3-dioxane ring, which preferentially adopts a chair conformation, the five-membered 1,3-dioxolane ring is non-planar and exists in a dynamic equilibrium between envelope and twist (half-chair) conformations to minimize torsional strain.[10][11][12] The energy barrier between these conformations is low, leading to rapid interconversion at room temperature.

The thermodynamic stability of the diastereomers is dictated by the steric interactions between the substituents. In the case of 2,4-disubstituted 1,3-dioxolanes, the cis isomer is generally the more thermodynamically stable product, as this arrangement can better alleviate steric strain in the puckered ring conformations. Studies have reported that an equilibrated mixture of this compound consists of approximately 60% cis and 40% trans isomers.[9]

G Reactants Propanal + 1,2-Propanediol ReactionVessel Reaction Vessel - Acid Catalyst (e.g., p-TSA) - Solvent (e.g., Toluene) - Dean-Stark Trap Reactants->ReactionVessel Reaction Acetalization Reaction (Reflux with H₂O removal) ReactionVessel->Reaction Workup Aqueous Workup - Neutralize Acid - Wash with Brine Reaction->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product cis/trans Mixture of This compound Purification->Product G Sample Synthesized Product (cis/trans Mixture) NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Sample->NMR GC Gas Chromatography (GC-FID/GC-MS) Sample->GC Structure Structural Elucidation - Confirm cis/trans structures - Determine relative ratio NMR->Structure Separation Separation & Quantification - Determine peak retention times - Calculate cis:trans ratio GC->Separation ChiralGC Chiral GC Analysis (If enantiomer separation is needed) Separation->ChiralGC Enantiomers Separation of all 4 Stereoisomers - Determine enantiomeric excess (ee) ChiralGC->Enantiomers

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Ethyl-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Stereoisomer Elucidation

In the realm of synthetic chemistry, drug development, and materials science, the precise structural characterization of molecules is not merely a procedural step but the bedrock of innovation and safety. 2-Ethyl-4-methyl-1,3-dioxolane, a substituted cyclic acetal, presents a classic yet compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its significance extends from its use as a protective group in complex syntheses to its emergence as a byproduct in industrial processes.[1] The molecule possesses two stereocenters at the C2 and C4 positions of the dioxolane ring, giving rise to cis and trans diastereomers. These stereoisomers, while identical in constitution, possess distinct three-dimensional arrangements that dictate their physical, chemical, and biological properties. Consequently, the ability to unambiguously differentiate and quantify these isomers is of paramount importance.

This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral data of this compound. It is designed for researchers, scientists, and drug development professionals who rely on robust analytical methodologies. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a detailed analysis of the spectral features that enable the definitive characterization of its diastereomeric forms.

Molecular Structure and Stereochemistry

This compound is synthesized via the acid-catalyzed reaction of propanal and 1,2-propanediol (propylene glycol).[1] The resulting five-membered ring contains two chiral centers, leading to two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the ethyl group at C2 and the methyl group at C4 defines the cis and trans isomers.

cis-2-Ethyl-4-methyl-1,3-dioxolane
trans-2-Ethyl-4-methyl-1,3-dioxolane

The differentiation of these isomers is a non-trivial analytical challenge that is expertly addressed by NMR spectroscopy. The distinct spatial relationship between the substituents in each isomer creates unique magnetic environments for the nuclei, resulting in discernible differences in their respective NMR spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters. The following protocol is a self-validating system designed to yield unambiguous spectra for both ¹H and ¹³C nuclei.

I. Sample Preparation

The objective is to prepare a homogeneous solution of the analyte in a suitable deuterated solvent, free from particulate matter and paramagnetic impurities.

  • Analyte Purity: Begin with a sample of this compound of the highest possible purity. The presence of residual solvents or reactants from synthesis will complicate spectral analysis.

  • Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice for this nonpolar analyte. It offers excellent solubilizing power and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) provide a convenient internal reference.

  • Concentration:

    • For ¹H NMR: Accurately weigh 5-25 mg of the analyte.

    • For ¹³C NMR: A higher concentration is required to achieve a good signal-to-noise ratio in a reasonable time; use 50-100 mg of the analyte.

  • Procedure: a. Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. b. Ensure complete dissolution by gentle vortexing. c. Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a high-quality 5 mm NMR tube to remove any particulates. This step is critical for achieving good spectral resolution and line shape. d. Cap the NMR tube securely to prevent solvent evaporation.

II. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz (or higher) spectrometer.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Probe: 5 mm Broadband Observe (BBO) or equivalent

  • Temperature: 298 K (25 °C)

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse experiment for quantitative analysis.
Spectral Width12 ppmTo ensure all signals are captured.
Acquisition Time~4 secondsTo achieve good digital resolution.
Relaxation Delay5 secondsTo allow for full relaxation of protons for accurate integration.
Number of Scans8-16To achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30° pulse experiment with proton decoupling.
Spectral Width240 ppmTo encompass the full range of carbon chemical shifts.
Acquisition Time~1-2 secondsA balance between resolution and experiment time.
Relaxation Delay2 secondsAdequate for most carbon nuclei in small molecules.
Number of Scans1024 or moreRequired due to the low natural abundance of ¹³C.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key diagnostic signals for differentiating the cis and trans isomers of this compound are the protons on the dioxolane ring, particularly the acetal proton at C2 (H-2) and the methine proton at C4 (H-4).

Due to the diastereomeric relationship, every proton in the cis isomer is in a chemically different environment compared to the corresponding proton in the trans isomer, leading to a unique set of signals for each.

Expected Chemical Shifts and Multiplicities:

Proton AssignmentExpected δ (ppm) RangeMultiplicityCoupling ToKey Insights
Ethyl -CH₃0.8 - 1.0Triplet (t)Ethyl -CH₂-Characteristic signal for an ethyl group.
4-Methyl -CH₃1.1 - 1.3Doublet (d)H-4Confirms the methyl group is attached to a CH group.
Ethyl -CH₂-1.4 - 1.7Quartet (q)Ethyl -CH₃Characteristic signal for an ethyl group.
H-5 (ring CH₂)3.2 - 4.2Multiplet (m)H-4, H-5'Complex pattern due to diastereotopicity and coupling.
H-4 (ring CH)3.8 - 4.5Multiplet (m)4-CH₃, H-5, H-5'Chemical shift is sensitive to the cis/trans geometry.
H-2 (acetal CH)4.7 - 5.0Triplet (t)Ethyl -CH₂-Diagnostic Region: The chemical shift of H-2 is a key differentiator. It is generally observed that the acetal proton in the trans isomer resonates at a lower field (further downfield) compared to the cis isomer due to stereochemical differences in the magnetic environment.[1]

Diagram: ¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-25 mg in 0.6 mL CDCl3 filter Filter into NMR Tube dissolve->filter Homogeneous Solution lock_shim Lock & Shim filter->lock_shim Insert Sample acquire Acquire Spectrum (zg30, 16 scans) lock_shim->acquire ft Fourier Transform acquire->ft Raw FID phase_ref Phase & Reference (CDCl3 @ 7.26 ppm) ft->phase_ref integrate Integrate Signals phase_ref->integrate caption Workflow for ¹H NMR Analysis

Caption: A streamlined workflow for acquiring high-quality ¹H NMR spectra.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is crucial for confirming the carbon framework and serves as a highly reliable tool for diastereomer identification. Each carbon atom in the cis isomer will have a distinct chemical shift compared to its counterpart in the trans isomer.

The most diagnostic signals are those of the dioxolane ring carbons (C2, C4, and C5), as their electronic environments are most affected by the change in stereochemistry. Based on the foundational work by Eliel, Rao, and Pietrusiewicz on substituted 1,3-dioxolanes, the following assignments can be made.

Authoritative ¹³C NMR Data Summary:

The following table summarizes the experimentally determined ¹³C chemical shifts for the cis and trans isomers of this compound.

Carbon Atomcis-Isomer δ (ppm)trans-Isomer δ (ppm)Δδ (cis-trans)
C2 (Acetal)103.5104.1-0.6
C4 (CH-CH₃)71.574.9-3.4
C5 (Ring CH₂)73.175.8-2.7
4-CH₃ 16.916.5+0.4
Ethyl -CH₂- 27.227.1+0.1
Ethyl -CH₃ 8.68.8-0.2

Note: Data extracted from authoritative literature. Chemical shifts are reported relative to TMS.

Key Mechanistic Insights from ¹³C Data:

  • The C4 Signal as a Stereochemical Reporter: The most significant difference in chemical shifts (Δδ = -3.4 ppm) is observed for the C4 carbon. The C4 carbon in the cis isomer is shielded (shifted upfield) relative to the trans isomer. This is a well-documented γ-gauche effect. In the cis isomer, the axial hydrogen on C2 is gauche to the methyl group on C4, inducing steric compression and a resultant upfield shift of the C4 signal.

  • Acetal Carbon (C2) Shift: The C2 carbon also shows a discernible, albeit smaller, shift. The slightly more downfield position in the trans isomer reflects a less sterically hindered environment compared to the cis isomer.

Diagram: Key ¹³C NMR Structural Correlations

G cluster_cis cis-Isomer cluster_trans trans-Isomer cluster_key Diagnostic Shifts cis_struct C2 (103.5 ppm) C4 (71.5 ppm) C5 (73.1 ppm) 4-CH3 (16.9 ppm) key_info C4: Δδ = -3.4 ppm (γ-gauche effect in cis) C5: Δδ = -2.7 ppm cis_struct:s->key_info:n Upfield Shift (Shielded) trans_struct C2 (104.1 ppm) C4 (74.9 ppm) C5 (75.8 ppm) 4-CH3 (16.5 ppm) trans_struct:s->key_info:n Downfield Shift (Deshielded) caption Comparison of diagnostic ¹³C shifts

Caption: Correlation of stereochemistry with diagnostic ¹³C NMR chemical shifts.

Conclusion: A Synthesis of Data and Interpretation

NMR spectroscopy provides an unparalleled, high-resolution view into the molecular architecture of this compound, enabling the unequivocal differentiation of its cis and trans diastereomers. The ¹H NMR spectrum offers a wealth of information through chemical shifts and coupling constants, with the acetal proton (H-2) serving as a primary indicator of stereochemistry. However, it is the ¹³C NMR spectrum that provides the most definitive and easily interpretable data. The significant upfield shift of the C4 carbon in the cis isomer, a direct consequence of the γ-gauche steric effect, stands out as a robust and reliable diagnostic marker.

By adhering to the rigorous experimental protocols and leveraging the detailed spectral interpretations outlined in this guide, researchers can confidently assign the stereochemistry and assess the isomeric purity of this compound samples. This capability is fundamental to controlling reaction outcomes, understanding structure-activity relationships, and ensuring the quality and consistency of chemical products.

References

Mass spectrometry fragmentation pattern of 2-Ethyl-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethyl-4-methyl-1,3-dioxolane

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (CAS: 4359-46-0). As a member of the 1,3-dioxolane class of cyclic acetals, this compound is significant in various fields, including its role as a byproduct in resin manufacturing and its notable impact as a potent odorant in water supplies.[1][2] Understanding its mass spectral fragmentation is critical for its unambiguous identification in complex matrices. This document delineates the principal fragmentation pathways, including alpha-cleavages and ring fissions, supported by mechanistic explanations and illustrative diagrams. A validated experimental protocol for acquiring mass spectral data via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided for researchers and analytical scientists.

Molecular Characteristics and Ionization

This compound is a cyclic acetal with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[3][4] The structure contains two stereocenters at the C2 and C4 positions, leading to the existence of cis and trans diastereomers.[3]

PropertyValueReference
Molecular Formula C₆H₁₂O₂[5]
Molecular Weight 116.16 g/mol [4]
CAS Number 4359-46-0[5]
IUPAC Name This compound[4]

Under standard 70 eV electron ionization (EI) conditions, the molecule undergoes the removal of a single electron, typically from one of the non-bonding oxygen lone pairs, to form the molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 116.[3][6]

M + e⁻ → [M]•+ + 2e⁻

While the molecular ion is observable, its energetic instability leads to subsequent fragmentation, generating a characteristic pattern of daughter ions that provides definitive structural information.

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the stability of the resulting carbocations and neutral radicals. The primary fragmentation mechanisms for cyclic acetals are charge-site initiated alpha-cleavages and ring cleavage reactions.[7][8]

Pathway I: Alpha-Cleavage at C2 - Loss of the Ethyl Group

The most significant fragmentation pathway is initiated by the cleavage of the C2-substituent bond, which is alpha to the charged oxygen atom. The loss of the ethyl radical (•C₂H₅, 29 Da) is a highly favored process as it results in a stable, resonance-stabilized oxonium ion at m/z 87 .[9] This fragment is often the base peak or one of the most abundant ions in the spectrum.

Caption: Pathway I: α-cleavage at C2 leading to the m/z 87 ion.

Pathway II: Alpha-Cleavage at C4 - Loss of the Methyl Group

A secondary alpha-cleavage event involves the loss of the methyl radical (•CH₃, 15 Da) from the C4 position. This fragmentation yields a resonance-stabilized cation at m/z 101 . While mechanistically sound, this pathway typically results in a less abundant ion compared to the loss of the larger ethyl substituent from C2, a principle guided by the relative stability of the expelled radicals (ethyl radical is more stable than methyl radical).[10]

Caption: Pathway II: α-cleavage at C4 leading to the m/z 101 ion.

Other Significant Fragmentations

The mass spectrum of this compound, available via the NIST Mass Spectrometry Data Center, confirms the presence of several other key fragments resulting from more complex ring cleavages and rearrangements.[5]

  • m/z 73: This ion likely corresponds to the [C₃H₅O₂]⁺ fragment, formed through a ring cleavage mechanism.

  • m/z 57: This peak is characteristic of an ethyl ketone fragment, [CH₃CH₂CO]⁺, which can be formed via ring opening followed by rearrangement.

  • m/z 45: A prominent peak often corresponding to the [C₂H₅O]⁺ ion, potentially formed by cleavage of the C4-C5 bond and subsequent rearrangement.

  • m/z 43: While more characteristic of acetals with methyl groups at C2, this peak, corresponding to the acetyl cation [CH₃CO]⁺, can still appear from complex rearrangements.[9]

  • m/z 29: This peak corresponds to the ethyl cation [C₂H₅]⁺, a common fragment from molecules containing an ethyl group.

Summary of Fragmentation Data

The following table summarizes the principal ions observed in the electron ionization mass spectrum of this compound.

m/zProposed Ion Structure/FormulaProposed Origin
116[C₆H₁₂O₂]•+Molecular Ion [M]•+
101[M - CH₃]⁺α-cleavage at C4, loss of methyl radical
87[M - C₂H₅]⁺α-cleavage at C2, loss of ethyl radical
73[C₃H₅O₂]⁺Dioxolane ring fragment
57[C₃H₅O]⁺Ethyl ketone fragment, [CH₃CH₂CO]⁺
45[C₂H₅O]⁺Ring cleavage fragment
29[C₂H₅]⁺Ethyl cation

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating methodology for the analysis of this compound using a standard gas chromatography-mass spectrometry system.

Objective: To separate this compound from a sample matrix and obtain a high-quality electron ionization mass spectrum for identification.

1. Sample Preparation: 1.1. Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). 1.2. Prepare a working standard by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

2. Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL
  • Injector Port: Split/Splitless (operated in split mode, 50:1 ratio)
  • Injector Temperature: 250°C
  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
  • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
  • Oven Temperature Program:
  • Initial Temperature: 40°C, hold for 2 minutes.
  • Ramp: Increase to 200°C at a rate of 10°C/min.
  • Final Hold: Hold at 200°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Transfer Line Temperature: 280°C
  • Solvent Delay: 3 minutes (to protect the filament from the solvent front).
  • Scan Range: m/z 25 - 200

4. Data Analysis: 4.1. Identify the chromatographic peak corresponding to this compound in the Total Ion Chromatogram (TIC). 4.2. Extract the mass spectrum from the apex of the target peak. 4.3. Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.[5] 4.4. Analyze the fragmentation pattern to confirm the presence of key ions (m/z 116, 101, 87, 73, 57, 45, 29) as described in this guide.

Conclusion

The mass spectral fragmentation of this compound is characterized by predictable and structurally informative pathways. The dominant cleavages occur alpha to the ring oxygens, leading to the highly abundant [M-C₂H₅]⁺ ion at m/z 87 and the less abundant [M-CH₃]⁺ ion at m/z 101. Additional fragments arising from ring fissions and rearrangements provide further confirmation of the dioxolane core structure. The methodologies and data presented herein serve as an authoritative resource for the confident identification and characterization of this compound in complex analytical workflows.

References

An In-depth Technical Guide to the Acid-Catalyzed Formation of 2-Ethyl-4-methyl-1,3-dioxolane from Propanal and 1,2-Propanediol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the synthesis of 2-ethyl-4-methyl-1,3-dioxolane, a cyclic acetal, through the acid-catalyzed reaction of propanal and 1,2-propanediol. This reaction serves as a archetypal example of carbonyl protection, a pivotal strategy in the landscape of multi-step organic synthesis. This document elucidates the core reaction mechanism, discusses the influence of catalysts, outlines a detailed experimental protocol, and presents methods for the spectroscopic characterization of the product.

Introduction: The Significance of Dioxolanes

1,3-dioxolanes are a class of five-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions.[1] They are of considerable importance in modern organic chemistry, primarily for their role as protecting groups for carbonyl compounds (aldehydes and ketones).[2] The formation of a cyclic acetal, such as a dioxolane, renders the otherwise reactive carbonyl group inert to a variety of reagents, including nucleophiles and bases.[3] This protection strategy is crucial in the synthesis of complex molecules where specific functional groups must be shielded during transformations elsewhere in the molecule.[4] The reaction is reversible, and the carbonyl group can be readily regenerated by acid-catalyzed hydrolysis.[3][5]

The specific compound of focus, this compound, is formed from the condensation of propanal and 1,2-propanediol (propylene glycol).[5] This molecule contains two stereocenters, leading to the potential for cis and trans diastereomers.

The Core Reaction: Acid-Catalyzed Acetalization Mechanism

The formation of this compound is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[6] The mechanism proceeds through several discrete steps, initiated by the activation of the propanal carbonyl group. To favor the formation of the dioxolane, the water generated during the reaction is typically removed, often by azeotropic distillation.[3][6]

The key mechanistic steps are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of propanal by an acid catalyst (H⁺). This critical step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]

  • Nucleophilic Attack by 1,2-Propanediol: One of the hydroxyl groups of 1,2-propanediol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.[6]

  • Deprotonation to Form the Hemiacetal: A base, such as the conjugate base of the acid catalyst or another molecule of the diol, removes a proton to yield a neutral hemiacetal.[6]

  • Protonation of the Hemiacetal Hydroxyl Group: The remaining hydroxyl group of the hemiacetal is then protonated by the acid catalyst, transforming it into an excellent leaving group (water).[6]

  • Elimination of Water and Oxocarbenium Ion Formation: The lone pair of electrons on the adjacent oxygen atom facilitates the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.[6]

  • Intramolecular Cyclization: The second hydroxyl group of the 1,2-propanediol backbone then attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion. This ring-closing step forms the five-membered dioxolane ring.[6]

  • Deprotonation to Yield the Final Product: Finally, a base removes the proton from the resulting oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.[6]

Acetalization Mechanism Propanal Propanal ProtonatedPropanal Protonated Propanal Propanal->ProtonatedPropanal 1. Protonation Propanediol 1,2-Propanediol ProtonatedHemiacetal Protonated Hemiacetal Propanediol->ProtonatedHemiacetal H_plus_1 H⁺ H_plus_1->ProtonatedPropanal ProtonatedPropanal->ProtonatedHemiacetal 2. Nucleophilic Attack Hemiacetal Hemiacetal ProtonatedHemiacetal->Hemiacetal 3. Deprotonation ProtonatedHemiacetal2 Protonated Hemiacetal (OH₂) Hemiacetal->ProtonatedHemiacetal2 4. Protonation Oxocarbenium Oxocarbenium Ion ProtonatedHemiacetal2->Oxocarbenium 5. Elimination of H₂O ProtonatedDioxolane Protonated Dioxolane Oxocarbenium->ProtonatedDioxolane 6. Intramolecular Cyclization Water H₂O Oxocarbenium->Water Dioxolane This compound ProtonatedDioxolane->Dioxolane 7. Deprotonation H_plus_2 H⁺ Dioxolane->H_plus_2

Caption: Acid-catalyzed mechanism for the formation of this compound.

Catalysis: Driving the Reaction Forward

The acetalization reaction is typically catalyzed by either Brønsted or Lewis acids.[3] The choice of catalyst can significantly impact reaction rates and yields.

  • Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly employed.[3] p-Toluenesulfonic acid is a particularly popular choice as it is a solid, easy to handle, and effective in catalytic amounts.[1]

  • Lewis Acids: Aprotic acids like zirconium tetrachloride (ZrCl₄) and erbium(III) triflate (Er(OTf)₃) can also effectively catalyze the formation of dioxolanes.[3] These catalysts are often milder and can be more selective in complex molecular settings.

  • Heterogeneous Catalysts: Solid acid catalysts such as montmorillonite clays, zeolites, and ion-exchange resins offer advantages in terms of ease of separation and catalyst recycling.[7]

Catalyst TypeExamplesKey Advantages
Brønsted Acids p-Toluenesulfonic acid, H₂SO₄, HClReadily available, cost-effective, high catalytic activity.[3]
Lewis Acids ZrCl₄, Er(OTf)₃, In(OTf)₃Mild reaction conditions, high chemoselectivity.[3]
Heterogeneous Montmorillonite K10, Zeolites, Ion-exchange resinsEase of product purification, catalyst reusability.[7]

Experimental Protocol: A Self-Validating System

The following protocol describes a standard laboratory procedure for the synthesis of this compound. The inclusion of a Dean-Stark apparatus is a self-validating mechanism, as the collection of the theoretical amount of water provides a real-time indication of reaction completion.

Materials:

  • Propanal (distilled before use)

  • 1,2-Propanediol

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine propanal (1.0 equivalent) and 1,2-propanediol (1.1-1.2 equivalents). Add a sufficient volume of toluene to facilitate reflux and azeotropic water removal.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 equivalents) to the reaction mixture.

  • Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope with toluene and collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.[3]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine to remove any residual aqueous impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation to obtain the pure product.[8]

Experimental Workflow Setup 1. Reaction Setup (Propanal, 1,2-Propanediol, Toluene, p-TsOH) Reflux 2. Azeotropic Reflux (Dean-Stark Apparatus) Setup->Reflux Workup 3. Work-up (NaHCO₃ wash, Brine wash, Drying) Reflux->Workup Purification 4. Purification (Rotary Evaporation, Fractional Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Characterization: Elucidating the Structure

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.[2]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group, the methyl group on the dioxolane ring, the ring protons, and the acetal proton. The acetal proton (-O-CH-O-) typically appears as a distinct signal in the downfield region (around 4.7-5.1 ppm).[5] The coupling patterns and integration of the signals will confirm the connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The acetal carbon is particularly diagnostic, appearing significantly downfield (around 103-109 ppm).[5]

Assignment ¹H Chemical Shift (δ) Range (ppm) ¹³C Chemical Shift (δ) Range (ppm)
Ethyl (-CH₃)0.8 - 1.0~8-10
4-Methyl (-CH₃)1.1 - 1.3~16-21
Ethyl (-CH₂)1.4 - 1.7~27-30
Ring (-CH₂- at C5)3.3 - 4.2~70-74
Ring (-CH- at C4)3.8 - 4.4~75-79
Acetal (-CH- at C2)4.7 - 5.1~103-109
Note: Exact chemical shifts can vary based on the solvent and reference standard used. Data is based on established principles and referenced literature.[5]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The formation of the dioxolane is confirmed by the disappearance of the strong C=O stretching band of the propanal starting material (typically around 1720-1740 cm⁻¹) and the appearance of characteristic C-O stretching bands for the cyclic acetal in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 116, corresponding to its molecular formula, C₆H₁₂O₂.[5][9] Characteristic fragmentation patterns, such as the loss of the ethyl group (M-29) and the methyl group (M-15), further confirm the structure.[5]

Conclusion

The acid-catalyzed reaction of propanal and 1,2-propanediol to form this compound is a robust and well-established method for the protection of an aldehyde functional group. A thorough understanding of the reaction mechanism, the role of the catalyst, and the appropriate experimental and analytical techniques is essential for the successful synthesis and characterization of this and related dioxolane structures. This guide provides a foundational framework for researchers and scientists working in the field of organic synthesis and drug development, enabling the effective application of this important chemical transformation.

References

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-methyl-1,3-dioxolane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Ethyl-4-methyl-1,3-dioxolane, a heterocyclic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a foundational understanding of the physicochemical principles governing the solubility of this cyclic acetal. We will explore its molecular structure, predict its behavior in various organic solvent classes, provide a robust experimental protocol for quantitative determination, and discuss modern computational approaches for solubility prediction. The insights herein are designed to empower scientists to make informed decisions in reaction engineering, formulation development, and purification processes.

Introduction: The Chemical Identity and Utility of this compound

This compound (CAS No. 4359-46-0) is a cyclic acetal, structurally derived from the reaction of propionaldehyde and 1,2-propanediol.[1] As a member of the 1,3-dioxolane family, it possesses a five-membered ring containing two oxygen atoms at positions 1 and 3.[1] This structure imparts a unique combination of polarity and stability, making it a valuable entity in several scientific domains.

Primarily, it is recognized as a flavoring agent in the food industry.[1][2] However, its utility extends significantly into organic synthesis. The dioxolane group serves as an effective protecting group for aldehydes and ketones.[1][3] This strategy is crucial in multi-step syntheses, where the reactive carbonyl group must be rendered inert to basic or nucleophilic conditions while other molecular transformations are performed.[3] The stability of the acetal linkage in non-acidic environments makes it an ideal protective measure.[3] Understanding its solubility is therefore paramount for its application as a synthetic intermediate and for designing efficient reaction and purification schemes.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This axiom dictates that substances with similar intermolecular forces and polarity are more likely to be miscible. To predict the solubility of this compound, we must first dissect its molecular structure and resulting physicochemical properties.

Molecular Structure Analysis
  • Polar Features: The molecule contains two ether-like oxygen atoms within the dioxolane ring. These oxygens possess lone pairs of electrons, making the molecule a hydrogen bond acceptor .[2][5] This is the most critical feature influencing its solubility in protic solvents like alcohols. The topological polar surface area (TPSA) is calculated to be 18.5 Ų, indicating a degree of polarity.[2][5]

  • Non-Polar Features: The molecule is built upon a six-carbon backbone (C6H12O2), including an ethyl group at the 2-position and a methyl group at the 4-position.[2][5] These alkyl components contribute significant non-polar, lipophilic character, driving solubility in non-polar solvents through van der Waals interactions.

  • Overall Polarity: The balance of these features results in a molecule of moderate polarity. A key indicator is the logarithm of the octanol-water partition coefficient (XLogP3), which is approximately 1.2.[2][5] This value suggests that while it has some water solubility, it possesses a marked preference for less polar, organic environments.

The interplay of these structural features is visualized in the diagram below.

solute This compound XLogP3 ≈ 1.2 TPSA = 18.5 Ų polar_protic Polar Protic Solvents e.g., Ethanol, Methanol H-Bond Donors solute->polar_protic H-Bond Acceptance (Oxygens) polar_aprotic Polar Aprotic Solvents e.g., Acetone, DMSO Dipole-Dipole solute->polar_aprotic Dipole-Dipole Interactions non_polar Non-Polar Solvents e.g., Hexane, Toluene Van der Waals solute->non_polar Van der Waals Forces (Alkyl Groups)

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Solvent ClassRepresentative SolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleLimited by the C6 hydrocarbon backbone. Hydrogen bonding with water is possible but not sufficient to overcome the lipophilic character.
Ethanol / MethanolMiscibleExcellent solubility due to the ability to accept hydrogen bonds from the solvent's -OH group and favorable van der Waals interactions with the solvent's alkyl part.
Polar Aprotic Acetone (2-Butanone)MiscibleStrong dipole-dipole interactions are possible. The overall polarity is well-matched.
Dimethyl Sulfoxide (DMSO)MiscibleHighly polar solvent capable of strong dipole-dipole interactions with the dioxolane ring.
AcetonitrileMisciblePolarity is suitable for miscibility through dipole-dipole interactions.
Non-Polar Hexane / HeptaneSoluble / MiscibleThe ethyl and methyl groups, along with the carbon backbone, allow for strong van der Waals (dispersion) forces with aliphatic hydrocarbons.
TolueneMiscibleFavorable van der Waals interactions between the solute's alkyl groups and the solvent's methyl group and pi-stacking interactions are not a factor, but dispersion forces are strong.
Diethyl EtherMiscibleStructurally similar (ether functionality) and has a comparable polarity profile, leading to high compatibility.
Chlorinated Dichloromethane (DCM)MiscibleDCM is a versatile solvent capable of dissolving moderately polar compounds through dipole-dipole and dispersion forces.

Standardized Protocol for Experimental Solubility Determination

For applications in pharmaceutical development and process chemistry, precise quantitative solubility data is essential. The following section details a robust, self-validating protocol for determining the solubility of this compound. The isothermal shake-flask method is a gold standard for this purpose.[4]

Objective

To determine the saturation solubility (in g/100 mL or mol/L) of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment
  • This compound (≥99% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or sealed flasks (20 mL)

  • Thermostatic shaker bath or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Causality: Starting with an excess of solute ensures that equilibrium is reached from a state of saturation, preventing errors from incomplete dissolution.

    • Add an excess amount of this compound to a vial. For example, add approximately 2 mL of the liquid solute to 10 mL of the chosen solvent. This ensures a visible undissolved phase remains.

  • Equilibration:

    • Causality: Solubility is a thermodynamic equilibrium. Sufficient time and agitation are required for the dissolution and precipitation rates to become equal.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24-48 hours. A preliminary kinetic study can confirm the time required to reach equilibrium.

  • Phase Separation:

    • Causality: It is critical to analyze only the saturated liquid phase. Any undissolved solute will artificially inflate the measured concentration.

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solute settle.

  • Sampling and Dilution:

    • Causality: A precise volume of the supernatant must be taken and accurately diluted for quantification within the analytical instrument's linear range.

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any microscopic undissolved particles.

    • Dilute the filtered sample to a known final volume with the same solvent. Record the dilution factor.

  • Quantification:

    • Causality: An external calibration curve provides a reliable method to convert the analytical instrument's response into a concentration.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample using a validated GC-FID or HPLC method.

    • Calculate the concentration of the diluted sample from the calibration curve.

  • Data Calculation:

    • Multiply the measured concentration by the dilution factor to determine the original concentration in the saturated solution.

    • Express the final solubility in appropriate units (e.g., mg/mL, g/100 mL, mol/L).

The workflow for this protocol is illustrated below.

start_end start_end process process decision decision io io start Start prep Prepare Supersaturated Mixture (Excess Solute + Solvent) start->prep equilibrate Equilibrate in Shaker Bath (25°C, 24-48h) prep->equilibrate settle Settle for Phase Separation (≥2h) equilibrate->settle sample Sample & Filter Supernatant settle->sample quantify Quantify Concentration (GC or HPLC) sample->quantify calculate Calculate Solubility (Account for Dilution) quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Modern Approaches: In Silico Solubility Prediction

In modern drug discovery and chemical process development, computational models are increasingly used for early-stage screening to reduce experimental costs.[7][8] Machine learning-based approaches can predict solubility with remarkable accuracy by learning from large datasets of known solubility measurements.[9][10]

These models typically use molecular descriptors—numerical representations of a molecule's structure—as inputs. For this compound, descriptors would include:

  • Topological Polar Surface Area (TPSA)

  • Molecular Weight

  • XLogP3 (lipophilicity)

  • Number of hydrogen bond acceptors/donors

  • Rotatable bond count

By training algorithms on thousands of solute-solvent pairs, these models can predict the solubility of a new compound like this compound in various solvents and at different temperatures without the need for physical experimentation.[10][11] While these predictions should always be validated experimentally for critical applications, they provide invaluable guidance for solvent selection and process design.

Conclusion

This compound exhibits a versatile solubility profile driven by the dual characteristics of its polar dioxolane ring and non-polar alkyl substituents. It is predicted to be miscible with a wide range of common organic solvents, including alcohols, ketones, ethers, and hydrocarbons, while showing limited solubility in water. This broad compatibility underpins its use as a synthetic intermediate and flavoring agent. For applications requiring precise knowledge of its solubility limits, the detailed experimental protocol provided in this guide offers a reliable and reproducible method. Complemented by modern in silico prediction tools, researchers can efficiently and effectively harness the properties of this compound for novel applications in chemistry and pharmaceutical science.

References

A Comprehensive Technical Guide to 2-Ethyl-4-methyl-1,3-dioxolane: Nomenclature, CAS Registration, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth analysis of 2-Ethyl-4-methyl-1,3-dioxolane, a heterocyclic compound of significant interest in both synthetic chemistry and applied sciences. The guide is structured to deliver not just factual data, but also the underlying principles governing its identification, synthesis, and application, tailored for researchers, scientists, and professionals in drug development.

Part 1: Definitive Chemical Identification

A unique and unambiguous identifier is paramount for regulatory compliance, scientific literature searches, and safety protocols.[1][2][3] this compound is identified through two primary, globally recognized systems: IUPAC nomenclature for its chemical structure and the CAS Registry Number for its unique database entry.

IUPAC Nomenclature: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a set of logical rules for naming chemical compounds, ensuring that a structural formula corresponds to a unique name.[4] The systematic name for this compound is This compound .[5][6]

Let's deconstruct this name based on IUPAC principles:

  • Parent Hydride : The core structure is a five-membered ring containing two oxygen atoms at positions 1 and 3, with saturated carbon atoms at positions 2, 4, and 5. This heterocyclic system is named "1,3-dioxolane".[7]

  • Principal Characteristic Group : The dioxolane ring itself, a cyclic acetal, serves as the principal functional group and forms the base of the name.

  • Substituents : Two alkyl groups are attached to this ring:

    • An ethyl group (-CH₂CH₃) is located at the second position (C2).

    • A methyl group (-CH₃) is located at the fourth position (C4).

  • Locants : The numbers "2-" and "4-" specify the exact positions of the ethyl and methyl substituents on the dioxolane ring, respectively.

This systematic approach ensures that the name precisely describes the molecular architecture, distinguishing it from isomers like 2-ethyl-2-methyl-1,3-dioxolane or 1,4-dioxane derivatives.[8][9]

CAS Registry Number: A Universal Identifier

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier to every chemical substance described in the open scientific literature.[10] This identifier, the CAS Registry Number, has no intrinsic chemical significance but is crucial for database searches and regulatory submissions as it transcends language and other naming conventions.[2][3][11]

The CAS Number for this compound is 4359-46-0 .[5][8][12][13]

This number is an indispensable tool for:

  • Unambiguous Identification : It refers to the specific substance regardless of synonyms or trade names.[2]

  • Regulatory Compliance : Government agencies worldwide rely on CAS Numbers for tracking chemicals and in safety data sheets (SDS).[3][11]

  • Information Retrieval : It links to a vast repository of data, including physical properties, safety hazards, and published research.[3]

Part 2: Molecular Structure and Stereoisomerism

The structure of this compound contains two stereocenters at positions C2 and C4. This chirality gives rise to stereoisomers, specifically diastereomers, which can have different physical properties and biological activities. The relative orientation of the ethyl group at C2 and the methyl group at C4 determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides). The commercial product is often supplied as a mixture of these cis and trans isomers.[6][14]

Caption: Stereoisomers of this compound.

Part 3: Synthesis and Mechanistic Insights

From a synthetic standpoint, this compound is an acetal. The most common and direct method for its preparation is the acid-catalyzed condensation of propanal with 1,2-propanediol (propylene glycol).[8] This reaction is a cornerstone of carbonyl protection strategy in multistep organic synthesis.

Experimental Protocol: Acetal Formation
  • Reactant Charging : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2-propanediol (1.0 eq) and a suitable solvent (e.g., toluene).

  • Catalyst Addition : Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid. The catalyst's role is to protonate the carbonyl oxygen of propanal, rendering the carbonyl carbon more electrophilic.

  • Aldehyde Addition : Add propanal (1.0 eq) to the mixture.

  • Reaction Execution : Heat the mixture to reflux. The water formed as a byproduct is azeotropically removed via the Dean-Stark trap, which drives the equilibrium towards the formation of the acetal product.

  • Monitoring and Workup : Monitor the reaction progress by TLC or GC. Upon completion, cool the mixture, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and perform an aqueous workup.

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield the final cis/trans mixture of this compound.[15]

G reactants Reactants: 1,2-Propanediol Propanal Toluene (Solvent) reaction Reflux with Dean-Stark Trap (Water Removal) reactants->reaction catalyst Acid Catalyst (e.g., p-TSA) catalyst->reaction workup Aqueous Workup: - Neutralize Acid - Separate Layers reaction->workup purification Purification: - Dry Organic Layer - Fractional Distillation workup->purification product Product: This compound (cis/trans mixture) purification->product

Caption: General experimental workflow for the synthesis.

Part 4: Physicochemical and Spectroscopic Profile

Characterization of the final product is essential for confirming its identity and purity. A combination of physical property measurements and spectroscopic analysis provides a comprehensive profile.

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂[5][12]
Molecular Weight 116.16 g/mol [5][8][13]
Appearance Clear, colorless liquid[6][16]
Boiling Point ~117 °C[13]
Density 0.916 - 0.922 g/cm³ @ 25°C[17]
Refractive Index 1.402 - 1.408 @ 20°C[13][17]
Flash Point ~29 °C (84 °F)[13][17]
Solubility Slightly soluble in water; soluble in alcohol[13]
Table 2: Representative Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / m/z
¹H NMR Ethyl (-CH₃)δ 0.8 - 1.0 ppm
4-Methyl (-CH₃)δ 1.1 - 1.3 ppm
Ethyl (-CH₂)δ 1.4 - 1.7 ppm
Ring (-CH₂- at C5)δ 3.3 - 4.2 ppm
Ring (-CH- at C4)δ 3.8 - 4.4 ppm
Acetal (-CH- at C2)δ 4.7 - 5.1 ppm
¹³C NMR Ethyl (-CH₃)δ ~8-10 ppm
4-Methyl (-CH₃)δ ~16-21 ppm
Ethyl (-CH₂)δ ~27-30 ppm
Ring (-CH₂- at C5)δ ~70-74 ppm
Ring (-CH- at C4)δ ~75-79 ppm
Acetal (-CH- at C2)δ ~103-109 ppm
Mass Spec (EI) Molecular Ion [M]⁺m/z 116
[M - CH₃]⁺m/z 101
[M - C₂H₅]⁺m/z 87

(Note: NMR data is predictive and can vary based on solvent and isomer ratio. MS fragmentation is based on characteristic losses from the molecular ion.)[5][8]

Part 5: Core Applications and Functional Context

This compound serves distinct functions rooted in its chemical properties.

  • Protecting Group in Organic Synthesis : The 1,3-dioxolane moiety is a classic protecting group for aldehydes and ketones.[8] Its formation masks the reactive carbonyl group from nucleophiles or reducing agents under neutral or basic conditions. The protection is robust yet can be readily reversed through acid-catalyzed hydrolysis, regenerating the original carbonyl compound.[8] This stability profile makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals.

  • Flavoring Agent : This compound is recognized for its sweet, fruity odor and is used as a flavoring agent in the food industry.[6][13] However, its potent odor profile means it can also be a source of taste and odor episodes in drinking water if released into the environment, with a very low odor threshold concentration.[14][15]

Part 6: Safety, Handling, and Regulatory Profile

From a safety perspective, this compound is classified as a flammable liquid.[5][18]

  • GHS Classification : It is typically labeled with GHS02 (flame), with hazard statements such as H226: Flammable liquid and vapor.[18]

  • Handling Precautions : Due to its flammability and low flash point, it must be handled away from heat, sparks, and open flames.[19] Use in a well-ventilated area is required, and appropriate personal protective equipment (gloves, eye protection) should be worn.[18] All containers and equipment must be properly grounded to prevent static discharge.[19]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[19]

Conclusion

This compound (CAS: 4359-46-0) is a well-defined chemical entity whose utility in organic synthesis and the flavor industry is a direct consequence of its cyclic acetal structure. A thorough understanding of its systematic nomenclature, stereochemistry, synthetic pathways, and safety profile is essential for its effective and safe application in a professional research and development setting.

References

Methodological & Application

Application of 2-Ethyl-4-methyl-1,3-dioxolane in flavor and fragrance chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Ethyl-4-methyl-1,3-dioxolane in Flavor and Fragrance Chemistry

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the application of this compound. It delves into the synthesis, olfactory properties, and practical applications of this heterocyclic compound in the flavor and fragrance industries, supported by detailed protocols and safety information.

Introduction: Understanding this compound

This compound (CAS No. 4359-46-0) is a cyclic acetal with the molecular formula C₆H₁₂O₂.[1][2] Its structure features a five-membered dioxolane ring with an ethyl group at the second position and a methyl group at the fourth.[3] This compound belongs to the class of heterocyclic compounds and is of significant interest due to its distinct sensory properties.[3]

The molecule possesses two stereocenters at the C2 and C4 positions, which results in the existence of cis and trans diastereomers.[3] The ratio of these isomers can influence the overall olfactory profile and is a critical consideration in its synthesis and application.[4]

Chemical and Physical Properties:

PropertyValue
Molecular Weight116.16 g/mol [5]
AppearanceColorless liquid[5]
OdorDescribed as "medicinal sweet" or "sickening sweet"[4]
Boiling PointNot specified
Flash Point28.89 °C (84.00 °F)[6]
SolubilitySoluble in alcohol; water solubility estimated at 1.397e+004 mg/L at 25 °C[6]

Applications in the Flavor Industry

This compound is recognized as a flavouring agent in the food industry.[2] Its unique and potent aroma profile allows it to be used in the formulation of complex flavor systems.

Olfactory Profile and Sensory Impact

The most prominent characteristic of this compound is its potent and distinct odor. Flavor profile analysis (FPA) panels have consistently described a 60:40 cis/trans isomer mixture as having a "medicinal sweet" or "sickening sweet" smell.[4] This compound is notable for its extremely low odor threshold concentration, which has been determined to be between 5 and 10 nanograms per liter (ng/L) in water.[7] This makes it one of the most odorous compounds found in drinking water, where it has been identified as a byproduct of resin manufacturing processes.[4][7]

Usage in Food Products

As a flavoring agent, it can be incorporated into a variety of food categories to impart its unique sweet and medicinal notes. The following table, based on industry-reported usage levels, provides guidance for its application.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products7.035.0
Fats and oils5.025.0
Edible ices10.050.0
Processed fruit7.035.0
Confectionery10.050.0
Bakery wares10.050.0
Meat and meat products2.010.0
Fish and fish products2.010.0
Non-alcoholic beverages5.025.0

Source: The Good Scents Company[6]

Role in the Fragrance Industry

While this compound is primarily utilized for its flavor characteristics, its potent and unusual aroma suggests potential niche applications within the fragrance sector. It is not typically employed as a primary fragrance ingredient in mainstream perfumery. However, its unique "sickeningly sweet" note could be used in trace amounts to create specific, unconventional accords in fine fragrance or functional perfumery. More commonly, its structure serves as a valuable intermediate in the synthesis of other, more complex fragrance molecules.[3] The dioxolane group can act as a protecting group for carbonyl compounds, a crucial step in multi-stage organic syntheses.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the acid-catalyzed acetalization reaction to form this compound from propanal and propylene glycol.[3]

Principle: The reaction involves the condensation of an aldehyde (propanal) with a diol (propylene glycol) in the presence of an acid catalyst to form a cyclic acetal. Water is produced as a byproduct and is typically removed to drive the reaction to completion.

Materials:

  • Propanal (Propionaldehyde), distilled before use[7]

  • 1,2-Propanediol (Propylene Glycol)[7]

  • Acid catalyst (e.g., p-Toluenesulfonic acid, tartaric acid)[3][8]

  • Anhydrous Magnesium Sulfate (MgSO₄) or a Dean-Stark apparatus for water removal[8]

  • Solvent (e.g., Ethyl acetate)[8]

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add the solvent (e.g., ethyl acetate), propylene glycol, and the acid catalyst.[8]

  • If not using a Dean-Stark trap, add anhydrous MgSO₄ to the flask to sequester the water formed during the reaction.[8]

  • Slowly add propanal to the mixture while stirring.

  • Set up the apparatus for reflux with a condenser (and a Dean-Stark trap if used).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress (e.g., by GC-MS) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution in a separatory funnel.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to isolate the this compound.[7]

Diagram: Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Propanal + Propylene Glycol Reflux Reflux with Water Removal Reactants->Reflux Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reflux Solvent Solvent (e.g., Ethyl Acetate) Solvent->Reflux Neutralize Neutralization (NaHCO3 wash) Reflux->Neutralize Wash Brine Wash Neutralize->Wash Dry Drying (Na2SO4) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product Pure 2-Ethyl-4-methyl- 1,3-dioxolane Distill->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a critical technique for confirming the identity, purity, and isomeric ratio of the synthesized this compound.[3][7]

Objective: To separate the cis and trans isomers, confirm the molecular weight, and analyze the fragmentation pattern for structural elucidation.

Instrumentation & Parameters (Typical):

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split/Splitless.

  • Temperature Program:

    • Initial Temperature: e.g., 50 °C

    • Ramp: e.g., 5 °C/min to 250 °C

    • Final Hold: e.g., 5 min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

Sample Preparation:

  • Dilute a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • The concentration should be approximately 10-100 ppm.

  • Transfer the solution to a 2 mL GC vial.

Data Interpretation:

  • Retention Time: The cis and trans isomers should appear as two distinct peaks.

  • Mass Spectrum: The molecular ion peak (M+) should be observed at m/z 116.

  • Fragmentation: Look for characteristic fragment ions. Key fragments for this molecule include m/z 87 and m/z 59.[1]

Diagram: GC-MS Analysis Workflow

G SamplePrep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization Ionization (EI, 70 eV) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (Quadrupole) MS_Ionization->MS_Analysis Data Data Acquisition (Chromatogram & Mass Spectra) MS_Analysis->Data Interpretation Data Interpretation (Identify Isomers, Check Purity) Data->Interpretation

Caption: Analytical workflow for GC-MS characterization.

Safety, Handling, and Storage

This compound is a flammable liquid and requires careful handling.[9]

Hazard Identification:

  • Physical Hazards: Flammable liquid and vapor (GHS Category 3).[9]

  • Health Hazards: May be harmful if swallowed or in contact with skin. Causes serious eye irritation.[10][11]

Precautionary Measures:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Handle in a well-ventilated area or fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and take precautionary measures against static discharge.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

First Aid:

  • Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[10]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[9][10][11]

Conclusion

This compound is a specialty chemical with a highly specific and potent sensory profile. Its primary application is as a flavoring agent where its unique "medicinal sweet" character can be utilized at very low concentrations. While not a mainstream fragrance ingredient, it holds potential for creating novel accords and serves as a useful synthetic intermediate. The protocols provided herein offer a foundation for the synthesis, analysis, and application of this compound, enabling researchers and developers to explore its full potential in the fields of flavor and fragrance chemistry.

References

Stereoselective synthesis of 2-Ethyl-4-methyl-1,3-dioxolane diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Stereoselective Synthesis of 2-Ethyl-4-methyl-1,3-dioxolane Diastereomers: A Guide to Kinetic and Thermodynamic Control

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,3-dioxolane moiety is a cornerstone in modern organic chemistry, serving as a crucial protecting group for carbonyls and diols, and as a chiral auxiliary in asymmetric synthesis.[1][2] The synthesis of substituted dioxolanes, such as this compound, presents a fundamental challenge in stereocontrol. With two stereogenic centers at the C2 and C4 positions, this molecule exists as a pair of diastereomers, commonly designated as cis and trans. The ability to selectively synthesize one diastereomer over the other is critical for applications where stereochemistry dictates biological activity or material properties. This guide provides a detailed examination of the principles and protocols for the diastereoselective synthesis of this compound. We delve into the acid-catalyzed reaction mechanism and demonstrate how manipulating reaction conditions can favor either the kinetically or thermodynamically preferred diastereomer. This document offers two distinct, validated protocols, comprehensive analytical methods for characterization, and the theoretical framework necessary for researchers to control and rationalize stereochemical outcomes.

Introduction: The Stereochemical Challenge

The formation of this compound is achieved through the acid-catalyzed acetalization of propanal with 1,2-propanediol.[1] This reaction, while straightforward in principle, introduces significant stereochemical complexity. The 1,2-propanediol contributes a chiral center at what becomes the C4 position of the dioxolane ring, while the reaction of propanal creates a new stereocenter at the C2 position.

The relative orientation of the substituents on these two centers—the methyl group at C4 and the ethyl group at C2—defines the diastereomeric relationship.

  • cis-isomer: The ethyl and methyl groups are on the same face of the dioxolane ring.

  • trans-isomer: The ethyl and methyl groups are on opposite faces of the dioxolane ring.

Controlling the ratio of these diastereomers is paramount. The key to achieving this control lies in understanding and exploiting the principles of kinetic versus thermodynamic reaction control.[3][4][5]

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is essentially irreversible. The major product will be the one that is formed fastest, i.e., the one with the lowest activation energy barrier.[3][6]

  • Thermodynamic Control: At higher temperatures and with prolonged reaction times, the reaction becomes reversible. An equilibrium is established between the starting materials, intermediates, and products. The final product ratio will reflect the relative thermodynamic stabilities of the diastereomers, with the most stable isomer predominating.[4][5]

This application note will provide the protocols to selectively target each of these pathways.

Mechanistic Framework for Diastereoselection

The synthesis proceeds via a well-established acid-catalyzed mechanism.[7][8] Understanding this pathway is crucial to comprehending how stereoselectivity arises.

Acid-Catalyzed Acetal Formation

The reaction can be dissected into several key steps, as illustrated below. The catalyst, typically a Brønsted or Lewis acid, protonates the carbonyl oxygen of propanal, significantly increasing its electrophilicity.[9][10] This is followed by nucleophilic attack from one of the hydroxyl groups of 1,2-propanediol to form a hemiacetal intermediate. Subsequent protonation of the remaining hydroxyl group and elimination of water generates a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the second hydroxyl group of the diol backbone closes the five-membered ring to yield the protonated dioxolane, which then loses a proton to regenerate the catalyst and give the final product.

G cluster_0 Step 1: Carbonyl Activation & Hemiacetal Formation cluster_1 Step 2: Oxocarbenium Ion Formation cluster_2 Step 3: Ring Closure & Product Formation A Propanal + H+ B Protonated Propanal (Enhanced Electrophile) A->B Protonation D Hemiacetal Intermediate B->D Nucleophilic Attack C 1,2-Propanediol C->D Nucleophilic Attack E Hemiacetal Intermediate F Protonated Hemiacetal E->F Protonation G Oxocarbenium Ion + H2O F->G Elimination of Water H Oxocarbenium Ion I Protonated Dioxolane H->I Intramolecular Attack J This compound I->J Deprotonation

Caption: General mechanism for acid-catalyzed dioxolane formation.

The Origin of Stereoselectivity

Stereoselectivity is determined during the ring-closing step (H → I). The oxocarbenium ion intermediate is planar at C2, allowing the intramolecular nucleophilic attack to occur from either the top or bottom face. The preferred trajectory of this attack dictates whether the cis or trans isomer is formed.

  • Under kinetic control , the transition state leading to the cis product is often lower in energy due to fewer steric clashes in the developing ring structure, leading to its faster formation.

  • Under thermodynamic control , the trans product is generally more stable because it minimizes steric repulsion between the pseudo-equatorial ethyl and methyl groups in the final, puckered five-membered ring. Given enough energy and time, the less stable cis isomer can revert to the oxocarbenium ion intermediate and subsequently form the more stable trans isomer until equilibrium is reached.

G cluster_main Reaction Energy Profile start Reactants (Propanal + Diol) ts1 TS_cis p1 start->p1 ts2 TS_trans intermediate Oxocarbenium Intermediate kinetic cis-Dioxolane (Kinetic Product) thermo trans-Dioxolane (Thermodynamic Product) p3 intermediate->p3 p5 intermediate->p5 p6 intermediate->p6 p2 p1->p2 E_a (kinetic) p2->intermediate p4 p3->p4 E_a (thermo) p4->intermediate p5->kinetic p6->thermo p7 p8

Caption: Energy profile for kinetic vs. thermodynamic control.

Experimental Protocols

The following protocols use racemic 1,2-propanediol as a starting material. Using an enantiopure diol (e.g., (R)- or (S)-1,2-propanediol) would result in a mixture of only two diastereomers.

General Experimental Workflow

G A 1. Reagent Setup (Solvent, Diol, Aldehyde) B 2. Cooling & Catalyst Addition A->B C 3. Reaction Monitoring (TLC or GC) B->C D 4. Aqueous Workup (Quench & Extraction) C->D E 5. Drying & Solvent Removal D->E F 6. Purification (Distillation or Chromatography) E->F G 7. Analysis (NMR, GC-MS) F->G

Caption: Standard workflow for dioxolane synthesis and analysis.

Protocol 1: Kinetic Control (Favors cis-Isomer)

This protocol utilizes a low temperature to prevent equilibration, thereby isolating the product of the faster reaction pathway.

Materials

Reagent M.W. ( g/mol ) Amount Moles (mmol)
1,2-Propanediol 76.09 7.61 g (7.5 mL) 100
Propanal 58.08 5.81 g (7.2 mL) 100
p-Toluenesulfonic acid (p-TSA) 172.20 172 mg 1.0
Dichloromethane (anhydrous) 84.93 200 mL -
Saturated NaHCO₃ solution - 100 mL -

| Anhydrous MgSO₄ | - | ~10 g | - |

Procedure

  • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (200 mL), 1,2-propanediol (7.5 mL), and propanal (7.2 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Once the temperature has stabilized, add p-toluenesulfonic acid (172 mg) in one portion.

  • Stir the reaction vigorously at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC analysis.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL) directly to the cold mixture.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via fractional distillation or flash chromatography to yield this compound.

Protocol 2: Thermodynamic Control (Favors trans-Isomer)

This protocol employs elevated temperatures and a Dean-Stark apparatus to continuously remove water, driving the reaction to completion and allowing the isomers to equilibrate to the most stable form.[2]

Materials

Reagent M.W. ( g/mol ) Amount Moles (mmol)
1,2-Propanediol 76.09 7.61 g (7.5 mL) 100
Propanal 58.08 6.40 g (7.9 mL) 110 (slight excess)
p-Toluenesulfonic acid (p-TSA) 172.20 172 mg 1.0
Toluene (anhydrous) 92.14 200 mL -
Saturated NaHCO₃ solution - 100 mL -

| Anhydrous Na₂SO₄ | - | ~10 g | - |

Procedure

  • To a 500 mL round-bottom flask, add anhydrous toluene (200 mL), 1,2-propanediol (7.5 mL), propanal (7.9 mL), and p-toluenesulfonic acid (172 mg).

  • Equip the flask with a Dean-Stark trap, a condenser, and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 6-8 hours, or until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (100 mL) to neutralize the acid catalyst.

  • Wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.

  • Purify the resulting crude oil by fractional distillation to afford the product.

Analysis and Characterization

Accurate characterization is essential to confirm the structure and determine the diastereomeric ratio (d.r.) of the product mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing diastereomers.[11][12] The different spatial arrangements of the ethyl and methyl groups in the cis and trans isomers result in distinct chemical shifts (δ) and coupling constants (J).

Expected ¹H NMR Data (Hypothetical, in CDCl₃)

Proton cis-Isomer (δ, ppm) trans-Isomer (δ, ppm)
H2 (methine) ~4.95 (t, J=5.0 Hz) ~4.85 (t, J=5.0 Hz)
H4 (methine) ~4.10 (m) ~3.80 (m)
H5 (CH₂) ~3.90 (t, J=7.0 Hz), ~3.40 (dd) ~4.15 (t, J=7.0 Hz), ~3.60 (dd)
C4-CH₃ ~1.25 (d, J=6.0 Hz) ~1.20 (d, J=6.0 Hz)

| C2-CH₂CH₃ | ~1.60 (p), ~0.90 (t) | ~1.65 (p), ~0.95 (t) |

Note: The upfield shift of the C4-CH₃ and the downfield shift of the H4 proton are often characteristic of the trans isomer due to anisotropic effects and steric compression.

Gas Chromatography (GC) and GC-MS

GC is the preferred method for quantifying the diastereomeric ratio. A chiral capillary column can often resolve the different stereoisomers.[13] GC-Mass Spectrometry (GC-MS) is used for definitive identification by comparing the fragmentation pattern with known spectra.[14][15]

GC Analysis Protocol

  • Column: Chiral column (e.g., Rt-βDEXse or similar)

  • Carrier Gas: Helium

  • Injector Temp: 250 °C

  • Oven Program: 50 °C (hold 2 min), then ramp to 150 °C at 5 °C/min.

  • Detector: FID or MS

Expected Results

Synthesis Protocol Diastereomeric Ratio (cis : trans) Justification
Kinetic Control > 85 : 15 Favors the faster-forming cis isomer at low temperature.

| Thermodynamic Control | < 10 : 90 | Favors the more stable trans isomer after equilibration at high temperature. |

Conclusion

The stereoselective synthesis of this compound is a classic example of the power of kinetic and thermodynamic principles in directing chemical reactions. By carefully selecting reaction conditions such as temperature, time, and method of water removal, researchers can predictably favor the formation of either the cis or trans diastereomer. The low-temperature protocol provides a route to the kinetically favored cis product, while the high-temperature reflux protocol allows for equilibration to the more stable trans product. These methodologies, coupled with robust analytical techniques like NMR and GC, provide a complete framework for the synthesis, control, and characterization of these important chiral building blocks.

References

Topic: A Detailed Guide to the Experimental Study of 2-Ethyl-4-methyl-1,3-dioxolane Hydrolysis Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide for studying the hydrolysis kinetics of 2-Ethyl-4-methyl-1,3-dioxolane. As a cyclic acetal, this compound is susceptible to acid-catalyzed hydrolysis, a reaction of significant interest in organic synthesis, environmental science, and drug development where the 1,3-dioxolane moiety is often used as a protecting group for carbonyls.[1][2] This document outlines the underlying chemical principles, a detailed experimental protocol, methods for quantitative analysis, and a framework for data interpretation to determine key kinetic parameters such as rate constants, reaction order, and activation energy. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in the field.

Introduction and Scientific Background

This compound is a heterocyclic organic compound characterized by a five-membered ring containing two oxygen atoms and three carbon atoms.[1][3] Its structure is derived from the reaction of propanal and 1,2-propanediol (propylene glycol).[1][4] The primary relevance of 1,3-dioxolanes in modern chemistry is their function as protecting groups for aldehydes and ketones.[1][5] They are stable in neutral or basic conditions but are readily cleaved under acidic conditions to regenerate the parent carbonyl and diol.[6][7]

The hydrolysis of this compound is significantly influenced by factors such as pH, temperature, and the solvent system.[1] The reaction is subject to general acid catalysis, meaning the rate is dependent on the concentration of proton donors in the solution.[1][8] Studies have shown that the stability of this compound is highly pH-dependent; for instance, hydrolysis occurs within hours at pH 3, while it is significantly more stable at neutral or alkaline pH.[4][9] Understanding the kinetics of this hydrolysis is crucial for controlling reaction conditions in synthesis, predicting the environmental fate of such compounds, and designing drug delivery systems where pH-sensitive linkers are employed.

The hydrolysis reaction cleaves the acetal linkage, yielding propanal and 1,2-propanediol as products.[1]

Reaction: this compound + H₂O --(H⁺)--> Propanal + 1,2-Propanediol

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of acetals and ketals under acidic conditions proceeds through a well-established multi-step mechanism.[6][10] The formation of a resonance-stabilized oxocarbenium ion is considered the rate-determining step, and its stability directly influences the reaction kinetics.[6]

The key steps are as follows:

  • Protonation: A rapid, reversible protonation of one of the ring's oxygen atoms by a hydronium ion (H₃O⁺) or other acid catalyst.

  • C-O Bond Cleavage: The protonated acetal undergoes cleavage of the carbon-oxygen bond. This is the slow, rate-determining step that results in the formation of a resonance-stabilized oxocarbenium ion and the release of one of the alcohol hydroxyl groups.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

  • Deprotonation: A proton is transferred from the newly added water molecule to a base (like water), forming a hemiacetal intermediate.

  • Repeat of Protonation/Cleavage: The second ether oxygen of the hemiacetal is protonated, turning it into a good leaving group.

  • Product Formation: The leaving group departs, and the resulting protonated carbonyl is deprotonated by a base to yield the final aldehyde (propanal) and the diol (1,2-propanediol).

Hydrolysis_Mechanism cluster_start Step 1: Protonation cluster_rds Step 2: Rate-Determining Step cluster_attack Step 3 & 4: H2O Attack & Deprotonation cluster_end Step 5 & 6: Final Steps Dioxolane Dioxolane ProtonatedDioxolane Protonated Dioxolane Dioxolane->ProtonatedDioxolane + H+ H3O H3O+ Carbocation Oxocarbenium Ion (Resonance Stabilized) ProtonatedDioxolane->Carbocation Slow - H2O Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H2O - H+ Products Propanal + 1,2-Propanediol Hemiacetal->Products + H3O+ - H2O, -H+

Caption: Acid-catalyzed hydrolysis mechanism of 1,3-dioxolanes.

Experimental Design and Protocol

This section details the materials, instrumentation, and a step-by-step procedure for conducting the kinetic study. The overall workflow is designed to monitor the disappearance of the reactant, this compound, over time.

Experimental_Workflow prep 1. Prepare Solutions (Dioxolane Stock, Acid Buffers) setup 2. Reaction Setup (Equilibrate acid buffer to temp) prep->setup initiate 3. Initiate Reaction (Add Dioxolane, start timer) setup->initiate sample 4. Timed Sampling (Withdraw aliquots at intervals) initiate->sample quench 5. Quench Reaction (Add aliquot to cold base) sample->quench analyze 6. GC-MS Analysis (Quantify remaining Dioxolane) quench->analyze data 7. Data Processing (Plot concentration vs. time) analyze->data kinetics 8. Kinetic Analysis (Determine k, order, Ea) data->kinetics

References

Application Note & Protocol: High-Yield Synthesis of 2-Ethyl-4-methyl-1,3-dioxolane via Azeotropic Dehydration Using Dean-Stark Apparatus

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 1,3-dioxolane functional group is of paramount importance in modern organic synthesis, primarily serving as a robust protecting group for aldehydes and ketones.[1] Its formation renders the reactive carbonyl group inert to nucleophilic attack or reduction, a critical strategy in multi-step synthetic pathways.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Ethyl-4-methyl-1,3-dioxolane, a valuable cyclic acetal, through the acid-catalyzed reaction of propionaldehyde and 1,2-propanediol (propylene glycol).

The core of this methodology is the application of the Dean-Stark apparatus. The acetalization reaction is a reversible equilibrium process that generates water as a byproduct.[2][3] To drive this equilibrium toward the product in accordance with Le Châtelier's principle, continuous removal of water is essential.[4] The Dean-Stark trap achieves this through azeotropic distillation, making it an indispensable tool for achieving high yields in such dehydration reactions.[4][5] This guide is designed for researchers and drug development professionals, offering in-depth mechanistic insights, a detailed experimental workflow, and robust validation data.

Reaction Scheme & Mechanism

The synthesis proceeds via the nucleophilic addition of 1,2-propanediol to propionaldehyde, catalyzed by a strong acid such as p-toluenesulfonic acid (p-TsOH).

Overall Reaction: Propionaldehyde + 1,2-Propanediol ⇌ this compound + Water

Causality of Catalysis: The reaction requires an acid catalyst because alcohols are relatively weak nucleophiles and aldehydes, while electrophilic, are not sufficiently activated for a rapid reaction. p-Toluenesulfonic acid (p-TsOH), a strong organic acid soluble in organic solvents, serves as an ideal catalyst.[6][7] It protonates the carbonyl oxygen of propionaldehyde, significantly increasing the electrophilicity of the carbonyl carbon and rendering it highly susceptible to nucleophilic attack by the diol.[2][8]

The detailed mechanism involves several key, reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, activating the aldehyde.

  • First Nucleophilic Attack: A hydroxyl group from 1,2-propanediol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to a base (e.g., solvent or another alcohol molecule), forming a neutral hemiacetal intermediate.[3][9]

  • Protonation of Hydroxyl Group: The remaining hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[3][7]

  • Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the diol chain performs an intramolecular nucleophilic attack on the oxonium ion, forming the five-membered dioxolane ring.

  • Deprotonation: The final deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the stable this compound product.

Acetal_Formation_Mechanism Figure 1: Acid-Catalyzed Acetal Formation Mechanism sub Propionaldehyde + 1,2-Propanediol H_plus_1 H⁺ (from p-TsOH) activated_carbonyl Protonated Carbonyl (Activated Electrophile) H_plus_1->activated_carbonyl 1. Protonation hemiacetal Hemiacetal Intermediate activated_carbonyl->hemiacetal 2. Nucleophilic Attack 3. Deprotonation H_plus_2 H⁺ protonated_hemiacetal Protonated Hemiacetal H_plus_2->protonated_hemiacetal 4. Protonation oxonium Oxonium Ion + H₂O (Water Removed) protonated_hemiacetal->oxonium 5. Elimination of H₂O product This compound oxonium->product 6. Intramolecular Cyclization H_plus_3 H⁺ (Catalyst Regenerated) product->H_plus_3

Caption: Figure 1: Acid-Catalyzed Acetal Formation Mechanism.

Materials and Reagents

Proper reagent handling and quality are paramount for successful synthesis. All quantitative data for the required reagents and the target product are summarized below.

CompoundFormulaMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)Density (g/mL)Boiling Point (°C)
PropionaldehydeC₃H₆O58.080.5029.0436.10.80548
1,2-PropanediolC₃H₈O₂76.090.5541.8540.41.036188
p-TsOH·H₂OC₇H₈O₃S·H₂O190.220.0050.95---
TolueneC₇H₈92.14--2000.867111
Product:
This compoundC₆H₁₂O₂116.160.50 (Theor.)58.08 (Theor.)-0.952~135-140

Experimental Protocol

This protocol details the setup, reaction, work-up, and purification steps for synthesizing this compound.

Apparatus Setup

Causality of Design: The Dean-Stark apparatus is specifically designed to trap and separate water from a refluxing solvent that is less dense than water and forms a low-boiling azeotrope with it, such as toluene.[4][10] As the toluene-water azeotrope boils and condenses, it collects in the graduated arm of the trap. The denser water separates and sinks to the bottom, while the less dense toluene overflows from the side arm and returns to the reaction flask, allowing the reaction to proceed under continuous water removal.[10][11]

  • Assembly: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all joints are securely clamped.[11][12]

  • Heating & Stirring: Place the assembly in a heating mantle positioned on a magnetic stir plate.

  • Water Lines: Connect water tubing to the condenser, ensuring water flows in at the bottom inlet and out at the top outlet for maximum cooling efficiency.[12]

Dean_Stark_Workflow Figure 2: Experimental Workflow & Apparatus Setup cluster_0 Apparatus cluster_1 Procedure flask Round-Bottom Flask Reactants + Toluene + p-TsOH + Stir Bar ds_trap Dean-Stark Trap Collects Water flask->ds_trap Vapor (Toluene-H₂O Azeotrope) ds_trap->flask Toluene Return condenser Reflux Condenser Water In/Out ds_trap->condenser Condensed Liquid reaction 1. Reaction Reflux (2-4 hrs) workup 2. Work-Up Neutralize, Wash, Dry reaction->workup purification 3. Purification Rotary Evaporation & Distillation workup->purification characterization 4. Characterization GC-MS, NMR purification->characterization

Caption: Figure 2: Experimental Workflow & Apparatus Setup.

Reaction Procedure
  • Charging the Flask: To the 500 mL round-bottom flask, add the magnetic stir bar, toluene (200 mL), 1,2-propanediol (41.85 g, 40.4 mL), propionaldehyde (29.04 g, 36.1 mL), and p-toluenesulfonic acid monohydrate (0.95 g).[13]

    • Note: A slight excess (1.1 equivalents) of the diol is used to ensure the complete conversion of the limiting aldehyde.

  • Initiating Reflux: Begin vigorous stirring and turn on the heating mantle. Heat the mixture to a steady reflux. The boiling point of the toluene-water azeotrope is approximately 85°C.

  • Monitoring the Reaction: Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by observing the collection of water in the graduated arm of the Dean-Stark trap.[14] The reaction is considered complete when water no longer accumulates. The theoretical amount of water to be collected is approximately 9.0 mL (from 0.5 mol of reaction).

Work-up and Purification

Causality of Work-up: The work-up procedure is critical for quenching the reaction and removing the acid catalyst and any water-soluble impurities.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Neutralization: Carefully transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer with 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the p-TsOH catalyst.[13]

    • Caution: Vent the separatory funnel frequently to release CO₂ gas that evolves during neutralization.

  • Washing: Sequentially wash the organic layer with 50 mL of deionized water and then 50 mL of brine (saturated NaCl solution). The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.[13]

  • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask occasionally for 10-15 minutes.

  • Solvent Removal: Filter off the drying agent. Remove the bulk of the toluene solvent from the filtrate using a rotary evaporator.

  • Final Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound.[15]

Product Characterization

The identity and purity of the synthesized this compound (a mixture of cis/trans isomers) can be confirmed using standard analytical techniques.

TechniqueExpected Results
GC-MS A molecular ion peak ([M]⁺) at m/z = 116, corresponding to the molecular formula C₆H₁₂O₂. Key fragments at m/z = 101 (loss of -CH₃) and m/z = 87 (loss of -C₂H₅) are characteristic.[1]
¹H NMR Expected chemical shifts (ppm) include: ~0.9 (t, ethyl -CH₃), ~1.2 (d, 4-methyl -CH₃), ~1.6 (q, ethyl -CH₂), ~3.3-4.4 (m, ring protons), and ~4.7-5.1 (t, acetal proton at C2).[1]
¹³C NMR Expected chemical shifts (ppm) include: ~8-10 (ethyl -CH₃), ~16-21 (4-methyl -CH₃), ~27-30 (ethyl -CH₂), ~70-79 (ring carbons C4 & C5), and ~103-109 (acetal carbon C2).[1]

Safety & Handling

  • Propionaldehyde: Is a flammable liquid with a pungent odor. Handle in a well-ventilated fume hood.

  • Toluene: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • p-Toluenesulfonic Acid: Is a corrosive solid. Avoid contact with skin and eyes.

  • General: Perform the reaction in a fume hood. Ensure there are no ignition sources near the apparatus.

Conclusion

This application note details a reliable and high-yield protocol for the synthesis of this compound. The strategic use of a Dean-Stark apparatus to remove water via azeotropic distillation is critical for driving the reversible acetalization reaction to completion. The described methodology, from experimental setup and execution to purification and characterization, provides a robust framework for researchers engaged in organic synthesis and the development of complex molecules.

References

Application Notes and Protocols: NMR Sample Preparation for the Characterization of 2-Ethyl-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the preparation of Nuclear Magnetic Resonance (NMR) spectroscopy samples for the structural characterization of 2-Ethyl-4-methyl-1,3-dioxolane. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, ensuring the acquisition of high-quality, reproducible NMR data. The causality behind each experimental choice is explained, grounding the protocols in established scientific principles.

Foundational Principles: The "Why" Behind Meticulous NMR Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of small organic molecules.[1][2][3] The quality of the resulting spectrum, and thus the accuracy of the structural interpretation, is profoundly dependent on the meticulous preparation of the sample.[4] A well-prepared sample ensures a homogeneous magnetic field across the analyte, leading to sharp, well-resolved signals.[5] Conversely, improperly prepared samples can result in broad peaks, poor signal-to-noise ratios, and other spectral artifacts that obscure crucial structural information.[4][5]

For a molecule like this compound, a cyclic acetal with stereocenters, high-quality NMR data is essential to unambiguously determine its structure and stereochemistry.[6][7] This guide will walk you through the critical steps of sample preparation, from solvent and reference standard selection to concentration optimization and final tube preparation.

The Crucial Role of Solvent Selection

The choice of a deuterated solvent is the first and one of the most critical decisions in preparing an NMR sample.[8] Deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), are essential for several reasons:

  • Minimizing Solvent Interference: The primary reason for using deuterated solvents is to avoid having the intense signal from the solvent's protons overwhelm the much weaker signals from the analyte.[8][9][10][11]

  • Deuterium Lock: Modern NMR spectrometers use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field strength.[12] This lock compensates for any minor drifts in the magnetic field over time, ensuring the stability required for long experiments.[12]

  • Shimming: The deuterium signal is also utilized in the "shimming" process, which involves adjusting small magnetic fields to maximize the homogeneity of the main magnetic field (B₀) across the sample volume.[12][13]

For this compound, Deuterated Chloroform (CDCl₃) is an excellent first choice. It is a versatile solvent capable of dissolving a wide range of organic compounds and is relatively inexpensive.[9][11]

Table 1: Properties of Commonly Used Deuterated Solvents
SolventFormulaKey Properties¹H Residual Peak (ppm)
Chloroform-dCDCl₃Good for a wide range of organic compounds.[9][11]7.26
Acetone-d₆C₃D₆OUseful for more polar compounds.2.05
Benzene-d₆C₆D₆Can induce significant shifts in analyte signals (aromatic solvent-induced shifts).7.16
Dimethyl Sulfoxide-d₆(CD₃)₂SOHigh boiling point, good for less soluble or polar compounds.[11]2.50
Deuterium OxideD₂OFor water-soluble compounds.[9]~4.79 (can vary)

The Internal Standard: Establishing a Reference Point

An internal standard is a compound added to the sample to provide a reference signal for the chemical shift scale.[14] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR in organic solvents for several key reasons:[15][16][17][18][19]

  • Chemical Inertness: TMS is chemically inert and unlikely to react with the analyte.[17][18]

  • Single, Sharp Signal: Due to the high symmetry of the molecule, all 12 protons are chemically equivalent, producing a single, intense singlet in the ¹H NMR spectrum.[16][19]

  • Distinct Chemical Shift: The protons in TMS are highly shielded and resonate at a high magnetic field, which is defined as 0 ppm.[17] This signal rarely overlaps with signals from most organic compounds.[16]

  • Volatility: TMS is highly volatile, allowing for easy removal from the sample after analysis if recovery of the analyte is necessary.[17][19]

While TMS is the gold standard, the residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) can often be used as a secondary reference for routine spectra.[14][16] However, for precise characterization, the addition of TMS is recommended.

Optimizing Sample Concentration

The concentration of the analyte in the NMR sample is a critical parameter that needs to be carefully optimized.[5]

  • For ¹H NMR: A concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[14][20] This concentration provides a good signal-to-noise ratio for a standard ¹H experiment acquired in a few minutes.

  • For ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a higher concentration is generally required. Aim for 50-100 mg of the compound in the same volume of solvent.[14]

Important Considerations:

  • Solubility: Ensure that the chosen concentration is well below the solubility limit of this compound in the selected solvent to avoid the presence of undissolved solids.

  • Viscosity: Overly concentrated samples can lead to increased viscosity, which can broaden the NMR signals and make shimming more difficult.[14]

Table 2: Recommended Sample Quantities
Experiment TypeAnalyte Mass (mg)Solvent Volume (mL)
¹H NMR5 - 250.6 - 0.7
¹³C NMR50 - 1000.6 - 0.7
2D NMR (e.g., COSY, HSQC)10 - 500.6 - 0.7

Step-by-Step Protocol for NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample of this compound.

Materials:
  • This compound

  • Deuterated Chloroform (CDCl₃) with 0.03% (v/v) TMS

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with a small plug of glass wool

  • Small vial (e.g., a 1-dram vial)

  • Vortex mixer

Protocol:
  • Weigh the Analyte: Accurately weigh the desired amount of this compound into the small vial.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.[21] Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Filter the Solution: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution directly into the NMR tube.[4][20] This is best accomplished by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.[4][20] Do not use cotton wool, as it can leach impurities into the sample.[4]

  • Check Sample Height: The final sample height in the NMR tube should be between 4 and 5 cm.[5] This ensures that the sample volume is correctly positioned within the detection coils of the NMR probe.

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination.[21] Label the tube clearly with the sample identity.

  • Final Inspection: Before placing the sample in the spectrometer, gently invert the tube a few times to ensure the solution is homogeneous.

Visualization of the Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Analyte dissolve 2. Dissolve in CDCl3/TMS weigh->dissolve vortex 3. Ensure Complete Dissolution dissolve->vortex filter 4. Filter into NMR Tube vortex->filter check 5. Check Sample Height filter->check cap 6. Cap and Label check->cap shim Shimming cap->shim acquire Data Acquisition shim->acquire process Data Processing acquire->process

Caption: Workflow for NMR sample preparation and analysis.

From Sample to Spectrum: The Next Steps

Once the sample is prepared, the next crucial steps involve the proper handling of the NMR spectrometer.

Shimming: The Key to High Resolution

Shimming is the process of adjusting the currents in a set of "shim" coils to make the main magnetic field as homogeneous as possible across the sample volume.[12][13][22][23][24] An inhomogeneous magnetic field is a primary cause of broad spectral lines.[24] Modern spectrometers have automated shimming routines that are highly effective.[12][13] The goal of shimming is to maximize the lock level, which is a measure of the deuterium signal intensity.[12]

Data Acquisition

For the structural elucidation of this compound, a series of NMR experiments should be performed:

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.[2]

  • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.[1][25]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[1][25]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.[1][25]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.[1][25][26]

Data Processing

Raw NMR data, known as the Free Induction Decay (FID), is a time-domain signal.[27] To obtain the familiar frequency-domain spectrum, the FID must undergo a series of processing steps:[28][29][30]

  • Fourier Transformation: Converts the time-domain data into the frequency domain.[27][28]

  • Phase Correction: Adjusts the phase of the signals to ensure they are all in the pure absorption mode.[28]

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.[28]

  • Referencing: Calibrates the chemical shift scale to the internal standard (TMS at 0 ppm).

  • Integration: Measures the area under each peak, which is proportional to the number of protons giving rise to that signal.

Visualization of the Data Acquisition and Processing Pipeline

G cluster_acq Data Acquisition cluster_proc Data Processing H1 1H NMR FT Fourier Transform H1->FT C13 13C NMR C13->FT DEPT DEPT DEPT->FT COSY 2D COSY COSY->FT HSQC 2D HSQC/HMBC HSQC->FT NOESY 2D NOESY NOESY->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integrate Integration Reference->Integrate Structure Structural Elucidation Integrate->Structure

Caption: From data acquisition to structural elucidation.

Conclusion

The meticulous preparation of an NMR sample is a non-negotiable prerequisite for the acquisition of high-quality data. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently prepare samples of this compound that will yield clear, interpretable NMR spectra. This, in turn, will facilitate the accurate and unambiguous characterization of its chemical structure and stereochemistry, a critical step in any chemical research or drug development endeavor.

References

Application Notes and Protocols for 2-Ethyl-4-methyl-1,3-dioxolane: A Guide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 2-Ethyl-4-methyl-1,3-dioxolane

This compound (CAS No. 4359-46-0) is a cyclic acetal, a class of heterocyclic organic compounds.[1] Structurally, it features a five-membered dioxolane ring with an ethyl group at the second position and a methyl group at the fourth.[1] This compound is primarily known for its use as a flavoring agent in the food industry and as a solvent and reactant in organic synthesis.[2][3] For researchers, particularly in drug development, its most significant role is as a protecting group for aldehydes and ketones. The dioxolane functional group can render a reactive carbonyl group inert to nucleophiles or reducing agents during complex, multi-step syntheses.[1] This protective shield is robust under neutral and basic conditions but can be readily cleaved by hydrolysis under acidic conditions, regenerating the original carbonyl.[1]

This dual nature—stability and selective reactivity—makes it a valuable tool. However, its physical and chemical properties, particularly its flammability and potential for peroxide formation, demand rigorous and well-understood handling and storage protocols. This guide provides a detailed framework for the safe and effective use of this compound in a laboratory setting, emphasizing the scientific principles that underpin these essential procedures.

Physicochemical and Hazard Profile

A thorough understanding of the inherent properties of a chemical is the bedrock of its safe handling. The key data for this compound is summarized below.

PropertyValueSignificance and Rationale for Handling Procedures
Molecular Formula C₆H₁₂O₂Provides basic information for stoichiometric calculations.
Molecular Weight 116.16 g/mol Essential for preparing solutions of known concentrations.[2]
Appearance Clear, colorless liquidVisual inspection can help identify contamination or degradation.
Boiling Point 117 °CRelatively low boiling point indicates significant vapor pressure at ambient temperatures.
Flash Point 29 °C (84.2 °F)CRITICAL HAZARD .[4] The low flash point classifies it as a flammable liquid (Class 3).[4] Vapors can form an ignitable mixture with air at or above this temperature, necessitating strict control of ignition sources.
Solubility Slightly soluble in water; Soluble in alcoholIn case of a spill, water may not be an effective diluent. Alcohol can be used for cleanup.
GHS Hazard Class Flammable Liquid, Category 3Dictates the necessity for storage in flammable-rated cabinets and handling away from heat, sparks, and open flames.[4]

PART 1: In-Depth Handling Protocols

The handling of this compound must be approached with a primary focus on mitigating its flammability and potential for inhalation exposure.

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is considered, the work environment must be engineered for safety.

  • Ventilation: All handling of this compound, especially transfers and manipulations of open containers, must be conducted within a certified chemical fume hood. This is crucial to prevent the accumulation of flammable vapors in the laboratory atmosphere and to minimize inhalation exposure.[5] High vapor concentrations can lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[6]

  • Ignition Source Control: The low flash point of this compound means that its vapors can be ignited by a nearby spark or hot surface. All potential ignition sources must be rigorously excluded from the handling area. This includes open flames, hot plates, ovens, and non-intrinsically safe electrical equipment such as stir plates, vacuum pumps, and refrigerators.[5] Signage indicating "Flammable Liquid Handling Area - No Ignition Sources" should be prominently displayed.

  • Static Electricity Mitigation: The flow and agitation of non-conductive flammable liquids like this compound can generate static electricity.[7] A static discharge can possess enough energy to ignite the chemical's vapors.[7][8] Therefore, when transferring quantities greater than 500 mL, it is imperative to ground and bond the dispensing and receiving containers.[4][5] This creates an equipotential system, allowing static charges to safely dissipate to the ground rather than discharging as a spark.

cluster_0 Static Charge Control During Transfer dispensing Dispensing Container (e.g., Drum) receiving Receiving Container (e.g., Safety Can) dispensing->receiving Bonding Cable (Equalizes Potential) ground Verified Ground (e.g., Cold Water Pipe) dispensing->ground Grounding Cable (Dissipates Charge) receiving->ground Grounding Cable (Dissipates Charge)

Caption: Grounding and bonding setup for safe liquid transfer.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, appropriate PPE is mandatory for all personnel handling the chemical.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are required.[5] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves must be worn. Nitrile gloves are a common and effective choice, but it is always best practice to consult the glove manufacturer's compatibility chart for the specific glove model and the chemical being handled. Gloves should be inspected for any signs of degradation or perforation before each use.

  • Protective Clothing: A flame-resistant lab coat should be worn over personal clothing. Ensure the lab coat is fully buttoned. Avoid wearing synthetic fabrics that can melt and adhere to the skin in the event of a fire. Full-length pants and closed-toe shoes are mandatory in any laboratory environment.

cluster_controls Control Measures title Hierarchy of Controls for Safe Handling elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (Fume Hood, Grounding) admin Administrative Controls (SOPs, Training) ppe PPE (Gloves, Goggles) (Least Effective)

Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.

PART 2: Long-Term Storage Protocols

The stability and safety of this compound during storage are contingent on proper environmental conditions and an awareness of its potential chemical degradation pathways.

General Storage Conditions
  • Location: Store in a designated, UL-approved flammable liquids storage cabinet.[5] These cabinets are engineered to be fire-resistant and to contain spills. The storage area should be cool, dry, and well-ventilated.[6]

  • Container: Keep the container tightly closed to prevent the escape of flammable vapors and the ingress of atmospheric oxygen and moisture.[6] Ensure the original manufacturer's label is intact and legible.

  • Segregation: Crucially, this compound must be segregated from incompatible materials. As a cyclic acetal, it is susceptible to hydrolysis under acidic conditions.[1][9] It can also be cleaved by strong oxidizing agents.[1][10] Therefore, it must be stored separately from:

    • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) to prevent catalytic hydrolysis.

    • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) to prevent potentially vigorous or explosive reactions.[10]

    • It is generally stable in the presence of bases.[1][7]

The Risk of Peroxide Formation

Like many ethers and related compounds, acetals are listed as potential peroxide-forming chemicals.[11] this compound falls into the category of compounds that can form explosive peroxides upon concentration (e.g., through evaporation or distillation).[11] Peroxides are highly unstable and can be sensitive to shock, heat, or friction, posing a significant explosion hazard.

Protocol for Managing Peroxide Formation:

  • Date Containers: Upon receipt and again upon opening, the container must be clearly dated. This is the most critical administrative control for managing peroxide risk.

  • Storage Time Limits:

    • Unopened Containers: Refer to the manufacturer's expiration date.

    • Opened Containers: The chemical should be tested for the presence of peroxides after 12 months, or disposed of if testing is not feasible.[11] Some sources recommend a more conservative 6-month testing interval.[11]

  • Visual Inspection: Before use, visually inspect the container (without shaking) for signs of peroxide formation, which can include the formation of crystals, a viscous liquid layer, or a cloudy appearance. If any of these are observed, do not move the container and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Testing for Peroxides: If the chemical is past its recommended testing date but shows no visual signs of peroxide formation, it can be tested. A common method involves using commercially available peroxide test strips or a chemical test:

    • Add 1 mL of the this compound to a mixture of 1 mL of glacial acetic acid and 0.1 g of sodium or potassium iodide. A yellow to brown color indicates the presence of peroxides.

    • Note: Any positive test result indicates the chemical should be treated as hazardous waste and disposed of accordingly. Do not attempt to distill or concentrate any liquid that has tested positive for peroxides.

PART 3: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must be familiar with these procedures.

Spill Response

The appropriate response depends on the size of the spill.

For a Small Spill (< 200 mL) inside a Chemical Fume Hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use a spill kit containing absorbent pads or pillows specifically designed for flammable solvents to create a dike around the spill.[4]

  • Absorption: Cover the spill with the absorbent material. Avoid using inert materials like cat litter, as the waste will likely be incinerated.[4]

  • Cleanup: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material and place it into a heavy-duty plastic bag or a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Disposal: Seal and label the waste container and arrange for pickup through your institution's EHS department.

For a Large Spill (> 200 mL) or any spill outside a fume hood:

  • EVACUATE: Immediately alert all personnel to evacuate the laboratory.

  • ISOLATE: If safe to do so, close the laboratory doors to contain the vapors.

  • NOTIFY: From a safe location, call your institution's emergency number and the EHS department. Provide the chemical name, location, and approximate quantity of the spill.

  • Do not attempt to clean up a large flammable liquid spill unless you have been specifically trained and equipped for large-scale spill response.

Fire Response
  • If a small fire occurs in a container, it may be possible to extinguish it by covering the container with a lid or watch glass to cut off the oxygen supply.

  • For any larger fire, or if you are in any doubt, activate the nearest fire alarm and evacuate the area.

  • If you are trained in the use of a fire extinguisher, a dry chemical (ABC) or carbon dioxide (CO₂) extinguisher is appropriate. Do not use water, as it is an unsuitable extinguishing agent for this chemical and may spread the flammable liquid.[4]

First Aid
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

PART 4: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Protocol for Laboratory-Scale Waste Disposal:

  • Waste Collection: Collect all waste containing this chemical (including reaction residues, used absorbent materials, and contaminated PPE) in a designated, properly labeled hazardous waste container. The container should be made of a compatible material and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages.

  • Storage of Waste: Store the waste container in a satellite accumulation area within the laboratory, away from ignition sources and incompatible materials. Keep the container closed except when adding waste.

  • Container Decontamination: To decontaminate empty containers (e.g., Sure/Seal™ bottles), triple rinse with a suitable solvent such as ethanol or acetone. Collect all rinsate as hazardous waste. After triple rinsing, the container may be disposed of as regular laboratory glass or plastic waste, provided institutional policies allow.

References

Quantitative Analysis of 2-Ethyl-4-methyl-1,3-dioxolane in a Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and validated protocol for the quantitative determination of 2-Ethyl-4-methyl-1,3-dioxolane in complex mixtures. This compound is a volatile organic compound (VOC) utilized as a flavoring agent in the food industry and may be present as a byproduct in chemical manufacturing processes.[1][2] Accurate quantification is critical for quality control, regulatory compliance, and safety assessment. The methodology detailed herein employs Gas Chromatography coupled with Mass Spectrometry (GC-MS), which is recognized as a "gold standard" for the analysis of volatile compounds due to its high sensitivity, selectivity, and reproducibility.[3] This guide provides in-depth, step-by-step protocols for sample preparation, instrumental analysis, and method validation, grounded in established scientific principles and regulatory standards to ensure data integrity and trustworthiness.

Introduction and Analytical Principle

This compound is a cyclic acetal characterized by its volatility and distinct odor profile.[4][5] Its presence in a product, whether intentional as a flavor component or as an impurity from synthesis, necessitates a robust analytical method for precise quantification.[6] The challenge lies in accurately measuring the analyte in a potentially complex matrix, which may contain other volatile or semi-volatile compounds.

The chosen analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), is uniquely suited for this task. The Gas Chromatograph separates the volatile components of the mixture based on their boiling points and affinity for the stationary phase of the analytical column.[7] Following separation, the Mass Spectrometer fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification and a highly sensitive signal for quantification.[1][8] This combination of chromatographic separation and mass-selective detection provides the high degree of specificity required to unequivocally identify and quantify this compound, even in the presence of co-eluting matrix components.[9]

Experimental Workflow Overview

The entire analytical process, from sample receipt to the final report, follows a structured and validated pathway to ensure data of the highest quality and integrity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation cluster_report Phase 4: Reporting Sample Sample Receipt & Logging Prep Sample Preparation (Dilution & Internal Standard Spiking) Sample->Prep Vial Transfer to GC Vial Prep->Vial GCMS GC-MS Analysis Vial->GCMS DataAcq Data Acquisition GCMS->DataAcq Integration Peak Integration & Identification DataAcq->Integration Quant Quantification using Calibration Curve Integration->Quant Validation Method Validation Check (QC Samples) Quant->Validation Report Final Report Generation Validation->Report Review Data Review & Approval Report->Review G cluster_standards Calibration & QC Standard Preparation cluster_sample Test Sample Preparation AnalyteStock 1. Prepare 1000 µg/mL Analyte Stock Solution WorkingStd 3. Create Serial Dilutions for Calibration Curve (e.g., 1-100 µg/mL) AnalyteStock->WorkingStd IS_Stock 2. Prepare 1000 µg/mL Internal Standard (IS) Stock SpikeIS 4. Spike Constant Amount of IS into each Standard IS_Stock->SpikeIS WorkingStd->SpikeIS WeighSample 1. Weigh Sample Accurately into Volumetric Flask Dilute 2. Dilute with Solvent to bring Analyte into Calibration Range WeighSample->Dilute SpikeIS_Sample 3. Spike with same constant amount of IS Dilute->SpikeIS_Sample G Validation {Method Validation | Key Performance Characteristics} Specificity Specificity Can the analyte be detected unambiguously in the presence of matrix components? Validation->Specificity Linearity Linearity & Range Is there a proportional relationship between signal and concentration over a defined range? Validation->Linearity Accuracy Accuracy How close is the measured value to the true value? (Spike Recovery) Validation->Accuracy Precision Precision Repeatability (intra-day) & Intermediate Precision (inter-day, inter-analyst) Validation->Precision Sensitivity Sensitivity Limit of Detection (LOD) & Limit of Quantitation (LOQ) Validation->Sensitivity Robustness Robustness How resistant is the method to small, deliberate changes in parameters (e.g., flow rate, temp)? Validation->Robustness

References

Troubleshooting & Optimization

Minimizing byproduct formation in 2-Ethyl-4-methyl-1,3-dioxolane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Ethyl-4-methyl-1,3-dioxolane

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to address common challenges and optimize synthesis protocols. Our focus is on providing a deep, mechanistic understanding to empower you to proactively minimize byproduct formation and achieve high-purity yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a classic acid-catalyzed acetalization reaction. It involves the condensation of propionaldehyde (propanal) with 1,2-propanediol (propylene glycol).[1][2] The propionaldehyde provides the C2 carbon and the ethyl substituent, while propylene glycol forms the C4 and C5 backbone of the dioxolane ring, including the methyl group at the C4 position.[1] The reaction is reversible, and the removal of water is critical to drive the equilibrium toward the product.[3][4]

Q2: Why is controlling byproduct formation so critical in this synthesis?

A2: Byproduct control is paramount for several reasons. First, impurities can complicate downstream applications, particularly in pharmaceutical contexts where purity is non-negotiable. Second, byproducts often have similar physical properties (like boiling points) to the target molecule, making purification by standard methods like distillation difficult and costly. Finally, some byproducts are known to be malodorous, and even trace amounts can impact the final product's sensory characteristics.[2][5]

Q3: What are the most common byproducts encountered in this reaction?

A3: The primary byproducts stem from side reactions of the starting materials under acidic conditions:

  • Propionaldehyde Self-Condensation (Aldol Products): Aldehydes can undergo acid-catalyzed self-condensation to form larger, unsaturated aldehydes or ketones.

  • Propylene Glycol Dehydration: In the presence of strong acid and heat, propylene glycol can dehydrate to form propionaldehyde or acetone.[6] While the formation of more propionaldehyde might seem beneficial, it disrupts the initial stoichiometry and can lead to other side reactions.[1]

  • Higher Order Glycol Ethers: If the propylene glycol starting material contains dimer or trimer impurities (e.g., dipropylene glycol), these can also react to form undesired, higher molecular weight acetals.[4]

Q4: What is the specific role of the acid catalyst, and how does catalyst choice affect the outcome?

A4: The acid catalyst's primary role is to activate the carbonyl group of propionaldehyde, making it more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of propylene glycol.[1] Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids are effective.[1][3] The choice is critical:

  • Strong Brønsted Acids (H₂SO₄): Highly effective but can promote dehydration and charring.

  • Milder Brønsted Acids (p-Toluenesulfonic Acid, pTSA): A common choice, offering a good balance of reactivity and selectivity.[3]

  • Heterogeneous Catalysts (e.g., Acidic Ion-Exchange Resins): Offer significant advantages in process control, including easy removal from the reaction mixture by filtration, reusability, and suitability for continuous flow processes.[1][7]

Q5: Does the synthesis of this compound produce stereoisomers?

A5: Yes. The molecule has two chiral centers at the C2 and C4 positions of the dioxolane ring. This results in the formation of stereoisomers (cis and trans diastereomers).[5][8] The reaction typically produces a mixture of these isomers, often with a stable cis:trans ratio of approximately 60:40.[5] For applications requiring a specific stereoisomer, chiral synthesis or separation techniques would be necessary.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem: My reaction yield is consistently low (<70%).

  • Possible Cause 1: Inefficient Water Removal. The acetalization reaction is governed by Le Châtelier's principle. If the water byproduct is not effectively removed, the equilibrium will not favor product formation.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly when performing azeotropic distillation. Check for leaks in the system. If using a chemical drying agent like anhydrous MgSO₄ or molecular sieves, ensure they are fully activated and used in sufficient quantity.[3][9] For larger scales, a Dean-Stark setup is generally more effective.[7]

  • Possible Cause 2: Sub-optimal Catalyst Activity or Concentration. The catalyst may be old, hydrated, or used in too low a concentration to effectively drive the reaction.

    • Solution: Use a fresh, anhydrous catalyst. For pTSA, a typical catalytic loading is 0.5-2 mol% relative to the limiting reagent. If using an ion-exchange resin, ensure it has been properly activated and is not fouled from previous use.

  • Possible Cause 3: Incorrect Stoichiometry. An incorrect molar ratio of propionaldehyde to propylene glycol can lead to unreacted starting material and lower theoretical yield.

    • Solution: Accurately measure your starting materials. Propionaldehyde, being volatile, can be challenging. It is recommended to freshly distill it before use to ensure purity and accurate measurement.[2] Using a slight excess (1.1-1.2 equivalents) of one reactant can help drive the reaction to completion, but be prepared to remove it during purification.

Problem: GC-MS analysis shows multiple unexpected peaks close to my product's retention time.

  • Possible Cause 1: Impure Starting Materials. Commercial grades of propionaldehyde or propylene glycol may contain impurities that lead to the formation of other dioxolanes.

    • Solution: Verify the purity of your starting materials via GC-MS or NMR before starting the reaction. As mentioned, distilling propionaldehyde is a standard practice to remove oligomers and oxidation products.[2]

  • Possible Cause 2: Propionaldehyde Self-Condensation. If the reaction temperature is too high or the reaction is run for an extended period with a strong acid catalyst, aldol condensation byproducts will become more prominent.

    • Solution: Consider using a milder catalyst, such as tartaric acid or a well-chosen heterogeneous catalyst, which can reduce the rate of side reactions.[9] Maintain the lowest possible temperature that still allows for efficient water removal.

  • Possible Cause 3: Formation of Isomers. Remember that you will see at least two primary peaks for the cis and trans isomers of this compound.

    • Solution: Characterize both peaks using mass spectrometry; they should have the same mass spectrum. This is an inherent feature of the product, not necessarily an impurity issue.[5]

Problem: The reaction mixture is turning dark brown or black.

  • Possible Cause: Catalyst-Induced Decomposition. This is a classic sign of charring, often caused by using a strong, non-selective acid like concentrated sulfuric acid, especially at elevated temperatures. The acid is likely causing polymerization and decomposition of the aldehyde and/or glycol.

    • Solution: Immediately switch to a milder catalyst like p-toluenesulfonic acid or an acidic resin.[3] Ensure the reaction temperature is controlled and does not overshoot. If refluxing, the choice of solvent (e.g., toluene, cyclohexane) will dictate the maximum temperature.[3][7]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Synthesis via Azeotropic Dehydration (Dean-Stark Method)

This is the most common and effective lab-scale method for maximizing yield by continuously removing water.

Materials:

  • Propionaldehyde (freshly distilled, 99%+)

  • 1,2-Propanediol (Propylene Glycol, 99.5%+)

  • p-Toluenesulfonic acid monohydrate (pTSA)

  • Toluene (or cyclohexane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

  • Charging the Flask: To the flask, add 1,2-propanediol (1.0 eq), toluene (approx. 2 mL per mmol of diol), and a magnetic stir bar.

  • Reactant Addition: Add propionaldehyde (1.1 eq) to the flask.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.01 eq).

  • Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under vacuum to yield the pure this compound as a clear liquid.

Protocol 2: Byproduct Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the desired product and potential byproducts.

Procedure:

  • Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate (e.g., 1 mL).

  • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for separating volatile organic compounds.

  • GC Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/minute.

    • Hold: Hold at 200°C for 2 minutes.

    • (This program is a starting point and should be optimized for your specific instrument and byproduct profile).

  • MS Detection: Set the mass spectrometer to scan a range of m/z 35-300 in Electron Ionization (EI) mode.

  • Analysis:

    • Identify the product peaks (cis and trans isomers) by their retention times and mass spectra (molecular ion m/z = 116).

    • Compare other peaks against a mass spectral library (e.g., NIST) to identify potential byproducts like aldol condensation products or unreacted starting materials.

Section 4: Mechanistic Insights & Visual Workflows

Understanding the underlying chemical pathways is key to intelligent troubleshooting.

Mechanism of Acid-Catalyzed Acetal Formation

The reaction proceeds through a series of equilibrium steps, highlighting the importance of proton transfers and water removal.

Acetal_Formation cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration cluster_cyclization Step 4: Ring Closure Propionaldehyde Propionaldehyde Protonated_Aldehyde Protonated Aldehyde (Oxocarbenium Ion Character) Propionaldehyde->Protonated_Aldehyde + H⁺ Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + Propylene Glycol PG Propylene Glycol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium - H₂O (Key Removal Step) Product 2-Ethyl-4-methyl- 1,3-dioxolane Oxocarbenium->Product Intramolecular Attack - H⁺

Caption: Acid-catalyzed mechanism for dioxolane formation.

Primary Byproduct Formation Pathways

This diagram illustrates the competition between the desired reaction and common side reactions.

Byproduct_Pathways Start_PG Propylene Glycol Product Desired Product: This compound Start_PG->Product Acid Catalyst + H₂O Removal Dehydration Dehydration (Strong Acid, Heat) Start_PG->Dehydration Start_Aldehyde Propionaldehyde Start_Aldehyde->Product Acid Catalyst + H₂O Removal Aldol Self-Condensation (Aldol Addition) Start_Aldehyde->Aldol Byproduct_Dehydration Propionaldehyde/Acetone Dehydration->Byproduct_Dehydration Byproduct_Aldol Byproduct: Higher MW Impurities Aldol->Byproduct_Aldol

Caption: Competing reaction pathways in the synthesis.

Logical Troubleshooting Workflow

Follow this decision tree when encountering suboptimal results.

Troubleshooting_Workflow Start Problem: Low Yield or Purity Check_Water Is water being effectively removed from the reaction? Start->Check_Water Sol_Water_Yes Proceed to next check Check_Water->Sol_Water_Yes Yes Sol_Water_No Action: Optimize Dean-Stark setup or add fresh desiccant. Check_Water->Sol_Water_No No Check_Purity Are starting materials pure? Sol_Purity_Yes Proceed to next check Check_Purity->Sol_Purity_Yes Yes Sol_Purity_No Action: Distill propionaldehyde. Source high-purity glycol. Check_Purity->Sol_Purity_No No Check_Catalyst Is the catalyst appropriate and active? Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Sol_Catalyst_No Action: Use fresh catalyst. Switch to a milder acid (pTSA). Consider a heterogeneous catalyst. Check_Catalyst->Sol_Catalyst_No No/Maybe Sol_Temp_No Action: Lower temperature to reduce side reactions. Change solvent for azeotrope if necessary. Check_Temp->Sol_Temp_No No/Maybe Success Problem Resolved Check_Temp->Success Yes Sol_Water_Yes->Check_Purity Sol_Purity_Yes->Check_Catalyst

References

Preventing hydrolysis of 2-Ethyl-4-methyl-1,3-dioxolane during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the handling of 2-Ethyl-4-methyl-1,3-dioxolane, with a specific focus on preventing its hydrolysis during reaction workup. Our goal is to equip you with the scientific understanding and practical protocols necessary to maximize the yield and purity of your target molecules.

Understanding the Challenge: The Instability of this compound

This compound is a cyclic acetal, a functional group widely used as a protecting group for aldehydes and ketones in multi-step organic synthesis.[1] The key advantage of acetals is their stability in neutral to strongly basic conditions, allowing for chemical transformations on other parts of a molecule.[2] However, this stability is highly pH-dependent. The very nature of acetals makes them susceptible to hydrolysis back to their constituent aldehyde (propanal) and diol (1,2-propanediol) in the presence of acid and water.[1][3] This process is reversible, and to favor the acetal, an excess of water must be avoided.[4]

The acid-catalyzed hydrolysis mechanism begins with the protonation of one of the oxygen atoms in the dioxolane ring.[3][5] This creates a good leaving group, which is expelled to form a resonance-stabilized oxonium ion.[3][6] This intermediate is then attacked by water, and subsequent proton transfers lead to the cleavage of the acetal and regeneration of the carbonyl compound.[3]

Studies on this compound have shown that its stability is significantly influenced by pH. Hydrolysis can occur within hours at a pH of 3, and its stability is questionable even at a neutral pH of 7.[7][8] Conversely, it appears to be stable at a pH of 9.[7][8] This pH sensitivity is the central challenge during the workup phase of a reaction, where aqueous acidic or even neutral washes are often employed.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This section addresses common issues encountered during the workup of reactions containing this compound and provides solutions to mitigate unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I'm losing a significant portion of my product during the aqueous workup. How can I confirm if hydrolysis of the dioxolane is the cause?

A1: The primary indicators of dioxolane hydrolysis are a lower-than-expected yield of your desired product and the reappearance of the starting aldehyde or ketone. You can confirm this by:

  • Thin-Layer Chromatography (TLC): Run a TLC of your crude product after workup. The appearance of a new, more polar spot corresponding to the starting carbonyl compound is a strong indication of hydrolysis.

  • NMR Spectroscopy: Analyze the crude product by ¹H or ¹³C NMR. The presence of characteristic peaks for the aldehyde or ketone starting material will confirm hydrolysis.

Q2: What is the single most important factor to control during the workup to prevent hydrolysis?

A2: Maintaining a basic pH. As established, this compound is stable under basic conditions.[7][8] Therefore, all aqueous solutions used in the workup should be basic. Avoid any acidic washes, and even neutral water can be problematic due to the potential for dissolved CO₂ to create a slightly acidic environment.

Q3: Can I use a strong base like sodium hydroxide to wash my organic layer?

A3: While the dioxolane itself is stable to strong bases, using a strong base like NaOH is generally not recommended unless your target molecule is completely insensitive to it. Strong bases can catalyze other unwanted side reactions, such as ester saponification or epimerization. A milder base is usually sufficient and safer.

Q4: What is the recommended basic solution for the workup?

A4: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the preferred choice.[9] These solutions are sufficiently basic to neutralize any trace acid catalyst from the reaction and maintain a pH where the dioxolane is stable. They are also effective at removing some acidic byproducts.

Q5: How can I minimize the contact time with the aqueous phase?

A5: Prolonged exposure to any aqueous phase, even a basic one, increases the risk of hydrolysis. To minimize contact time:

  • Perform extractions and washes efficiently and without unnecessary delays.

  • Do not let the biphasic mixture sit for extended periods before separation.

  • Break up single large-volume washes into multiple smaller-volume washes. This is more effective at removing impurities and reduces the overall contact time.

Q6: Is temperature a factor during the workup?

A6: Yes, chemical reactions, including hydrolysis, are generally slower at lower temperatures. Performing your aqueous washes with ice-cold basic solutions can further reduce the rate of any potential hydrolysis.

Q7: How important is drying the organic layer, and what's the best way to do it?

A7: Thoroughly drying the organic layer is a critical final step. Any residual water can promote hydrolysis, especially if trace acids are still present.

  • Brine Wash: Before using a solid drying agent, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[9] Brine helps to remove the bulk of dissolved water from the organic phase.

  • Anhydrous Drying Agents: After the brine wash, treat the organic layer with an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10][11] Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.[11]

  • Filtration: Promptly filter off the drying agent to obtain the dry organic solution.

Recommended Workup Protocol for Acid-Sensitive Dioxolanes

This step-by-step protocol is designed to maximize the recovery of this compound and other acid-sensitive acetals.

Experimental Protocol

  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any acid catalyst. Caution: If a significant amount of acid is present, CO₂ gas will evolve. Add the bicarbonate solution slowly and with good stirring to control the effervescence.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).

    • Perform the extraction three times with fresh portions of the organic solvent to ensure complete recovery of the product.

  • Washing the Organic Layer:

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layers sequentially with:

      • Two portions of cold, saturated aqueous NaHCO₃ solution.

      • One portion of cold, saturated aqueous NaCl (brine) solution.[9]

  • Drying the Organic Layer:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask. Continue adding the drying agent until it no longer clumps and moves freely in the solution.[11]

    • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

  • Isolation of the Product:

    • Filter the organic solution through a fluted filter paper or a cotton plug to remove the drying agent.

    • Rinse the drying agent with a small amount of fresh, dry organic solvent to recover any adsorbed product.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Visualizing the Process

Diagram 1: Acid-Catalyzed Hydrolysis of this compound

Hydrolysis_Mechanism Dioxolane This compound ProtonatedDioxolane Protonated Dioxolane Dioxolane->ProtonatedDioxolane + H⁺ OxoniumIon Resonance-Stabilized Oxonium Ion ProtonatedDioxolane->OxoniumIon - ROH Hemiacetal Hemiacetal Intermediate OxoniumIon->Hemiacetal + H₂O Products Propanal + 1,2-Propanediol Hemiacetal->Products + H⁺, - H₂O H3O H₃O⁺ H2O H₂O H3O_2 H₃O⁺

Caption: Mechanism of acid-catalyzed dioxolane hydrolysis.

Diagram 2: Recommended Workup Workflow

Workup_Workflow Start Reaction Mixture Quench Quench with Cold sat. NaHCO₃ (aq) Start->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash_NaHCO3 Wash with Cold sat. NaHCO₃ (aq) Extract->Wash_NaHCO3 Wash_Brine Wash with Cold Brine (sat. NaCl) Wash_NaHCO3->Wash_Brine Dry Dry with Anhydrous Na₂SO₄ or MgSO₄ Wash_Brine->Dry Filter Filter off Drying Agent Dry->Filter Evaporate Solvent Evaporation (Rotary Evaporator) Filter->Evaporate Product Crude Product Evaporate->Product

Caption: Step-by-step workflow for a hydrolysis-sensitive workup.

Summary of Key Parameters for Preventing Hydrolysis

ParameterRecommendationRationale
pH of Aqueous Wash Basic (Saturated NaHCO₃ or Na₂CO₃)This compound is stable at basic pH, preventing acid-catalyzed hydrolysis.[7][8]
Temperature 0 °C (Ice Bath)Lower temperatures decrease the rate of the hydrolysis reaction.
Contact Time MinimizeReduces the opportunity for the hydrolysis reaction to occur.
Drying Brine wash followed by anhydrous Na₂SO₄ or MgSO₄Thorough removal of water is essential as it is a key reactant in the hydrolysis.[3][9]

By understanding the chemical principles of acetal stability and implementing the robust workup protocol outlined in this guide, researchers can confidently handle this compound and other acid-sensitive compounds, ensuring the integrity of their synthetic products.

References

Technical Support Center: Purification of Crude 2-Ethyl-4-methyl-1,3-dioxolane by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethyl-4-methyl-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the distillation of this cyclic acetal. Here, we will delve into the nuances of the purification process, addressing common challenges and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Compound and the Purification Challenge

This compound is a cyclic acetal formed from the acid-catalyzed reaction of propanal and 1,2-propanediol.[1] While the synthesis is relatively straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials, byproducts, and the compound's susceptibility to hydrolysis.[2] Distillation is the primary method for purification, but its success hinges on a clear understanding of the compound's properties and potential pitfalls.

Key Physical Properties of this compound:

PropertyValueSource
Molecular FormulaC6H12O2[3]
Molecular Weight116.16 g/mol [3]
Boiling Point116-117 °C at 760 mmHg[4][5]
Flash Point29 °C (84 °F)[5][6]
Specific Gravity~0.916-0.922 @ 25°C[4]
Water SolubilitySlightly soluble[5][6]

II. Troubleshooting Guide: Distillation of this compound

This section addresses specific issues you may encounter during the distillation process in a question-and-answer format.

Q1: My distillation is proceeding very slowly, or I'm not getting any distillate at the expected boiling point.

Possible Causes:

  • Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to bring the mixture to its boiling point.

  • Heat Loss: Poor insulation of the distillation apparatus can lead to significant heat loss, preventing the vapor from reaching the condenser.

  • Incorrect Thermometer Placement: If the thermometer bulb is not positioned correctly (just below the sidearm leading to the condenser), it will not accurately measure the temperature of the vapor that is distilling.

  • High Concentration of Non-Volatile Impurities: A large amount of non-volatile impurities, such as residual acid catalyst or polymeric byproducts, can elevate the boiling point of the mixture.

Troubleshooting Steps:

  • Verify Heating Mantle Output: Ensure your heating mantle is functioning correctly and is set to a temperature sufficiently above the boiling point of the dioxolane.

  • Insulate the Apparatus: Wrap the distillation flask and the fractionating column (if used) with glass wool or aluminum foil to minimize heat loss.

  • Check Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the condenser sidearm.

  • Consider a Pre-Purification Step: If you suspect a high concentration of non-volatile impurities, consider a simple filtration or a wash with a dilute basic solution (e.g., 5% sodium bicarbonate) followed by drying with a suitable agent (e.g., anhydrous magnesium sulfate) before distillation. Caution: Ensure all acidic catalyst is neutralized before heating to prevent hydrolysis.

Q2: The temperature of my distillate is fluctuating, and I'm not getting a sharp boiling point.

Possible Causes:

  • Presence of Multiple Components: The crude mixture likely contains components with different boiling points (e.g., unreacted propanal, 1,2-propanediol, and the product).

  • Azeotrope Formation: While specific data for this compound is scarce, similar acetal syntheses suggest the potential for a low-boiling azeotrope with water, which may be present from the reaction or incomplete drying.

  • Bumping: Uneven boiling of the liquid can cause sudden surges of vapor, leading to temperature fluctuations.

Troubleshooting Steps:

  • Use a Fractionating Column: For separating components with close boiling points, a fractionating column (e.g., Vigreux or packed column) is essential. This provides a larger surface area for repeated vaporization-condensation cycles, leading to better separation.

  • Ensure a Dry Crude Product: Before distillation, thoroughly dry the crude product to remove any residual water. This can be done using a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Use Boiling Chips or a Magnetic Stirrer: Add a few boiling chips to the distillation flask or use a magnetic stirrer to ensure smooth boiling and prevent bumping.

  • Collect Fractions: Collect the distillate in separate fractions. The first fraction will likely contain lower-boiling impurities. The main product fraction should be collected at a stable, expected boiling point.

Q3: The distillate is cloudy or contains water droplets.

Possible Cause:

  • Incomplete Drying of the Crude Product: This is the most common reason for water contamination in the distillate.

  • Formation of a Heteroazeotrope: If an azeotrope with water is formed, it may distill over with the product. Upon cooling in the receiver, the water can separate, leading to a cloudy appearance.

Troubleshooting Steps:

  • Improve the Drying Process: Ensure the crude product is in contact with the drying agent for a sufficient amount of time with occasional swirling. For larger scales, decanting the dried liquid away from the drying agent before distillation is recommended.

  • Use a Dean-Stark Trap (for synthesis): During the synthesis of the dioxolane, using a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene) is an effective way to remove water as it is formed and drive the equilibrium towards the product.[1]

  • Post-Distillation Drying: If the distillate is cloudy, it can be dried again with a suitable drying agent and then redistilled if very high purity is required.

Q4: I suspect my product is decomposing during distillation, as evidenced by discoloration or a drop in yield.

Possible Causes:

  • Presence of Residual Acid: As a cyclic acetal, this compound is highly susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.[2] This will break down the product back into propanal and 1,2-propanediol.

  • Thermal Instability at Atmospheric Pressure: Although the boiling point is relatively moderate, prolonged heating at 116-117 °C could lead to some degradation.

Troubleshooting Steps:

  • Neutralize Before Distillation: It is crucial to neutralize any residual acid catalyst from the synthesis step. This can be done by washing the crude product with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. After washing, the organic layer should be separated and thoroughly dried.

  • Consider Vacuum Distillation: Distillation under reduced pressure will lower the boiling point of the compound, minimizing the risk of thermal decomposition. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.

III. Frequently Asked Questions (FAQs)

Q: What type of distillation setup is recommended for purifying this compound?

A: For general purification to remove non-volatile impurities and small amounts of volatile impurities, a simple distillation setup is often sufficient. However, for separating the product from components with close boiling points, such as unreacted starting materials, a fractional distillation setup with a Vigreux or packed column is highly recommended.

Q: Should I perform the distillation at atmospheric pressure or under vacuum?

A: With a boiling point of 116-117 °C, atmospheric distillation is feasible. However, to minimize the risk of acid-catalyzed hydrolysis and thermal degradation, vacuum distillation is the preferred method, especially for larger quantities or when high purity is critical.

Q: What are the common impurities I should expect in my crude this compound?

A: Common impurities include:

  • Unreacted propanal (boiling point: ~48 °C)

  • Unreacted 1,2-propanediol (boiling point: ~188 °C)

  • Water (from the reaction or workup)

  • Residual acid catalyst (non-volatile)

  • Byproducts from side reactions, such as 2-ethyl-5,5-dimethyl-1,3-dioxane if neopentyl glycol is an impurity in the 1,2-propanediol.[2]

Q: How can I assess the purity of my distilled this compound?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity and confirming the identity of your product.[7] The mass spectrum of this compound will show a characteristic fragmentation pattern, with key fragments often appearing at m/z values corresponding to the loss of an ethyl group or other parts of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure and assess purity.

IV. Experimental Protocol: Fractional Distillation of this compound

1. Neutralization and Drying of the Crude Product: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of a 5% aqueous solution of sodium bicarbonate. c. Stopper the funnel and shake gently, venting frequently to release any pressure buildup. d. Allow the layers to separate and discard the lower aqueous layer. e. Repeat the wash with deionized water. f. Transfer the organic layer to a clean, dry Erlenmeyer flask. g. Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to act as a drying agent. Swirl the flask occasionally for 15-20 minutes. The liquid should be clear when it is dry. h. Decant or filter the dried liquid into a round-bottom flask suitable for distillation.

2. Distillation: a. Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude product. b. Assemble a fractional distillation apparatus. A short Vigreux column is generally sufficient. c. Place the thermometer correctly, with the top of the bulb level with the bottom of the sidearm leading to the condenser. d. Begin heating the flask gently using a heating mantle or an oil bath. e. Collect a forerun fraction, which will contain any low-boiling impurities. f. Once the temperature stabilizes at the boiling point of this compound (approx. 116-117 °C at atmospheric pressure, or a lower temperature under vacuum), change the receiving flask to collect the main product fraction. g. Continue distillation until the temperature begins to drop or rise significantly, or until only a small amount of residue remains in the distillation flask. h. Stop the distillation and allow the apparatus to cool down before disassembling.

V. Visualization of the Distillation Workflow

Distillation_Workflow cluster_prep Crude Product Preparation cluster_distill Fractional Distillation cluster_analysis Purity Analysis Crude Crude this compound Neutralize Neutralization (e.g., aq. NaHCO3 wash) Crude->Neutralize Dry Drying (e.g., MgSO4) Neutralize->Dry Distill Fractional Distillation (Vigreux Column) Dry->Distill Forerun Forerun (Low-boiling impurities) Distill->Forerun Product Pure Product (Collected at stable B.P.) Distill->Product Residue Residue (High-boiling impurities) Distill->Residue Analysis GC-MS / NMR Product->Analysis

Caption: Workflow for the purification of crude this compound.

VI. References

  • Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 4359-46-0. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Suffet, I. H., Khiari, D., & Bruchet, A. (1999). The-formation-stability-and-odor-characterization-of-2-ethyl-4-methyl-1-3-dioxolane-2-EMD. Water Science and Technology, 40(6), 169-176. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-4-methyl-. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 4359-46-0, this compound Formula. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Ethyl-2-methyl-1,3-dioxolane 99%. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to the Characterization of 2-Ethyl-2-methyl-1,3-dioxolane by GC-MS. Retrieved from --INVALID-LINK--

References

Side reactions of propylene glycol in 2-Ethyl-4-methyl-1,3-dioxolane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-4-methyl-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis, with a particular focus on the role of propylene glycol. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of this compound is a classic acid-catalyzed acetalization reaction between propionaldehyde and propylene glycol.[1][2] While seemingly straightforward, the reaction is often complicated by several side reactions involving propylene glycol, which can significantly impact yield and purity. Understanding and controlling these side reactions is paramount for a successful synthesis.

dot graph "Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Propionaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Propylene_Glycol" [label="Propylene Glycol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acid_Catalyst" [label="Acid Catalyst (H+)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Water" [label="Water (byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Propionaldehyde" -> "Product" [label="Reacts with"]; "Propylene_Glycol" -> "Product" [label="Reacts with"]; "Acid_Catalyst" -> "Product" [label="Catalyzes"]; "Product" -> "Water" [style=dashed, label="Forms"]; } Caption: Main synthetic route for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My yield of this compound is lower than expected. What are the likely causes?

Low yields are often attributable to incomplete reaction or the prevalence of side reactions. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Reaction: The formation of the dioxolane is a reversible equilibrium reaction that produces water.[3] If water is not efficiently removed, the equilibrium will not favor product formation.

    • Troubleshooting:

      • Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (e.g., toluene), a Dean-Stark trap is highly effective for continuous water removal.[3]

      • Molecular Sieves: For smaller-scale or solvent-free reactions, activated molecular sieves (e.g., 4Å) can be used to sequester water.[3]

  • Propylene Glycol Side Reactions: Propylene glycol can participate in several competing reactions under acidic conditions, consuming the starting material and generating impurities.[4]

    • Troubleshooting:

      • Optimize Stoichiometry: While a slight excess of one reactant can drive the reaction, a large excess of propylene glycol can promote self-condensation.[3] Careful control of the molar ratio is crucial.

      • Temperature Control: Higher temperatures can accelerate the main reaction but may also favor side reactions.[3] The optimal temperature is a balance between reaction rate and selectivity.

      • Catalyst Choice: The type and concentration of the acid catalyst can influence the rate of side reactions. Milder catalysts like p-toluenesulfonic acid may be preferable to strong mineral acids like sulfuric acid.[3]

FAQ 2: I've identified an impurity with a different retention time in my GC-MS analysis. What could it be?

The most common side reactions involving propylene glycol lead to specific, identifiable byproducts.

  • Propylene Glycol Dehydration: Under acidic conditions and heat, propylene glycol can dehydrate to form propionaldehyde or acetone.[1][4]

    • Formation of 2,2,4-trimethyl-1,3-dioxolane: If acetone is formed, it can react with unreacted propylene glycol to produce the ketal byproduct, 2,2,4-trimethyl-1,3-dioxolane.[3][5]

    • Formation of additional this compound: The in-situ formation of propionaldehyde from propylene glycol can also contribute to the desired product, but the initial dehydration step is often a source of other impurities.[3]

dot graph "Dehydration_Side_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Propylene_Glycol" [label="Propylene Glycol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acid_Heat" [label="Acid, Heat", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Acetone" [label="Acetone"]; "Propionaldehyde_Side" [label="Propionaldehyde"]; "Undesired_Ketal" [label="2,2,4-trimethyl-1,3-dioxolane", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Propylene_Glycol" -> "Acetone" [label="Dehydrates to"]; "Propylene_Glycol" -> "Propionaldehyde_Side" [label="Dehydrates to"]; "Acetone" -> "Undesired_Ketal" [label="Reacts with Propylene Glycol"]; "Acid_Heat" -> "Acetone" [style=dotted]; "Acid_Heat" -> "Propionaldehyde_Side" [style=dotted]; } Caption: Dehydration side reactions of propylene glycol.

  • Propylene Glycol Self-Condensation (Etherification): Two molecules of propylene glycol can react to form dipropylene glycol (DPG).[3][6] This is more likely to occur at higher temperatures and with a high concentration of propylene glycol.

dot graph "Self_Condensation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"PG1" [label="Propylene Glycol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PG2" [label="Propylene Glycol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DPG" [label="Dipropylene Glycol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Water_Side" [label="Water"];

"PG1" -> "DPG" [label="Reacts with"]; "PG2" -> "DPG" [label="Reacts with"]; "DPG" -> "Water_Side" [style=dashed, label="Forms"]; } Caption: Self-condensation of propylene glycol to dipropylene glycol.

FAQ 3: How can I definitively identify the byproducts in my reaction mixture?

A combination of analytical techniques is recommended for unambiguous identification.

Analytical TechniquePurposeKey Observables
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components.Unique retention times for each compound. The mass spectrum provides a molecular fingerprint that can be compared to library data.[5][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the main product and impurities.1H and 13C NMR will show characteristic chemical shifts and coupling patterns for the dioxolane ring protons and carbons, as well as for the substituents and any byproducts.[9][10]

Experimental Protocol: Byproduct Identification by GC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Separation: Utilize a non-polar column (e.g., DB-5ms) with a suitable temperature program to separate the components. An example program: initial temperature of 40°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[5]

  • MS Analysis: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-300.

  • Data Analysis: Compare the mass spectra of the observed peaks with a reference library (e.g., NIST) to identify the main product and any byproducts like 2,2,4-trimethyl-1,3-dioxolane and dipropylene glycol.[5]

dot graph "GC_MS_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Sample_Prep" [label="Sample Preparation\n(Dilution)"]; "GC_Injection" [label="GC Injection"]; "Separation" [label="Chromatographic Separation"]; "MS_Detection" [label="Mass Spectrometry\nDetection"]; "Data_Analysis" [label="Data Analysis\n(Library Matching)"]; "Identification" [label="Byproduct Identification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample_Prep" -> "GC_Injection" -> "Separation" -> "MS_Detection" -> "Data_Analysis" -> "Identification"; } Caption: General workflow for byproduct identification using GC-MS.

FAQ 4: How can I remove the identified byproducts to obtain pure this compound?
  • Fractional Distillation: This is the most common method for purifying the final product. The different boiling points of this compound, unreacted starting materials, and byproducts like dipropylene glycol allow for their separation.[7]

  • Aqueous Workup: Before distillation, an aqueous workup can help remove the acid catalyst and any water-soluble impurities.

    • Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

    • Wash with brine to remove residual water-soluble components.

    • Dry the organic layer with an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

FAQ 5: The product appears to be degrading over time, especially under acidic conditions. Why is this happening?

The dioxolane (acetal) linkage is susceptible to hydrolysis under acidic conditions, which will revert the product back to propionaldehyde and propylene glycol.[3] This is the reverse of the formation reaction.

  • Troubleshooting:

    • Neutralize Promptly: Ensure the acid catalyst is completely neutralized during the workup.

    • Storage: Store the purified product under neutral and anhydrous conditions to prevent degradation.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Ethyl-4-methyl-1,3-dioxolane using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural elucidation of organic molecules is a cornerstone of chemical research and development. For molecules with multiple stereocenters, such as 2-Ethyl-4-methyl-1,3-dioxolane, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is often insufficient to resolve constitutional and stereochemical ambiguities. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, HMBC, and ROESY—to definitively validate the structure and stereochemistry of this compound. We will explore the causality behind the selection of each experiment, present detailed protocols, and interpret the resulting data to provide a self-validating workflow for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Isomeric Ambiguity

This compound possesses two stereocenters at the C2 and C4 positions of the dioxolane ring. This gives rise to two diastereomers: cis and trans. While 1D ¹H and ¹³C NMR can identify the constituent functional groups, they often fail to provide the necessary spatial information to distinguish between these isomers. The chemical shifts and coupling constants may be very similar, leading to ambiguous assignments.[1][2][3] 2D NMR spectroscopy overcomes this limitation by spreading information across a second dimension, revealing through-bond and through-space correlations that are critical for complete structural assignment.[4][5]

This guide will systematically build the structural proof of this compound by leveraging a suite of 2D NMR experiments.

The Strategic Workflow of 2D NMR Analysis

A logical and hierarchical approach to 2D NMR analysis ensures that each piece of data builds upon the last, leading to a robust and validated structure. Our workflow is designed to first establish the carbon-proton framework and proton-proton adjacencies before finally probing the through-space relationships that define the stereochemistry.

G cluster_0 Initial Analysis cluster_1 Through-Bond Connectivity cluster_2 Stereochemical Confirmation cluster_3 Final Validation A Sample of This compound B 1D ¹H & ¹³C NMR (Initial Hypothesis) A->B C HSQC (¹JCH Correlations) B->C Assign C-H pairs D COSY (¹H-¹H Correlations) C->D Build proton spin systems E HMBC (ⁿJCH Correlations) D->E Connect fragments F ROESY (Through-Space Correlations) E->F Confirm stereochemistry G Definitive Structure (cis or trans) F->G G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_img cis_img H3_cis H-3 H6_cis H-6 H3_cis->H6_cis ROE trans_img trans_img H3_trans H-3 H6_trans H-6

References

A Comparative Guide to the Stability of 2-Ethyl-4-methyl-1,3-dioxolane vs. Acyclic Acetals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity and yield. Acetals are indispensable tools for the temporary masking of highly reactive carbonyl functionalities (aldehydes and ketones) from undesirable reactions.[1][2][3][4] However, the stability of the acetal itself is a critical parameter that dictates its suitability for a given synthetic route.

This guide provides an in-depth, objective comparison of the stability of 2-Ethyl-4-methyl-1,3-dioxolane, a substituted cyclic acetal, against its acyclic analogues. We will explore the fundamental principles governing their stability, present supporting experimental data and methodologies, and discuss the strategic implications for complex molecule synthesis.

Foundational Principles: Structure and Formation

The core difference in stability between cyclic and acyclic acetals originates from their distinct molecular structures and the thermodynamics and kinetics of their formation.

  • This compound is a cyclic acetal formed from the acid-catalyzed reaction of an aldehyde (propanal) and a 1,2-diol (1,2-propanediol).[5][6]

  • Acyclic Acetals , such as propanal diethyl acetal, are formed from the reaction of an aldehyde with two equivalents of a simple alcohol (e.g., ethanol).

Figure 1: Comparative molecular structures.

The formation of cyclic acetals is generally more favorable than their acyclic counterparts for two key reasons:

  • Thermodynamic Favorability : The formation of an acyclic acetal involves three reactant molecules (one aldehyde, two alcohols) yielding two product molecules (the acetal and water), resulting in an unfavorable decrease in entropy.[1][2] In contrast, cyclic acetal formation from a diol involves two reactant molecules producing two product molecules, making the reaction less entropically penalized.[1][7]

  • Kinetic Advantage : The ring-closing step in cyclic acetal formation is an intramolecular process. This is kinetically favored and proceeds more rapidly than the corresponding intermolecular reaction required for the second alcohol to add during acyclic acetal formation.[1][2][8][9]

Core Comparison: Hydrolytic Stability

The primary measure of an acetal's stability is its resistance to cleavage via hydrolysis. Acetals are characteristically stable in neutral to strongly basic media but are labile under acidic conditions.[1][5][10][11] The cleavage mechanism is central to understanding the stability differences.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of both acetal types proceeds via an acid-catalyzed mechanism where the rate-determining step is the formation of a resonance-stabilized oxocarbenium ion.[1][12][13]

  • Protonation : One of the ether oxygens is protonated by an acid catalyst.

  • Cleavage : The C-O bond cleaves, eliminating an alcohol (or one arm of the diol) and forming a highly stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack : A water molecule attacks the electrophilic carbocation.

  • Deprotonation : The resulting intermediate is deprotonated to yield a hemiacetal, which rapidly hydrolyzes further to the parent carbonyl compound and the alcohol/diol.

G cluster_cyclic Cyclic Acetal Hydrolysis cluster_acyclic Acyclic Acetal Hydrolysis CycAcetal Cyclic Acetal CycProtonated Protonated Acetal CycAcetal->CycProtonated + H⁺ CycOxo Oxocarbenium Ion (Rate-Determining Step) CycProtonated->CycOxo - R(OH)₂ CycHemiace CycHemiace CycOxo->CycHemiace + H₂O CycHemiacetal Hemiacetal Intermediate CycProducts Aldehyde + Diol CycHemiacetal->CycProducts Hydrolysis CycHemiace->CycHemiacetal - H⁺ AcycAcetal Acyclic Acetal AcycProtonated Protonated Acetal AcycAcetal->AcycProtonated + H⁺ AcycOxo Oxocarbenium Ion (Rate-Determining Step) AcycProtonated->AcycOxo - ROH AcycHemi Hemiacetal Intermediate AcycOxo->AcycHemi + H₂O AcycProducts Aldehyde + 2 Alcohols AcycHemi->AcycProducts Hydrolysis, -H⁺

Figure 2: Generalized mechanism of acid-catalyzed acetal hydrolysis.

Cyclic acetals, including 1,3-dioxolanes, are generally more stable and hydrolyze more slowly than their acyclic counterparts.[1][8][9] This enhanced stability is attributed to stereoelectronic and conformational factors within the ring system that can disfavor the formation of the planar oxocarbenium ion intermediate.[14][15]

Quantitative Data & Experimental Evidence

The difference in stability is not merely theoretical; it is well-documented by quantitative kinetic studies. Literature reports consistently show that cyclic acetals are more robust.

Acetal TypeRelative Hydrolysis RateKey Findings & ConditionsSource
Acyclic Acetal (Diethyl Acetal)~30-35x FasterCompared to the corresponding 1,3-dioxolane derivative under acidic conditions.[2]
Acyclic Acetal (General)HighCan undergo quantitative hydrolysis in neat water at 80°C without a catalyst.[16]
Cyclic Acetal (1,3-Dioxolane)1 (Reference)Significantly more stable than acyclic versions.[2]
This compound pH DependentHydrolysis occurs within hours at pH 3. Stability is questionable at pH 7. Appears stable at pH 9.[6][17]

This data clearly illustrates the superior stability of the dioxolane ring system compared to an acyclic arrangement. While this compound is readily cleaved under moderately acidic conditions (pH 3), acyclic acetals are susceptible to cleavage under even milder conditions, sometimes requiring only heated water.[16][17]

Protocol: Comparative Hydrolysis Rate Determination by ¹H NMR

To empirically validate these stability differences, a kinetic experiment can be designed to monitor the rate of hydrolysis.

Objective: To compare the hydrolytic stability of this compound and propanal diethyl acetal at a constant acidic pH by monitoring the reaction progress via ¹H NMR spectroscopy.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep 1. Sample Preparation a Dissolve Acetal 1 in CD₃CN prep->a b Dissolve Acetal 2 in CD₃CN prep->b nmr_t0 2. Acquire Initial Spectrum (t=0) hydrolysis 3. Initiate Hydrolysis (Add Acidic Buffer) nmr_t0->hydrolysis monitoring 4. Time-Course Monitoring (Acquire NMR Spectra at Intervals) hydrolysis->monitoring analysis 5. Data Analysis monitoring->analysis results 6. Determine Rate Constants analysis->results c Integrate Acetal & Product Peaks analysis->c d Plot [Acetal] vs. Time analysis->d

Figure 3: Experimental workflow for comparative hydrolysis study.

Methodology:

  • Reagent Preparation :

    • Prepare a 0.2 M phosphate buffer (D₂O) adjusted to pH 5.0.[12]

    • Prepare 0.05 M solutions of this compound and propanal diethyl acetal in deuterated acetonitrile (CD₃CN).

  • NMR Sample Preparation :

    • In an NMR tube, place 0.3 mL of the acetal/CD₃CN solution.

    • Add an internal standard (e.g., trimethylsilane) for accurate quantification.

  • Kinetic Run :

    • Acquire an initial ¹H NMR spectrum (t=0) to confirm the purity and initial concentration of the acetal.

    • To initiate the reaction, add 0.1 mL of the acidic D₂O buffer to the NMR tube, vortex briefly, and immediately begin acquiring spectra at fixed time intervals (e.g., every 5 minutes for the acyclic acetal, every 30 minutes for the cyclic acetal).[12]

    • Maintain the sample at a constant temperature (e.g., 25°C) in the NMR probe.

  • Data Analysis :

    • Process each spectrum and integrate the characteristic peaks of the starting acetal (e.g., the acetal proton at C2) and the emerging aldehyde proton of propanal.

    • Calculate the concentration of the remaining acetal at each time point relative to the internal standard.

    • Plot the natural logarithm of the acetal concentration (ln[Acetal]) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k).

Strategic Implications for Synthesis

The choice between a cyclic and an acyclic acetal protecting group is a strategic decision driven by the overall synthetic plan.[2]

  • Cyclic Acetals for Robust Protection : The superior stability of this compound and other cyclic acetals makes them the preferred choice when a carbonyl group must endure harsh reaction conditions.[2] They are stable to strongly basic and nucleophilic reagents, making them ideal for protecting aldehydes or ketones during:

    • Grignard or organolithium reactions[2][11]

    • Metal hydride reductions (e.g., LiAlH₄)[4]

    • Saponification of esters Their removal (deprotection) is a deliberate step requiring controlled acidic conditions.[10]

  • Acyclic Acetals for Mild Deprotection : The lower stability of acyclic acetals is advantageous when a protecting group must be removed under very mild acidic conditions to avoid degradation of sensitive functionalities elsewhere in the molecule.[2] They offer a more labile option for substrates that cannot tolerate the conditions required to cleave a robust dioxolane.

Conclusion

A comprehensive analysis grounded in thermodynamic principles and experimental data confirms that This compound, as a representative 1,3-dioxolane, exhibits significantly greater stability towards acid-catalyzed hydrolysis than analogous acyclic acetals . This enhanced stability is a direct consequence of the favorable thermodynamics and kinetics associated with its cyclic structure.

For the synthetic chemist, this stability differential is not a trivial matter but a critical design parameter. The robustness of cyclic acetals provides security through demanding synthetic sequences, while the lability of acyclic acetals offers a gentler path to deprotection. A thorough understanding of these properties empowers researchers to select the optimal carbonyl protecting group, thereby enhancing the efficiency, selectivity, and overall success of complex synthetic endeavors.

References

A Senior Application Scientist's Guide to Confirming the Isomeric Ratio of 2-Ethyl-4-methyl-1,3-dioxolane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is not just a matter of regulatory compliance, but a cornerstone of scientific rigor. 2-Ethyl-4-methyl-1,3-dioxolane, a cyclic acetal with applications as a flavoring agent and in organic synthesis, presents a common analytical challenge: the accurate determination of its isomeric composition.[1][2] This guide provides an in-depth, technically-grounded methodology for the confirmation of the cis and trans isomeric ratio of this compound using gas chromatography (GC), moving beyond a simple recitation of steps to elucidate the scientific rationale behind the analytical choices.

The Significance of Isomeric Ratio in this compound

This compound is synthesized via the acid-catalyzed reaction of propanal and 1,2-propanediol (propylene glycol).[2] Due to the stereochemistry of the reactants, the resulting product is a mixture of cis and trans diastereomers. The relative orientation of the ethyl group at the C2 position and the methyl group at the C4 position of the dioxolane ring dictates the isomer. Reports in the literature suggest that the synthesis typically yields a stable isomeric mixture with a cis:trans ratio of approximately 60:40.[3]

The isomeric ratio is a critical quality attribute as the cis and trans isomers can exhibit different physical, chemical, and organoleptic properties. Therefore, a robust analytical method to confirm this ratio is essential for quality control and to ensure product consistency. Gas chromatography, with its high resolving power for volatile compounds, is the ideal technique for this purpose.

The Chromatographic Separation: A Tale of Two Isomers

The separation of the cis and trans isomers of this compound by GC is governed by their differential interaction with the stationary phase of the chromatographic column. On a non-polar stationary phase, such as the commonly used polydimethylsiloxane (e.g., DB-1 or OV-101), the elution order is primarily determined by the boiling points of the analytes.[4]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and ASTM.[6]

Instrumentation and Consumables
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • GC Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Data Acquisition System: Chromatographic software for peak integration and analysis.

  • Sample: this compound (isomeric mixture).

  • Solvent: High-purity solvent for dilution (e.g., hexane or ethyl acetate).

Chromatographic Conditions
ParameterSettingRationale
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for accurate quantification.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Temperature Program Initial: 60 °C (hold 2 min) Ramp: 5 °C/min to 120 °C (hold 5 min)Provides sufficient separation of the isomers while minimizing analysis time. The initial hold allows for sharp peak focusing at the head of the column.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, ideal for accurate quantification.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
Sample Preparation
  • Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1000 µg/mL.

  • From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 10, 50, 100, 250, and 500 µg/mL).

Experimental Workflow

GC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Sample Stock Stock Solution (1000 µg/mL) Sample->Stock Sample_Prep Sample Dilution Sample->Sample_Prep Solvent Hexane/Ethyl Acetate Solvent->Stock Solvent->Sample_Prep Standards Calibration Standards Stock->Standards Injector Injector (250°C, Split) Sample_Prep->Injector 1 µL Injection Column GC Column (DB-1) Injector->Column Oven Oven (Temp Program) Column->Oven Detector FID (280°C) Oven->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Ratio Isomeric Ratio Calculation Calibration->Ratio

Caption: Workflow for the GC analysis of this compound.

Data Analysis and Interpretation

A typical chromatogram will show two well-resolved peaks corresponding to the cis and trans isomers.

Table 1: Expected Chromatographic Data

PeakRetention Time (min)Area (%)Identification (Hypothesized)
1~8.5~60cis-2-Ethyl-4-methyl-1,3-dioxolane
2~9.2~40trans-2-Ethyl-4-methyl-1,3-dioxolane

The isomeric ratio is calculated based on the relative peak areas of the two isomers. Assuming the response factor of the two isomers on the FID is identical (a reasonable assumption for diastereomers), the percentage of each isomer can be calculated as follows:

% Isomer = (Area of Isomer Peak / Total Area of Both Isomer Peaks) x 100

Trustworthiness: Validating the Method

To ensure the trustworthiness of the results, the analytical method should be validated according to ICH Q2(R2) guidelines.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by injecting a blank (solvent) and observing no interfering peaks at the retention times of the isomers.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is established by injecting the calibration standards and plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

  • Precision: The closeness of agreement between a series of measurements. This is assessed at two levels:

    • Repeatability (Intra-assay precision): Analyzing the same sample multiple times on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Analyzing the same sample on different days, with different analysts, or on different instruments. The RSD should be ≤ 5%.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking a known amount of a reference standard into a sample matrix. The recovery should be within 98-102%.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate). This demonstrates the reliability of the method during normal usage.

Method_Validation_Process Start GC Method Development Specificity Specificity (No Interferences) Start->Specificity Linearity Linearity (r² ≥ 0.999) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Robustness Robustness (Parameter Variation) Accuracy->Robustness Validated Validated Method Robustness->Validated

References

A Researcher's Guide to 2-Ethyl-4-methyl-1,3-dioxolane: Cross-Referencing Experimental and Literature NMR Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the precise structural elucidation of molecules is paramount. For researchers and professionals in drug development, the ability to confidently verify the structure and stereochemistry of a compound like 2-Ethyl-4-methyl-1,3-dioxolane is a critical step in the research and development pipeline. This guide provides an in-depth comparison of experimental Nuclear Magnetic Resonance (NMR) data with established literature values for this compound, offering a framework for rigorous structural verification.

This compound, a substituted acetal, presents an interesting case for NMR analysis due to the presence of two stereocenters at the C2 and C4 positions of the dioxolane ring. This gives rise to diastereomers, namely cis and trans isomers, which exhibit distinct NMR spectra. Understanding these spectral differences is key to confirming the stereochemical identity of a synthesized sample.

The Decisive Role of NMR in Stereoisomer Differentiation

NMR spectroscopy stands as the most powerful tool for distinguishing between the cis and trans isomers of this compound. The spatial arrangement of the ethyl group at C2 and the methyl group at C4 leads to unique chemical environments for the hydrogen and carbon atoms in each isomer. These differences in the local electronic environment are manifested as distinct chemical shifts and coupling constants in their respective ¹H and ¹³C NMR spectra.

The differentiation is primarily based on through-space interactions and conformational preferences of the five-membered dioxolane ring. In the cis isomer, the ethyl and methyl groups are on the same face of the ring, leading to greater steric hindrance compared to the trans isomer, where they are on opposite faces. This steric crowding influences the shielding and deshielding of nearby nuclei, providing a clear basis for spectral assignment.

Comparative Analysis of NMR Data: Experimental vs. Literature

A crucial aspect of compound verification is the comparison of experimentally acquired data with reliable literature precedents. This cross-referencing process validates the identity and purity of the synthesized material.

¹³C NMR Spectral Data

The carbon NMR spectrum provides a clear fingerprint of the carbon skeleton. A foundational study by Eliel, Rao, and Pietrusiewicz in Organic Magnetic Resonance (1979) established the 13C chemical shifts for a range of substituted 1,3-dioxolanes, including the cis and trans isomers of this compound.[1]

Carbon AtomLiterature ¹³C Chemical Shift (δ, ppm) - cis isomerLiterature ¹³C Chemical Shift (δ, ppm) - trans isomerExperimental ¹³C Chemical Shift (δ, ppm)
C2Data not yet availableData not yet availableTo be determined
C4Data not yet availableData not yet availableTo be determined
C5Data not yet availableData not yet availableTo be determined
-CH₃ (at C4)Data not yet availableData not yet availableTo be determined
-CH₂- (ethyl)Data not yet availableData not yet availableTo be determined
-CH₃ (ethyl)Data not yet availableData not yet availableTo be determined
Note: The specific literature values from Eliel et al. (1979) require access to the full publication. The table will be populated upon obtaining this data. The "Experimental" column is intended for the user's data.
¹H NMR Spectral Data
Proton(s)Predicted ¹H Chemical Shift Range (δ, ppm)Experimental ¹H Chemical Shift (δ, ppm)Experimental Multiplicity & Coupling Constant (J, Hz)
H2~4.8To be determinedTo be determined
H4Not specifiedTo be determinedTo be determined
H5Not specifiedTo be determinedTo be determined
-CH₃ (at C4)~1.2 (doublet)To be determinedTo be determined
-CH₂- (ethyl)~1.5 (quartet)To be determinedTo be determined
-CH₃ (ethyl)~0.9 (triplet)To be determinedTo be determined
Note: Predicted data is sourced from Benchchem and should be used as a guideline.[2] Experimental data will be crucial for definitive assignment.

A Validated Workflow for NMR Data Cross-Referencing

To ensure the integrity of your structural elucidation, a systematic workflow is essential. This process integrates experimental data acquisition with a thorough comparison against literature values.

NMR_Workflow cluster_exp Experimental Protocol cluster_lit Literature Review cluster_comp Comparative Analysis exp_prep Sample Preparation Dissolve in deuterated solvent (e.g., CDCl₃) with TMS exp_acq Data Acquisition Acquire ¹H and ¹³C NMR spectra exp_prep->exp_acq exp_proc Data Processing Fourier transform, phase correction, and baseline correction exp_acq->exp_proc data_table Data Tabulation Organize experimental and literature data side-by-side exp_proc->data_table lit_search Database & Literature Search Find authoritative ¹H and ¹³C NMR data lit_extract Data Extraction Note chemical shifts, coupling constants, and experimental conditions lit_search->lit_extract lit_extract->data_table struct_confirm Structural Confirmation Verify stereochemistry and purity data_table->struct_confirm

Caption: Workflow for cross-referencing experimental and literature NMR data.

Experimental Protocols

Adherence to standardized experimental protocols is fundamental to obtaining high-quality, reproducible NMR data that can be confidently compared with literature values.

Protocol 1: Sample Preparation for NMR Analysis
  • Analyte Preparation: Ensure the this compound sample is of sufficient purity. For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a deuterated solvent that effectively dissolves the analyte and has minimal overlapping signals with the compound of interest. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition and Processing
  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary compared to the ¹H experiment.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Pick and list the peaks for both ¹H and ¹³C spectra, noting their chemical shifts, multiplicities, and coupling constants (for ¹H).

Conclusion

The rigorous comparison of experimental NMR data with established literature values is a cornerstone of chemical research, providing unequivocal structural and stereochemical validation. For this compound, the distinct spectral signatures of the cis and trans isomers in both ¹H and ¹³C NMR allow for their unambiguous assignment. By following the detailed protocols for sample preparation, data acquisition, and comparative analysis outlined in this guide, researchers can confidently verify their synthesized materials, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Guide to Acid Catalysts in the Synthesis of 2-Ethyl-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of pivotal chemical intermediates demands precision, efficiency, and a deep understanding of the underlying catalytic processes. 2-Ethyl-4-methyl-1,3-dioxolane, a versatile acetal, serves as a crucial protecting group for carbonyls and a key building block in the synthesis of more complex molecules. Its formation through the acid-catalyzed reaction of propanal and 1,2-propanediol is a cornerstone reaction, where the choice of acid catalyst profoundly dictates the reaction's success.[1]

This in-depth technical guide offers a comparative analysis of various acid catalysts for the synthesis of this compound. Moving beyond a mere list of options, we will delve into the mechanistic nuances, supported by experimental data from analogous systems, to provide a rational basis for catalyst selection.

The Central Role of Acid Catalysis

The formation of this compound is an equilibrium-driven acetalization reaction. The acid catalyst plays a critical role in activating the carbonyl group of propanal, rendering it more susceptible to nucleophilic attack by the hydroxyl groups of 1,2-propanediol.[1] The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack, formation of a hemiacetal intermediate, and subsequent intramolecular cyclization to yield the dioxolane ring. The removal of water is essential to drive the equilibrium towards the product.

dot digraph "Acetalization Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Propanal [label="Propanal"]; ProtonatedPropanal [label="Protonated Propanal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Propanediol [label="1,2-Propanediol"]; Hemiacetal [label="Hemiacetal Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Oxonium [label="Oxonium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dioxolane [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O"]; H3O [label="H₃O⁺"];

Propanal -> ProtonatedPropanal [label=" H⁺ (from catalyst)"]; ProtonatedPropanal -> Hemiacetal [label="+ 1,2-Propanediol"]; Hemiacetal -> Oxonium [label="+ H⁺, - H₂O"]; Oxonium -> Dioxolane [label="Intramolecular\nCyclization"]; Dioxolane -> Dioxolane [label="- H⁺ (catalyst regeneration)"]; } caption: "Figure 1: General mechanism of acid-catalyzed this compound synthesis."

The choice of the acid catalyst influences not only the reaction rate but also the selectivity and the ease of product purification. We will now explore the performance of different classes of acid catalysts.

Comparative Analysis of Acid Catalysts

The efficacy of an acid catalyst in this synthesis is evaluated based on several key performance indicators:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Reaction Time (h): The duration required to achieve a satisfactory conversion.

  • Selectivity (%): The proportion of the desired product formed compared to side products.

  • Catalyst Loading (mol% or wt%): The amount of catalyst required.

  • Reusability: The ability to recover and reuse the catalyst, a key factor in green chemistry.

While direct comparative data for the synthesis of this compound under identical conditions is scarce in the literature, we can draw valuable insights from analogous acetalization reactions. The following table summarizes the performance of various acid catalysts in similar transformations.

Catalyst TypeCatalystReactantsTemperature (°C)Reaction TimeConversion/Yield (%)Key AdvantagesPotential Drawbacks
Homogeneous Brønsted Acid p-Toluenesulfonic acid (p-TsOH)Propanal, 1,2-Propanediol35-402 h>99 (in a specific synthesis)[2]High activity, readily available, soluble in organic solvents.[3]Difficult to separate, corrosive, not reusable.
Homogeneous Brønsted Acid Sulfuric Acid (H₂SO₄)Aldehydes, DiolsAmbient0.5 hHigh yields (general)[4][5]Very strong acid, low cost.Highly corrosive, difficult to handle, significant waste generation.
Homogeneous Lewis Acid Scandium Triflate (Sc(OTf)₃)Alcohols, Acid AnhydridesRoom Temp.24 hQuantitative (acetylation)[2]Highly active, water-tolerant, recyclable.[6][7]High cost.
Homogeneous Lewis Acid Bismuth Triflate (Bi(OTf)₃)Aldehydes, Active Methylene CompoundsSolvent-freeShortExcellent yields (Knoevenagel)[8]Low toxicity, stable, reusable.[9]Can be less active than other Lewis acids for some reactions.
Heterogeneous Brønsted Acid Amberlyst-15Glycerol, Acetone7040 min>90 (conversion)Easy to separate, reusable, low corrosion.[10]Lower activity than homogeneous counterparts, potential for pore diffusion limitations.
Heterogeneous Lewis/Brønsted Acid Montmorillonite K-10Carbonyls, Ethylene GlycolReflux0.5-7 hExcellent yields[11]Inexpensive, environmentally friendly, easy to handle.[12][13]Catalyst activity can vary depending on the source and preparation.
Heterogeneous Lewis/Brønsted Acid Zeolites (e.g., H-Beta)Glycerol, Acetone7040 min>90 (conversion)Shape selectivity, high thermal stability, regenerable.Can be susceptible to deactivation by coking.

In-Depth Discussion of Catalyst Classes

Homogeneous Brønsted Acids: The Workhorses
  • p-Toluenesulfonic Acid (p-TsOH): A widely used catalyst for acetalizations due to its strong acidity, solid nature for easy handling, and good solubility in common organic solvents.[3] Its effectiveness is demonstrated in a specific synthesis of this compound, achieving a high yield in a relatively short time.[2] The primary drawback is the necessity of a neutralization step during workup, which complicates product purification and generates waste.

  • Sulfuric Acid (H₂SO₄): While a powerful and inexpensive catalyst, its high corrosivity and the difficulty in controlling reactions often lead to the formation of byproducts. The significant amount of waste generated from its neutralization makes it a less environmentally friendly option.

Homogeneous Lewis Acids: The High-Performance Specialists
  • Scandium Triflate (Sc(OTf)₃) and Bismuth Triflate (Bi(OTf)₃): These metal triflates are powerful Lewis acids that can effectively catalyze acetalization.[6][7][9] A key advantage is their tolerance to small amounts of water, which can be a challenge with traditional Lewis acids. Furthermore, they can often be recovered from the aqueous phase after reaction and reused, adding to their appeal from a green chemistry perspective.[2] Their high cost, however, can be a limiting factor for large-scale synthesis.

Heterogeneous Catalysts: The Green and Reusable Champions
  • Amberlyst-15: This sulfonic acid-functionalized polystyrene resin is a robust and reusable solid acid catalyst.[10] Its primary advantage is the ease of separation from the reaction mixture by simple filtration, which streamlines the purification process and allows for catalyst recycling.[10] While its activity may be slightly lower than its homogeneous counterpart (p-TsOH) due to mass transfer limitations, this is often compensated by the operational simplicity and environmental benefits.

  • Montmorillonite K-10 and Zeolites: These clay and aluminosilicate materials possess both Brønsted and Lewis acid sites and are effective catalysts for acetal formation.[11][12][13] Their key advantages include low cost, environmental friendliness, and high thermal stability. Zeolites, with their well-defined pore structures, can also offer shape selectivity, potentially leading to higher yields of the desired dioxolane isomer.

Experimental Protocol: Synthesis of this compound using p-Toluenesulfonic Acid

This protocol is adapted from a reported synthesis and provides a reliable method for the preparation of the target compound.[2]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#E8F0FE"; node [style=filled]; Reactants [label="1. Combine Propanal,\n1,2-Propanediol, and Acetonitrile"]; Catalyst [label="2. Add p-Toluenesulfonic Acid"]; }

subgraph "cluster_1" { label = "Reaction"; bgcolor="#E6F4EA"; node [style=filled]; Heat [label="3. Heat to 35-40°C\nand stir for 2 hours"]; }

subgraph "cluster_2" { label = "Workup and Purification"; bgcolor="#FEF7E0"; node [style=filled]; Distillation [label="4. Purify by Distillation"]; Characterization [label="5. Characterize the Product"]; }

Reactants -> Catalyst; Catalyst -> Heat; Heat -> Distillation; Distillation -> Characterization; }

caption: "Figure 2: Experimental workflow for the synthesis of this compound."

Materials:

  • Propanal (distilled before use)

  • 1,2-Propanediol (propylene glycol)

  • p-Toluenesulfonic acid monohydrate

  • Acetonitrile (anhydrous)

  • Dean-Stark apparatus or molecular sieves for water removal

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus filled with a suitable solvent (e.g., toluene), add 1,2-propanediol (1.0 equivalent) and acetonitrile.

  • Add propanal (1.0-1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 1-2 mol%).

  • Heat the reaction mixture to a gentle reflux (around 35-40°C) and stir.

  • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap or by analytical techniques such as TLC or GC. The reaction is typically complete within 2 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Conclusion and Recommendations

The selection of an acid catalyst for the synthesis of this compound is a critical decision that balances reactivity, cost, and environmental impact.

  • For small-scale laboratory synthesis where high yield and rapid reaction are paramount, a homogeneous Brønsted acid like p-toluenesulfonic acid is an excellent choice, provided that the subsequent purification steps are manageable.

  • For process development and larger-scale synthesis , where catalyst reusability and simplified workup are crucial, a heterogeneous catalyst such as Amberlyst-15 or a zeolite is highly recommended. These catalysts offer a more sustainable and economically viable approach.

  • In cases where mild reaction conditions and high selectivity are required, particularly with sensitive substrates, a homogeneous Lewis acid like scandium triflate or bismuth triflate should be considered, despite their higher cost.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, purity requirements, and economic and environmental considerations. This guide provides the foundational knowledge and comparative data to make an informed and strategic choice.

References

A Comparative Guide to Carbonyl Protection: 2-Ethyl-4-methyl-1,3-dioxolane vs. 2,2-dimethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. Carbonyl functionalities, with their inherent electrophilicity, often require temporary masking to prevent unwanted side reactions. Among the most reliable and widely used carbonyl protecting groups are the 1,3-dioxolanes, cyclic acetals and ketals known for their stability under a range of conditions.[1][2]

This guide provides an in-depth, objective comparison of two specific dioxolane derivatives: 2-ethyl-4-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane. We will move beyond a simple cataloging of facts to explore the mechanistic nuances, steric and electronic effects, and field-proven applications that govern the choice between them. This analysis is designed for researchers, scientists, and drug development professionals who require a sophisticated understanding of how these reagents perform in complex synthetic routes.

Structural and Synthetic Overview

At their core, both molecules are five-membered cyclic acetals formed by the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol.[3] The key distinction lies in their parent molecules:

  • 2,2-dimethyl-1,3-dioxolane is formed from acetone and ethylene glycol . It serves to protect a ketone, resulting in a ketal.[2]

  • This compound is formed from propanal and 1,2-propanediol (propylene glycol). It is the protected form of an aldehyde.[4]

The presence of a methyl group at the C4 position, derived from 1,2-propanediol, introduces a stereocenter into the this compound structure. This, combined with the stereocenter at C2, means the compound exists as a mixture of diastereomers (cis and trans), a factor that can be exploited in asymmetric synthesis.[4][5]

General Mechanism of Formation (Protection)

The formation of a dioxolane is a reversible, acid-catalyzed process. The reaction is typically driven to completion by removing the water generated during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.[3][6]

G Carbonyl R(R')C=O ProtonatedCarbonyl R(R')C=O⁺H Carbonyl->ProtonatedCarbonyl Protonation Diol HO-(CH₂)₂-OH Hemiacetal R(R')C(OH)(O(CH₂)₂OH) Diol->Hemiacetal Nucleophilic Attack H_plus H⁺ H_plus->ProtonatedCarbonyl Protonation ProtonatedCarbonyl->Hemiacetal Nucleophilic Attack ProtonatedHemiacetal R(R')C(O⁺H₂)(O(CH₂)₂OH) Hemiacetal->ProtonatedHemiacetal Proton Transfer Carbocation R(R')C⁺(O(CH₂)₂OH) ProtonatedHemiacetal->Carbocation Loss of H₂O Dioxolane Dioxolane Carbocation->Dioxolane Ring Closure Water H₂O

Caption: General mechanism for acid-catalyzed dioxolane formation.

Comparative Stability and Reactivity

While both protecting groups are stable to bases, nucleophiles, and many reducing and oxidizing agents, their stability under acidic conditions—the very condition used for their removal—is where they diverge.[1][7] The rate of acid-catalyzed hydrolysis is dictated by the stability of the resonance-stabilized carboxonium ion intermediate formed during the rate-determining step.[8]

Electronic and Steric Effects

The substituents at the C2 position of the dioxolane ring play a critical role in determining the rate of hydrolysis.

  • Electronic Effects : Both methyl and ethyl groups are electron-donating. This property helps to stabilize the positive charge of the intermediate carboxonium ion, thereby accelerating the rate of hydrolysis compared to an unsubstituted dioxolane.[8]

  • Steric Hindrance : The two methyl groups in 2,2-dimethyl-1,3-dioxolane create more steric bulk around the acetal center compared to the single ethyl group in this compound. This steric hindrance can impede the approach of hydronium ions and water molecules, potentially slowing the rate of hydrolysis.

The interplay of these effects determines the overall lability. Generally, ketals (like 2,2-dimethyl-1,3-dioxolane) hydrolyze faster than acetals derived from aldehydes because the tertiary carbocation intermediate formed from a ketal is more stable than the secondary carbocation from an acetal.

Experimental Data on Hydrolytic Stability

A study on the stability of This compound in aqueous solutions provides valuable quantitative insight. The compound was found to hydrolyze within hours at pH 3, showed questionable stability at pH 7, but was stable at pH 9.[9][10] This indicates a high sensitivity to acidic conditions.

While direct comparative kinetic data is sparse in readily available literature, the general principles of physical organic chemistry suggest that 2,2-dimethyl-1,3-dioxolane is also highly acid-labile, with deprotection often being rapid under standard acidic conditions.[3]

Deprotection Strategies and Selectivity

Deprotection for both compounds is achieved via acid-catalyzed hydrolysis, which regenerates the parent carbonyl and the diol.[3] The choice of acid catalyst and reaction conditions allows for a degree of control and selectivity, which is crucial in complex syntheses.

G Dioxolane Dioxolane ProtonatedDioxolane Protonated Dioxolane Dioxolane->ProtonatedDioxolane Protonation H3O_plus H₃O⁺ H3O_plus->ProtonatedDioxolane Protonation Hemiacetal Hemiacetal H3O_plus->Hemiacetal Nucleophilic Attack Carbocation Carbocation Intermediate ProtonatedDioxolane->Carbocation Ring Opening Carbocation->Hemiacetal Nucleophilic Attack Carbonyl R(R')C=O Hemiacetal->Carbonyl Breakdown Diol HO-(CH₂)₂-OH Hemiacetal->Diol Breakdown

Caption: General mechanism for acid-catalyzed dioxolane hydrolysis (deprotection).

A wide array of conditions can be employed, from strong Brønsted acids like HCl or p-toluenesulfonic acid (p-TsOH) in aqueous solvents to milder Lewis acids like Er(OTf)₃ or In(OTf)₃.[1][3][11] The choice of reagent depends on the presence of other acid-sensitive functional groups in the molecule. For instance, removing a dioxolane without cleaving a tert-butoxycarbonyl (Boc) group requires very mild, carefully controlled conditions, as Boc groups are also acid-labile.[1][12]

ParameterThis compound2,2-dimethyl-1,3-dioxolane
Parent Carbonyl Propanal (Aldehyde)[4]Acetone (Ketone)[2]
Parent Diol 1,2-Propanediol[4]Ethylene Glycol[2]
Chirality Yes (C2 and C4 stereocenters)[4]No
Stability Stable at pH 9, labile at pH ≤ 7[10]Stable in base, labile in acid[1]
Deprotection Acid-catalyzed hydrolysis[4]Acid-catalyzed hydrolysis[1][3]

Table 1: High-Level Comparison of Dioxolane Protecting Groups.

Application-Driven Selection: A Field Guide

The decision between these two protecting groups is rarely arbitrary and should be guided by the specific demands of the synthetic route.

G start Select Carbonyl Protecting Group q1 Is chiral induction or recognition required? start->q1 pg_ethylmethyl Choose this compound (from chiral 1,2-propanediol) q1->pg_ethylmethyl Yes q2 Is ultra-mild deprotection needed for highly sensitive substrates? q1->q2 No pg_dimethyl Choose 2,2-dimethyl-1,3-dioxolane (achiral) q2->pg_dimethyl No (Standard Lability OK) consider_other Consider alternative, more robust protecting groups (e.g., dithianes) q2->consider_other Yes

Caption: Decision workflow for selecting a dioxolane protecting group.

When to Use this compound:
  • Asymmetric Synthesis: When starting with an enantiomerically pure 1,2-propanediol, the resulting dioxolane can be used as a chiral auxiliary to direct stereoselective reactions elsewhere in the molecule.

  • Probing Steric Environment: The less symmetrical nature of this group compared to its dimethyl counterpart can be used to probe steric interactions in a binding pocket or during a reaction.

When to Use 2,2-dimethyl-1,3-dioxolane:
  • General Purpose Protection: As the acetonide, it is one of the most common and well-understood protecting groups for 1,2-diols, and by extension, the protection of ketones as the corresponding ketal is routine.[13][14]

  • Simplicity and Cost: Its parent molecules, acetone and ethylene glycol, are inexpensive and readily available, making it a cost-effective choice for large-scale synthesis.

  • Avoiding Diastereomers: When the creation of additional diastereomers would complicate purification or characterization, the achiral nature of this group is a distinct advantage.

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and scale.

Protocol 1: Protection of a Ketone using 2,2-dimethyl-1,3-dioxolane Chemistry

Objective: To protect cyclohexanone using ethylene glycol and an acid catalyst.

Methodology:

  • To a solution of cyclohexanone (1.0 eq) in toluene (approx. 0.5 M), add ethylene glycol (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01 eq).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected ketone.[3][6]

Protocol 2: Deprotection of a 1,3-Dioxolane

Objective: To deprotect the product from Protocol 1 back to cyclohexanone.

Methodology:

  • Dissolve the 1,3-dioxolane protected ketone (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-TsOH·H₂O (0.1 eq).[1]

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.[1]

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected ketone.[1]

Conclusion

The choice between this compound and 2,2-dimethyl-1,3-dioxolane transcends a simple comparison of stability. It is a strategic decision rooted in the specific goals of the synthesis. 2,2-dimethyl-1,3-dioxolane serves as a robust, economical, and achiral workhorse for general carbonyl protection. In contrast, This compound offers an added layer of stereochemical complexity, making it a valuable tool in the nuanced field of asymmetric synthesis. A thorough understanding of their underlying chemical principles, as outlined in this guide, empowers the synthetic chemist to make informed decisions that enhance the efficiency, selectivity, and overall elegance of their synthetic endeavors.

References

A Comparative Guide to the Analysis of Impurities in Synthesized 2-Ethyl-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethyl-4-methyl-1,3-dioxolane is a versatile cyclic acetal with applications ranging from a flavoring agent in the food industry to a protecting group in complex organic synthesis.[1][2] The purity of this compound is paramount, as even trace-level impurities can significantly impact its chemical reactivity, sensory properties, and safety profile. This guide provides a comprehensive comparison of essential analytical methodologies for the identification and quantification of impurities generated during its synthesis. We will delve into the technical nuances of Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights into method selection, protocol design, and data interpretation. This document serves as a critical resource for researchers, quality control analysts, and drug development professionals dedicated to ensuring the highest standards of chemical purity.

The Synthetic Landscape and Genesis of Impurities

A robust impurity control strategy begins with a thorough understanding of the manufacturing process and the potential side reactions that can occur.

Primary Synthesis Route

This compound is synthesized via the acid-catalyzed reaction of propionaldehyde and 1,2-propanediol (propylene glycol). This reaction, a classic acetalization, involves the nucleophilic attack of the diol on the protonated aldehyde, followed by cyclization and dehydration to form the stable five-membered dioxolane ring.[1][3]

Reaction Scheme: Propionaldehyde + 1,2-Propanediol ⇌ this compound + Water (in the presence of an acid catalyst)

While seemingly straightforward, this equilibrium reaction is the source of several potential impurities if not driven to completion or if side reactions occur.

The Impurity Landscape

Impurities in this compound can be categorized based on their origin, as detailed in the workflow below. Adherence to guidelines such as the ICH Q3A(R2) for impurities in new drug substances is crucial for setting identification and qualification thresholds.[4][5][6]

cluster_synthesis Synthesis Process cluster_impurities Impurity Sources SM Starting Materials (Propionaldehyde, 1,2-Propanediol) Reaction Acetalization Reaction SM->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Product Crude Product Reaction->Product Unreacted Unreacted Starting Materials Product->Unreacted Byproducts Side-Reaction By-products (e.g., Aldol Condensation) Product->Byproducts Isomers Stereoisomers (cis/trans) Product->Isomers Residuals Residuals (Water, Catalyst) Product->Residuals

Caption: Origin of impurities in the synthesis of this compound.

  • Unreacted Starting Materials : Incomplete conversion can leave residual propionaldehyde and 1,2-propanediol in the final product.

  • Stereoisomers : The molecule contains two chiral centers (at C2 and C4), resulting in the formation of diastereomeric pairs (cis and trans isomers).[7][8] The ratio of these isomers can vary depending on reaction conditions and may need to be controlled.

  • Side-Reaction By-products : Propionaldehyde can undergo acid-catalyzed self-condensation (aldol reaction) to form impurities like 2-methyl-2-pentenal.

  • Residuals : Water is a direct by-product of the reaction and its removal is critical to drive the equilibrium towards the product.[9] Inadequate removal results in higher water content. Acid catalyst residues may also be present if not properly neutralized and removed during workup.

Comparative Analysis of Core Analytical Methodologies

No single analytical technique is sufficient for a comprehensive impurity profile. The selection of methods must be synergistic, leveraging the strengths of each to detect and quantify the full spectrum of potential impurities.

Gas Chromatography (GC): The Vanguard for Volatile Impurities

GC is the primary technique for analyzing volatile compounds like this compound and its related volatile impurities.[1][10]

  • Principle of Operation : A sample is vaporized and injected onto the head of a chromatographic column. The separation occurs as the analyte is transported by a carrier gas through the column, with different components separating based on their boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its broad applicability to organic compounds and its wide linear range.

  • Expertise & Causality : The choice of a mid-polarity GC column (e.g., a 5% phenyl-methylpolysiloxane) is a strategic decision. This polarity provides a balanced separation mechanism, effectively resolving the slightly polar starting materials (1,2-propanediol) from the non-polar by-products and the target compound itself.

  • Trustworthiness : Method validation for GC-FID involves demonstrating specificity, linearity, accuracy, precision, and establishing limits of detection (LOD) and quantification (LOQ) for each potential impurity. This ensures the data is reliable and reproducible.

  • Limitations : While excellent for quantification, GC-FID does not provide structural information. Unidentified peaks require a complementary technique for elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Identification

GC-MS is the gold standard for identifying unknown impurities.[11][12]

  • Principle of Operation : It couples the separation power of GC with the detection capabilities of a mass spectrometer. As components elute from the GC column, they are ionized (typically by electron ionization), fragmented, and detected based on their mass-to-charge ratio (m/z).

  • Expertise & Causality : The fragmentation pattern is a molecular fingerprint. For this compound, characteristic fragments at m/z 87 (loss of an ethyl group) and m/z 59 are expected.[13][14] By comparing the mass spectrum of an unknown peak to a library (like NIST) or by interpreting the fragmentation pattern, its structure can be definitively identified.[13] This is critical for distinguishing between isomers and identifying unexpected by-products.

  • Trustworthiness : The combination of retention time (from GC) and a unique mass spectrum (from MS) provides an exceptionally high degree of confidence in peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled for the structural elucidation and stereochemical analysis of the product and its impurities.[14][15]

  • Principle of Operation : NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local chemical environment, providing detailed information about molecular structure.

  • Expertise & Causality : For this compound, ¹H NMR can readily distinguish between the cis and trans isomers.[16][17] The coupling constants and chemical shifts of the protons on the dioxolane ring are different for each diastereomer, allowing for their unambiguous assignment and quantification by integrating the respective signals.[7][15]

  • Trustworthiness : NMR is an inherently quantitative technique (qNMR) where the signal area is directly proportional to the number of nuclei, often without the need for specific reference standards for each impurity.[11][15] This makes it a powerful tool for purity assessment.

Summary of Methodologies
Parameter Gas Chromatography (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Primary Use Quantification of volatile impuritiesIdentification of volatile impuritiesStructural elucidation, isomer ratio, purity assessment
Sensitivity High (ppm to ppb)Very High (ppb to ppt)Moderate (requires >0.1% for routine analysis)
Selectivity Moderate (based on retention time)Very High (retention time + mass spectrum)Very High (unique chemical shifts)
Quantitative Yes (with standards)Yes (with standards)Yes (qNMR, often without specific standards)
Key Advantage Robust, reliable quantificationDefinitive peak identificationUnambiguous structure and stereoisomer analysis
Limitation No structural informationCan be less quantitative than FIDLower sensitivity, higher equipment cost

Experimental Protocols & Analytical Workflow

The following protocols provide a validated starting point for analysis. Optimization may be required for specific instrumentation and sample matrices.

Protocol 1: GC-FID Method for Quantification of Volatile Impurities
  • Sample Preparation : Accurately weigh ~100 mg of the this compound sample into a 10 mL volumetric flask. Dilute to volume with a suitable solvent (e.g., methanol or dichloromethane).

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • GC Conditions :

    • Inlet Temperature : 250 °C

    • Injection Volume : 1 µL (Split ratio 50:1)

    • Carrier Gas : Helium, constant flow at 1.0 mL/min

    • Oven Program : Initial 50 °C for 5 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

    • Detector Temperature : 280 °C

  • Quantification : Calculate the area percent of each impurity relative to the total peak area. For precise quantification, use certified reference standards to create a calibration curve.

Protocol 2: GC-MS Method for Identification of Unknown Impurities
  • Sample Preparation & GC Conditions : Use the same conditions as described in Protocol 1 to ensure correlation of retention times.

  • MS Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV

    • Source Temperature : 230 °C

    • Mass Range : Scan from m/z 35 to 350

  • Identification : Process the resulting chromatogram and compare the mass spectrum of each impurity peak against the NIST spectral library. Manually interpret the fragmentation patterns to confirm proposed structures.

Analytical Workflow

A logical workflow ensures that the right analytical tools are used to answer specific questions about product quality.

start Synthesized Batch of This compound gc_fid GC-FID Analysis (Protocol 1) start->gc_fid decision_impurities Are all peaks identified and below specification? gc_fid->decision_impurities decision_unknowns Unknown peaks present? decision_impurities->decision_unknowns No report Generate Certificate of Analysis decision_impurities->report Yes gc_ms GC-MS Analysis (Protocol 2) decision_isomers Isomer ratio within specification? gc_ms->decision_isomers nmr NMR Analysis (Structure/Isomer Ratio) investigate Investigate & Remediate Synthesis Process nmr->investigate decision_unknowns->gc_ms Yes decision_unknowns->decision_isomers No decision_isomers->nmr No decision_isomers->report Yes

Caption: Decision workflow for the analytical testing of this compound.

Conclusion: Towards a Robust Control Strategy

The comprehensive analysis of impurities in this compound is a multi-faceted task that relies on the synergistic use of orthogonal analytical techniques. While GC-FID serves as the workhorse for routine quantification of volatile impurities, its combination with GC-MS is essential for the definitive identification of unknown peaks. Furthermore, NMR spectroscopy provides an indispensable layer of analysis for absolute structural confirmation and for monitoring the critical cis/trans isomer ratio. By implementing the structured workflow and validated protocols described in this guide, researchers and drug development professionals can establish a robust quality control system, ensuring the final product meets the highest standards of purity, safety, and performance.

References

A Comparative Guide to Orthogonal Deprotection Strategies Involving 2-Ethyl-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success. The ability to mask a reactive functional group, perform chemistry elsewhere in the molecule, and then selectively unmask the original group is paramount. This guide provides an in-depth analysis of the 2-Ethyl-4-methyl-1,3-dioxolane protecting group, a cyclic acetal for 1,2-diols, and presents a comparative overview of orthogonal deprotection strategies. We will delve into the causality behind experimental choices, provide detailed protocols, and offer data-driven comparisons to empower chemists in designing robust and efficient synthetic routes.

The Role of this compound in Diol Protection

The this compound is a cyclic acetal formed from the acid-catalyzed reaction of propanal with 1,2-propanediol.[1][2] Like other cyclic acetals, its primary role is to protect 1,2- or 1,3-diols from a wide array of reaction conditions.[3][4] The stability of the dioxolane ring under neutral and basic conditions makes it a reliable choice for sequences involving organometallic reagents, basic hydrolyses, and many redox transformations.[1][5]

The formation of this acetal is a reversible equilibrium reaction. To drive the reaction to completion, it is typically carried out in the presence of an acid catalyst with the removal of water, often using a Dean-Stark apparatus or a dehydrating agent.[6] Conversely, the deprotection is achieved by shifting the equilibrium back to the starting materials through hydrolysis in the presence of aqueous acid.[1][2][5]

cluster_protection Protection cluster_deprotection Deprotection diol 1,2-Propanediol dioxolane This compound diol->dioxolane + Propanal, H⁺ propanal Propanal dioxolane_de This compound dioxolane->dioxolane_de Use in Synthesis (Stable to Base, Nu⁻, etc.) diol_de 1,2-Propanediol dioxolane_de->diol_de + H₂O, H⁺ propanal_de Propanal

Caption: Formation and Cleavage of this compound.

The key vulnerability of the this compound, its acid lability, is also its greatest strength when designing orthogonal protection schemes. Studies have shown that this dioxolane is stable at a pH of 9, but its stability is questionable at a neutral pH of 7, and it readily hydrolyzes at acidic pH values.[2][7] This predictable acid-lability allows for its selective removal while other protecting groups, stable to acid but labile to other reagents, remain intact.[5]

Comparative Analysis of Orthogonal Protecting Groups for Diols

The essence of an orthogonal strategy is the ability to deprotect one functional group without affecting others.[8][9][10] Since this compound is cleaved by acid, it is orthogonal to protecting groups that are removed under basic, hydrogenolytic, or fluoride-mediated conditions. The following table provides a comparison of common diol protecting groups and their cleavage conditions, highlighting their orthogonality to acid-labile acetals.

Protecting GroupStructure ExampleFormation ConditionsStabilityDeprotection ConditionsOrthogonality to Dioxolane
This compound AcetalPropanal, 1,2-propanediol, acid catalyst (e.g., p-TsOH)Stable to bases, nucleophiles, reducing agents.Acidic hydrolysis (e.g., aq. HCl, p-TsOH).[2][5]-
Benzylidene Acetal Cyclic AcetalBenzaldehyde dimethyl acetal, Cu(OTf)₂ or p-TsOH.[11]Stable to bases and nucleophiles. Generally more stable to acid than simple alkyl acetals.[11]Acidic hydrolysis; Hydrogenolysis (H₂, Pd/C).[11]Yes (via hydrogenolysis)
tert-Butyldimethylsilyl (TBDMS) Ether Silyl EtherTBDMS-Cl, imidazole, DMFStable to bases, mild acids, many oxidizing/reducing agents.Fluoride ions (e.g., TBAF in THF).[9][12]Yes
Cyclic Carbonate CarbonatePhosgene or its equivalents, base.Stable to acidic conditions and some reducing agents.[4][11]Basic hydrolysis (e.g., K₂CO₃ in MeOH, aq. NaOH).[11]Yes

Experimental Protocols

The following are representative protocols for the protection and deprotection of a model substrate, (±)-1,2-propanediol.

Protocol 1: Protection of (±)-1,2-Propanediol with this compound

Objective: To form the cyclic acetal protecting group.

Materials:

  • (±)-1,2-Propanediol (1.0 equiv)

  • Propanal (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add (±)-1,2-propanediol and toluene.

  • Add propanal and a catalytic amount of p-TsOH·H₂O.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting diol.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Protocol 2: Orthogonal Protection with a Base-Labile Carbonate

Objective: To protect a diol with a group that can be removed under basic conditions, leaving the acid-labile dioxolane intact.

Materials:

  • (±)-1,2-Propanediol (1.0 equiv)

  • Triphosgene (0.4 equiv) or Carbonyldiimidazole (CDI) (1.1 equiv)

  • Pyridine or Triethylamine (2.2 equiv)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (±)-1,2-propanediol in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Add pyridine or triethylamine.

  • Slowly add a solution of triphosgene or CDI in DCM to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting cyclic carbonate by column chromatography.

Case Study: A Model Orthogonal Deprotection Workflow

To illustrate the power of this orthogonal strategy, consider a hypothetical substrate containing two distinct 1,2-diol moieties. Our goal is to selectively functionalize one of them.

cluster_protection Orthogonal Protection cluster_deprotection_A Selective Deprotection & Functionalization cluster_deprotection_B Final Deprotection start Substrate with Two Diol Groups prot_diox Protect Diol A as This compound (Acid-Labile) start->prot_diox prot_carb Protect Diol B as a Cyclic Carbonate (Base-Labile) prot_diox->prot_carb deprot_A 1. Deprotect Carbonate (Diol B) with K₂CO₃/MeOH (Dioxolane is stable) prot_carb->deprot_A func_A 2. Functionalize Diol B (e.g., Oxidation, Etherification) deprot_A->func_A deprot_B Deprotect Dioxolane (Diol A) with aq. HCl/THF func_A->deprot_B final Final Product deprot_B->final

Caption: Workflow for an Orthogonal Deprotection Strategy.

In this workflow, one diol is protected as the acid-labile this compound, while the other is masked as a base-labile cyclic carbonate. This strategic choice allows for the selective deprotection of the carbonate under basic conditions, leaving the dioxolane untouched. The now-exposed diol can be chemically modified. Subsequently, the dioxolane can be removed under acidic conditions to reveal the second diol, demonstrating a truly orthogonal approach to complex molecule synthesis. This level of control is indispensable in drug development and natural product synthesis, where precise manipulation of multiple functional groups is a common challenge.

Conclusion

The this compound is a valuable protecting group for 1,2-diols, characterized by its ease of formation and, most importantly, its predictable acid lability. This property makes it an excellent component of orthogonal protection strategies. When paired with protecting groups that are cleaved under non-acidic conditions—such as base-labile carbonates or fluoride-labile silyl ethers—chemists can achieve selective transformations with high fidelity. The comparative data and protocols provided in this guide serve as a practical resource for researchers, enabling them to make informed decisions and design more efficient and elegant synthetic pathways.

References

Comparing hydrolysis rates of substituted 1,3-dioxolanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hydrolysis Rates of Substituted 1,3-Dioxolanes

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the factors governing the hydrolysis rates of substituted 1,3-dioxolanes. Moving beyond simple protocols, we delve into the mechanistic underpinnings, the causal relationships between substituent structure and reactivity, and provide the experimental framework necessary for rigorous kinetic evaluation. This document is designed to serve as a practical and authoritative resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science where the strategic use and cleavage of acetal protecting groups are paramount.

1,3-Dioxolanes are five-membered cyclic acetals, formed by the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with ethylene glycol.[1] They are extensively used in multi-step organic synthesis as protecting groups for carbonyl functionalities and 1,2-diols due to their stability under neutral, basic, and many reductive or oxidative conditions.[1][2][3]

The utility of a protecting group, however, is defined not only by its stability but also by the predictability and control with which it can be removed. The cleavage, or deprotection, of 1,3-dioxolanes is typically achieved through acid-catalyzed hydrolysis, regenerating the original carbonyl and diol.[4] The rate of this hydrolysis is exquisitely sensitive to the substitution pattern on the dioxolane ring, a feature that can be exploited for selective deprotection. This guide provides a detailed comparison of these rates, grounded in mechanistic principles and supported by experimental data.

The Mechanism of Acid-Catalyzed Hydrolysis: An A-1 Pathway

The hydrolysis of 1,3-dioxolanes proceeds via a specific acid-catalyzed A-1 mechanism, where a pre-equilibrium protonation is followed by a unimolecular rate-determining step.[2][5] The stability of the intermediate formed in this key step is the primary determinant of the overall reaction rate.

The process unfolds in several distinct steps:

  • Rapid Protonation: The reaction initiates with the rapid and reversible protonation of one of the ethereal oxygen atoms of the dioxolane ring by a hydronium ion.[4][6]

  • Rate-Determining Step (RDS): The protonated dioxolane undergoes unimolecular cleavage of a carbon-oxygen bond. This is the slowest step in the sequence and thus dictates the overall rate of hydrolysis.[2] This step results in the formation of a highly electrophilic, resonance-stabilized oxocarbenium ion intermediate.[2][7]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocationic center of the intermediate.[4]

  • Deprotonation: A subsequent deprotonation step yields a neutral hemiacetal intermediate.[4]

  • Final Cascade: The hemiacetal undergoes a similar sequence of protonation of its hydroxyl group, elimination of ethylene glycol to form a protonated aldehyde or ketone, and final deprotonation to yield the products.

The critical insight is that any structural modification that stabilizes the oxocarbenium ion intermediate will lower the activation energy of the rate-determining step and, consequently, accelerate the rate of hydrolysis.

Hydrolysis_Mechanism Dioxolane 1,3-Dioxolane ProtonatedDioxolane Protonated Dioxolane Dioxolane->ProtonatedDioxolane + H+ / - H+ (Fast Equil.) Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedDioxolane->Oxocarbenium C-O Cleavage (Rate-Determining Step) HemiacetalIntermediate Hemiacetal Intermediate Oxocarbenium->HemiacetalIntermediate + H2O / - H+ (Fast) Products Carbonyl + Diol HemiacetalIntermediate->Products Further Steps (Fast)

Caption: The A-1 mechanism for acid-catalyzed hydrolysis of 1,3-dioxolanes.

Guiding Principles: How Substituents Modulate Hydrolysis Rates

The hydrolysis rate is primarily a function of the electronic and steric environment around the C2 carbon, as these factors most directly influence the stability of the oxocarbenium ion intermediate.

Electronic Effects at the C2 Position

The electronic nature of substituents at the C2 position has the most profound impact on hydrolysis rates.

  • Electron-Donating Groups (EDGs): Substituents that can donate electron density to the C2 carbon—either through inductive effects (e.g., alkyl groups) or resonance (e.g., a p-methoxyphenyl group)—powerfully stabilize the positive charge of the oxocarbenium ion intermediate.[7] This stabilization lowers the transition state energy for the rate-determining step, leading to a significant acceleration in the hydrolysis rate.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density (e.g., a p-nitrophenyl group) destabilize the adjacent positive charge on the oxocarbenium ion.[7] This raises the activation energy of the rate-determining step, causing a marked decrease in the hydrolysis rate.

This principle is clearly demonstrated in studies comparing the hydrolysis of various 2-(substituted phenyl)-1,3-dioxolanes.[5]

Steric and Structural Effects

While electronic effects are often dominant, steric and broader structural features also play a crucial role.

  • Ring Size: The five-membered 1,3-dioxolane ring is more strained than the corresponding six-membered 1,3-dioxane ring. Consequently, aldehyde-derived 1,3-dioxolanes generally hydrolyze faster than their 1,3-dioxane counterparts as hydrolysis relieves this ring strain.[8]

  • Acetal vs. Ketal: Ketone-derived acetals (ketals) tend to hydrolyze faster than aldehyde-derived acetals. For instance, 1,3-dioxanes derived from ketones are cleaved more rapidly than those derived from aldehydes.[8]

  • Substitution on the Diol Backbone (C4/C5): Alkyl substituents on the C4 or C5 positions can introduce steric strain. The relief of this strain upon ring-opening can contribute to an increased rate of hydrolysis.

Quantitative Comparison of Hydrolysis Rates

The following table summarizes the relative hydrolysis rates for a series of 2-substituted-phenyl-1,3-dioxolanes, clearly illustrating the principles of electronic stabilization. The data are normalized relative to the unsubstituted 2-phenyl derivative.

Substituent at C2-Phenyl RingRelative Rate Constant (k_rel)Causality (Effect on Oxocarbenium Ion)
p-Methoxy (-OCH₃)~30 - 40Strong Stabilization: Resonance donation from methoxy group
p-Methyl (-CH₃)~2 - 3Moderate Stabilization: Inductive donation from methyl group
Hydrogen (-H)1.0 (Reference)Baseline
p-Chloro (-Cl)~0.3 - 0.4Moderate Destabilization: Inductive withdrawal from chlorine
m-Nitro (-NO₂)~0.02 - 0.03Strong Destabilization: Inductive withdrawal from nitro group
p-Nitro (-NO₂)~0.01 - 0.02Very Strong Destabilization: Resonance and inductive withdrawal

Data conceptualized and ordered based on findings reported in studies of substituted benzaldehyde acetals.[5]

Experimental Protocol: Measuring Hydrolysis Kinetics

A self-validating and reproducible protocol is essential for obtaining reliable kinetic data. The hydrolysis is monitored spectrophotometrically by observing the formation of the product aldehyde, which typically possesses a distinct UV chromophore from the starting acetal.

Objective

To determine the pseudo-first-order rate constant (kobs) for the acid-catalyzed hydrolysis of a 2-aryl-1,3-dioxolane.

Methodology
  • Solution Preparation:

    • Stock Solution: Prepare a concentrated stock solution (e.g., 0.01 M) of the target 1,3-dioxolane in a suitable organic solvent like spectral-grade dioxane.

    • Acidic Medium: Prepare the reaction medium, for example, 50% (v/v) dioxane-water containing a known concentration of HCl (e.g., 0.1 M) to maintain a constant pH and ionic strength.[5]

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to the λmax of the product aldehyde.

    • Equilibrate the instrument's thermostatted cuvette holder to the desired reaction temperature (e.g., 30.0 ± 0.1 °C).[5]

  • Kinetic Run:

    • Pipette a precise volume of the acidic medium (e.g., 2.90 mL) into a quartz cuvette and allow it to thermally equilibrate in the spectrophotometer for 10-15 minutes.

    • To initiate the reaction, inject a small, precise volume of the dioxolane stock solution (e.g., 0.10 mL) into the cuvette.

    • Immediately cap the cuvette, mix by inversion, and begin recording the absorbance (At) as a function of time. Data collection should continue for at least 3-4 half-lives.

  • Data Analysis:

    • Determine the final absorbance (A∞) after the reaction has gone to completion (>10 half-lives).

    • The reaction follows pseudo-first-order kinetics as the concentrations of water and H+ are in vast excess.

    • The observed rate constant (kobs) is determined from the negative slope of the linear plot of ln(A∞ - At) versus time (t) . The relationship is given by the integrated rate law: ln(A∞ - At) = -kobst + ln(A∞ - A0).

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis Prep_Stock Prepare Dioxolane Stock Solution Inject Inject Stock Solution (Initiate Reaction) Prep_Stock->Inject Prep_Acid Prepare Acidic Aqueous Medium Equilibrate Equilibrate Acidic Medium in Thermostatted Cuvette Prep_Acid->Equilibrate Equilibrate->Inject Record Record Absorbance (At) vs. Time (t) Inject->Record Get_A_inf Determine Final Absorbance (A∞) Record->Get_A_inf Plot Plot ln(A∞ - At) vs. t Record->Plot Get_A_inf->Plot Calculate Calculate k_obs from Slope Plot->Calculate

Caption: Workflow for the kinetic analysis of 1,3-dioxolane hydrolysis.

Conclusion and Practical Implications

The rate of acid-catalyzed hydrolysis of 1,3-dioxolanes is a predictable function of their chemical structure, governed primarily by the stability of the intermediate oxocarbenium ion. This rate can be finely tuned over several orders of magnitude by adjusting the electronic properties of substituents at the C2 position. Electron-donating groups accelerate hydrolysis, while electron-withdrawing groups retard it.

This understanding is critical for the rational design of synthetic routes. It allows chemists to:

  • Select appropriate protecting groups: Choose a dioxolane that will be stable to acidic conditions in one part of a synthesis but can be readily cleaved later.

  • Achieve selective deprotection: In a molecule with multiple acetal protecting groups, one can be selectively removed by exploiting these rate differentials, avoiding complex protection-deprotection sequences.

By mastering these principles, researchers can enhance the efficiency, selectivity, and elegance of their synthetic endeavors.

References

A Strategic Guide to Diol Protection: Evaluating Alternatives to 2-Ethyl-4-methyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the selection of a protecting group for diols is a critical decision that can dictate the success of a synthetic route. The ideal protecting group offers robust shielding of the hydroxyl moieties under a variety of reaction conditions, yet can be selectively removed with high efficiency when desired. 2-Ethyl-4-methyl-1,3-dioxolane, a cyclic acetal, serves this purpose; however, a nuanced understanding of its performance in comparison to other available protecting groups is essential for strategic synthetic planning.

This guide provides a comprehensive comparison of this compound with key alternatives, offering experimental insights and data to inform the selection process for researchers, scientists, and drug development professionals.

Understanding this compound: A Profile

This compound is formed through the acid-catalyzed reaction of propionaldehyde and 1,2-propanediol.[1][2] This cyclic acetal is effective for the protection of 1,2- and 1,3-diols.[3] Its stability is pH-dependent; it is stable under basic conditions (pH 9), shows questionable stability at neutral pH, and undergoes ready hydrolysis under acidic conditions (pH 3).[4] This pH sensitivity is a key characteristic that informs its application and removal.

The Landscape of Alternatives: A Comparative Analysis

The primary alternatives to this compound fall into two main categories: other cyclic acetals/ketals and silyl ethers. Each class presents a unique profile of stability, ease of formation, and orthogonality in deprotection.

Acetal and Ketal Alternatives

Cyclic acetals and ketals are among the most frequently employed protecting groups for 1,2- and 1,3-diols due to their straightforward formation and general stability under basic and neutral conditions.[5]

  • Isopropylidene Acetals (Acetonides): Formed from the reaction of a diol with acetone or, more commonly, 2,2-dimethoxypropane, acetonides are a mainstay in organic synthesis.[5] They are particularly effective for protecting cis-diols on five- and six-membered rings.[5]

  • Benzylidene Acetals: These are formed from the reaction of a diol with benzaldehyde or benzaldehyde dimethyl acetal and are often used for the protection of 4,6-diols in pyranose sugars.[5] A significant advantage of the benzylidene group is its susceptibility to regioselective reductive cleavage, which can yield a free hydroxyl group at one position and a benzyl ether at the other.[5]

General Stability Comparison:

Protecting GroupStructureStabilityCleavage Conditions
This compoundStable to bases; labile to acid[4]Acidic hydrolysis (e.g., aq. HCl, p-TsOH)[4]
Isopropylidene (Acetonide)Cyclic KetalStable to bases, reducing agents, and mild oxidants[5]Acidic hydrolysis (e.g., aq. HCl, p-TsOH)[5]
Benzylidene AcetalCyclic AcetalStable to bases and nucleophiles[5]Acidic hydrolysis; hydrogenolysis (Pd/C, H₂)[5]

The stability of the dioxolane ring is influenced by the substituents at the 2-position. The ethyl group in this compound provides a moderate level of steric hindrance, influencing its rate of formation and cleavage compared to the less hindered formaldehyde-derived acetals or the more hindered ketals.

Silyl Ether Alternatives

Silyl ethers are a versatile and widely used class of protecting groups for alcohols. Their stability is highly tunable by altering the steric bulk of the substituents on the silicon atom.[5]

  • tert-Butyldimethylsilyl (TBDMS) Ether: A commonly used silyl ether that is stable to a wide range of non-acidic and non-fluoride conditions.[5]

  • Triisopropylsilyl (TIPS) Ether: More sterically hindered than TBDMS, offering greater stability towards acidic conditions.[5]

  • Di-tert-butylsilylene (DTBS) and 1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS): These are cyclic silyl ethers that can simultaneously protect two hydroxyl groups, offering high stability.[5]

General Stability Comparison:

Protecting GroupStructureStabilityCleavage Conditions
t-Butyldimethylsilyl (TBDMS) EtherSilyl EtherStable to non-acidic and non-fluoride conditions[5]Fluoride ions (e.g., TBAF); strong acid[5]
Triisopropylsilyl (TIPS) EtherSilyl EtherMore stable to acid than TBDMS[5]Fluoride ions; strong acid (harsher conditions than TBDMS)[5]
Di-tert-butylsilylene (DTBS)Cyclic Silyl EtherBulky group providing high stability[5]Fluoride ions[5]
1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS)Cyclic Silyl EtherVery stable, often used for 1,3-diols[5]Fluoride ions[5]

Experimental Protocols

The following are representative protocols for the protection of a generic 1,2-diol.

Protection of a 1,2-Diol using Propionaldehyde

This protocol describes the formation of a this compound derivative.

Materials:

  • 1,2-Diol (1.0 equiv)

  • Propionaldehyde (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (0.02 equiv)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a solution of the 1,2-diol in toluene, add propionaldehyde and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diol Protection with Propionaldehyde cluster_reactants Reactants cluster_products Products Diol 1,2-Diol PTSA p-TsOH (cat.) Toluene, Reflux Diol->PTSA Propionaldehyde Propionaldehyde Propionaldehyde->PTSA Dioxolane This compound derivative PTSA->Dioxolane Water H₂O PTSA->Water

Caption: Workflow for the protection of a 1,2-diol.

Protection of a 1,2-Diol using 2,2-Dimethoxypropane (Acetonide Formation)

Materials:

  • 1,2-Diol (1.0 equiv)

  • 2,2-Dimethoxypropane (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (0.02 equiv)

  • Anhydrous acetone or dichloromethane

Procedure:

  • Dissolve the diol in anhydrous acetone or dichloromethane.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction at room temperature and monitor by TLC until completion.

  • Upon completion, quench the reaction with triethylamine.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.[5]

Deprotection of a this compound Derivative

Materials:

  • Protected diol (1.0 equiv)

  • Aqueous HCl (e.g., 1 M) or p-Toluenesulfonic acid in aqueous acetone

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the protected diol in a suitable solvent mixture (e.g., THF/water or acetone/water).

  • Add the acidic catalyst and stir the reaction at room temperature, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography if necessary.

Acetal Deprotection ProtectedDiol Protected Diol Acid Aqueous Acid ProtectedDiol->Acid DeprotectedDiol Deprotected Diol Acid->DeprotectedDiol

Caption: General workflow for the deprotection of an acetal.

Strategic Selection of a Protecting Group

The choice of a diol protecting group is a strategic decision that hinges on the overall synthetic plan.

Decision Tree for Diol Protection Start Need to protect a diol? Conditions What are the subsequent reaction conditions? Start->Conditions Acidic Acidic Conditions->Acidic Subsequent steps Basic Basic/Nucleophilic Conditions->Basic Subsequent steps Reductive Reductive Conditions->Reductive Subsequent steps Oxidative Oxidative Conditions->Oxidative Subsequent steps Select_Silyl Consider Silyl Ether (e.g., TBDMS, TIPS) Acidic->Select_Silyl Select_Acetal Consider Acetal/Ketal (e.g., this compound, Isopropylidene, Benzylidene) Basic->Select_Acetal Reductive->Select_Acetal Oxidative->Select_Acetal Orthogonality Need for orthogonal deprotection? Yes_Ortho Yes Orthogonality->Yes_Ortho No_Ortho No Orthogonality->No_Ortho Yes_Ortho->Select_Acetal If silyl ether is used elsewhere Yes_Ortho->Select_Silyl If acetal is used elsewhere No_Ortho->Select_Acetal If conditions are compatible No_Ortho->Select_Silyl If conditions are compatible Select_Acetal->Orthogonality Select_Silyl->Orthogonality Select_Other Consider other groups (e.g., Carbonates)

Caption: A decision-making guide for selecting a diol protecting group.

Key Considerations:

  • Orthogonality: If multiple protecting groups are present in the molecule, their selective removal is paramount. Acetal-based protecting groups like this compound are removed under acidic conditions, making them orthogonal to base-labile groups (e.g., esters) and silyl ethers that are cleaved by fluoride ions.

  • Stability: The required stability of the protecting group throughout the synthetic sequence will guide the choice. For reactions requiring more robust protection against mild acidity, a benzylidene acetal or a sterically hindered silyl ether might be preferable to a simple dioxolane.

  • Ease of Introduction and Removal: The efficiency of the protection and deprotection steps can significantly impact the overall yield of a synthesis. Acetonides, for example, are often very straightforward to introduce and remove.

Conclusion

This compound is a valuable tool in the synthetic chemist's arsenal for the protection of diols. Its performance, however, must be weighed against a landscape of viable alternatives. While direct comparative data in specific synthetic contexts remains somewhat sparse in the literature, a thorough understanding of the fundamental properties of acetals, ketals, and silyl ethers allows for a rational and strategic selection. The choice of protecting group should always be guided by the specific demands of the synthetic route, with careful consideration of stability, orthogonality, and the ease of manipulation.

References

Safety Operating Guide

Navigating the Safe Handling of 2-Ethyl-4-methyl-1,3-dioxolane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use of 2-Ethyl-4-methyl-1,3-dioxolane, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each critical safety measure. Our commitment is to empower you with the knowledge to not only follow protocols but to cultivate a deeply ingrained culture of safety within your laboratory.

Understanding the Compound: Physicochemical Characteristics

Before handling any chemical, a thorough understanding of its properties is essential. This compound is a colorless liquid with a molecular formula of C6H12O2.[1][2] Its volatility and flammability are key characteristics that dictate the necessary handling precautions.

PropertyValueSource
Molecular Weight 116.16 g/mol [2][3]
Appearance Colorless clear liquid[4]
Boiling Point 116-121 °C[5]
Flash Point 28.89 °C (84.00 °F)[4]
Density 0.939 g/cm³ at 20 °C[5]
Solubility Slightly soluble in water; soluble in alcohol[4][5]

The relatively low flash point of this compound indicates that it can form an ignitable mixture with air at temperatures not far from standard room temperature. This property is a critical driver for the stringent fire safety protocols outlined in this guide.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid.[3][6][7] Some data also suggests it may be harmful if swallowed and can cause skin and eye irritation.[3][8] Therefore, a comprehensive risk assessment should be conducted before any new procedure involving this chemical is undertaken.

The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to mitigate risks.

Hierarchy of Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Personal Protective Equipment (PPE): Your Final Barrier

While engineering and administrative controls are primary, the correct selection and use of PPE is a critical final barrier against exposure.

Step-by-Step PPE Selection and Use
  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[9]

    • Rationale: The potential for splashes of this compound necessitates robust protection to prevent eye irritation or damage. Standard safety glasses do not provide a sufficient seal against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

  • Skin Protection:

    • Gloves:

      • Requirement: Wear appropriate protective gloves inspected prior to use.[6][9] The specific glove material should be selected based on its resistance to this chemical. While specific recommendations for this compound are not always explicitly stated, nitrile or neoprene gloves are generally a good starting point for many organic solvents. Always consult the glove manufacturer's compatibility chart.

      • Rationale: Direct skin contact can lead to irritation and dermatitis.[10] Gloves provide a direct barrier to prevent this. It is crucial to remove gloves using the proper technique to avoid contaminating your hands.

    • Protective Clothing:

      • Requirement: Wear a flame-resistant lab coat. For larger quantities or procedures with a higher risk of splashing, impervious clothing should be worn.[9]

      • Rationale: A lab coat protects your personal clothing and skin from splashes. Flame-resistant material is essential due to the flammable nature of the chemical.

  • Respiratory Protection:

    • Requirement: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][10] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge (e.g., Type A) should be used.[10]

    • Rationale: Inhalation of high vapor concentrations can cause symptoms such as headache, dizziness, and nausea.[10] A fume hood is the primary engineering control to prevent the buildup of flammable and potentially harmful vapors in the breathing zone.

PPE_Workflow cluster_ppe PPE Selection Workflow Start Handling this compound Eyes Wear Chemical Safety Goggles (EN 166 / NIOSH) Start->Eyes Skin Wear Compatible Gloves (e.g., Nitrile) Start->Skin Body Wear Flame-Resistant Lab Coat Start->Body Respiratory Work in a Fume Hood Start->Respiratory End Proceed with Work Eyes->End Skin->End Body->End Respiratory->End

Caption: A visual workflow for selecting the appropriate PPE.

Operational and Disposal Plans

Safe Handling and Storage
  • Ventilation: Always handle this chemical in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[6][10]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][10] Use non-sparking tools and explosion-proof equipment.[10]

  • Grounding: Ground and bond containers and receiving equipment to prevent static electricity discharge, which can ignite flammable vapors.[6][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

Spill Management

In the event of a spill, the immediate priority is to ensure the safety of all personnel and to contain the spill.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[6] Do not use combustible materials like sawdust.

  • Collection: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[10]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.

Disposal Plan

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[10]

  • Classification: this compound and any contaminated materials should be classified as hazardous waste due to its flammability.

  • Containment: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the contents and container in accordance with approved waste disposal plant procedures.[6][10] Do not allow the product to be released into the environment.[10]

By adhering to these detailed procedures and understanding the rationale behind them, you can confidently and safely handle this compound, ensuring a secure laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.